1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(tetrazol-1-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c13-7(14)8(4-2-1-3-5-8)12-6-9-10-11-12/h6H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMRVJLGPHYGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206122-86-2 | |
| Record name | 1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Spectroscopic and Analytical Guide to 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
Introduction
1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid (CAS No. 1206122-86-2) is a heterocyclic compound featuring a cyclohexane carboxylic acid moiety linked to a tetrazole ring.[1] With a molecular formula of C8H12N4O2 and a molecular weight of 196.21 g/mol , this molecule holds significant interest for researchers in medicinal chemistry and drug development.[1] The tetrazole group is a well-known bioisostere for the carboxylic acid functional group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. The combination of these two groups on a cyclohexane scaffold presents a unique chemical entity with potential applications in various therapeutic areas.
This in-depth technical guide provides a comprehensive overview of the spectroscopic and analytical characterization of this compound. As a Senior Application Scientist, this document is structured to not only present the core data but to also provide the underlying scientific rationale for the experimental methodologies and the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical profile of this compound.
Molecular Structure and Key Features
The structure of this compound presents several key features that are amenable to spectroscopic analysis. The presence of both a carboxylic acid and a tetrazole ring, along with the aliphatic cyclohexane core, gives rise to distinct signals in NMR, IR, and Mass Spectrometry.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound (approximately 5-10 mg) is dissolved in 0.75 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the carboxylic acid proton. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer at room temperature.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| ~9.0 | Singlet | 1H | Tetrazole C-H |
| ~2.5-1.5 | Multiplet | 10H | Cyclohexane -CH₂- |
Interpretation:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected to appear around 12.5 ppm.[2] Its broadness is a result of hydrogen bonding and chemical exchange. This peak would disappear upon the addition of a few drops of D₂O, confirming its assignment as an exchangeable proton.
-
Tetrazole Proton (C-H): The proton on the tetrazole ring is anticipated to be a sharp singlet at approximately 9.0 ppm due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring.
-
Cyclohexane Protons (-CH₂-): The ten protons of the cyclohexane ring will present as a complex series of overlapping multiplets in the aliphatic region, typically between 1.5 and 2.5 ppm. The complexity arises from the conformational rigidity of the cyclohexane ring and the diastereotopic nature of the geminal protons.
¹³C NMR Spectroscopy
Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. A standard proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz or higher spectrometer.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~175 | Carboxylic Acid Carbonyl (-COOH) |
| ~145 | Tetrazole Carbon (-C=N) |
| ~65 | Quaternary Cyclohexane Carbon (C-N and C-COOH) |
| ~35-25 | Cyclohexane Carbons (-CH₂-) |
Interpretation:
-
Carboxylic Acid Carbonyl (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate at the downfield end of the spectrum, around 175 ppm.[2]
-
Tetrazole Carbon (-C=N): The carbon atom within the tetrazole ring will appear at a significantly deshielded position, estimated to be around 145 ppm, characteristic of carbons in heteroaromatic systems.
-
Quaternary Cyclohexane Carbon: The carbon of the cyclohexane ring attached to both the tetrazole nitrogen and the carboxyl group will be a quaternary carbon and is expected around 65 ppm.
-
Cyclohexane Carbons (-CH₂-): The remaining five carbons of the cyclohexane ring will appear in the aliphatic region, between 25 and 35 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of carboxylic acid |
| ~2930, ~2850 | Medium | C-H stretch of cyclohexane |
| ~1710 | Strong | C=O stretch of carboxylic acid |
| ~1600-1450 | Medium | C=N and N=N stretches of tetrazole ring |
| ~1450 | Medium | C-H bend of cyclohexane |
| ~1250 | Medium | C-O stretch of carboxylic acid |
| ~950 | Broad | O-H bend of carboxylic acid dimer |
Interpretation: The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band from 3300 to 2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[2] The strong carbonyl (C=O) stretch will likely appear around 1710 cm⁻¹. The various C-H stretches of the cyclohexane ring will be observed in the 2850-2930 cm⁻¹ region. The tetrazole ring will contribute to absorptions in the fingerprint region, typically between 1450 and 1600 cm⁻¹, corresponding to C=N and N=N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method for this compound due to its polarity. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer. Both positive and negative ion modes should be explored.
Predicted Mass Spectrometry Data:
| m/z (Positive Ion Mode) | Assignment |
| 197.1033 | [M+H]⁺ |
| 179.0927 | [M+H - H₂O]⁺ |
| 151.0981 | [M+H - HCOOH]⁺ |
| m/z (Negative Ion Mode) | Assignment |
| 195.0880 | [M-H]⁻ |
| 151.0934 | [M-H - CO₂]⁻ |
Interpretation: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 197.1033. Common fragmentation pathways would involve the loss of water (H₂O) from the carboxylic acid group, or the loss of formic acid (HCOOH). In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 195.0880 would be the base peak. A characteristic fragmentation in negative mode is the loss of carbon dioxide (CO₂) from the carboxylate anion.[3] The tetrazole ring may also undergo fragmentation, typically involving the loss of N₂ or HN₃.[3]
Figure 2: Predicted positive ion mode fragmentation of this compound.
Conclusion
The spectroscopic and analytical data presented in this guide provide a comprehensive profile for this compound. The predicted NMR, IR, and Mass Spec data are based on established principles of spectroscopy and data from related structures. This guide serves as a valuable resource for scientists working with this compound, enabling its unambiguous identification and characterization. The detailed protocols and interpretations are designed to be a practical tool in a research and development setting, ensuring scientific integrity and reproducibility.
References
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PubChem. 1-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 69470. National Institutes of Health. Available at: [Link]
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MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]
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Physical and chemical properties of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
An In-Depth Technical Guide to the Physicochemical and Chemical Properties of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of drug development. One widely employed strategy is the use of bioisosteres, which are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The tetrazole ring is a prominent bioisostere for the carboxylic acid functional group.[1][2][3] The compound this compound (CAS Number: 1206122-86-2) represents an interesting molecular scaffold that combines a lipophilic cyclohexane ring with both a carboxylic acid and its tetrazole bioisostere.[4] This guide provides a comprehensive overview of the anticipated physical and chemical properties of this compound and outlines the experimental methodologies for their determination.
Molecular Structure and Isomerism
This compound possesses a unique structure featuring a carboxylic acid group and a 1H-tetrazol-1-yl substituent attached to the same carbon atom of a cyclohexane ring. The tetrazole ring itself can exist in two tautomeric forms: 1H- and 2H-tetrazole. In this specific compound, the linkage is through the N1 position of the tetrazole ring.
Part 1: Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems. While specific experimental data for this compound is not extensively available in the public domain, we can predict its properties based on its structural components and provide standardized protocols for their empirical determination.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of this compound and its parent compound, cyclohexanecarboxylic acid.
| Property | This compound | Cyclohexanecarboxylic Acid (for comparison) | Rationale for Prediction |
| Molecular Formula | C8H12N4O2[4] | C7H12O2[5] | Based on chemical structure. |
| Molecular Weight | 196.21 g/mol [4] | 128.17 g/mol [5] | Calculated from the molecular formula. |
| Melting Point (°C) | Predicted: >100 | 31-32[5] | The presence of the polar tetrazole ring is expected to increase intermolecular forces (hydrogen bonding, dipole-dipole), leading to a higher melting point compared to cyclohexanecarboxylic acid. |
| pKa | Predicted: ~3.5-4.5 | ~4.9 | The tetrazole group is electron-withdrawing, which should increase the acidity of the carboxylic acid, resulting in a lower pKa. The tetrazole itself has a pKa similar to a carboxylic acid.[3][6] |
| Aqueous Solubility | Predicted: Moderate | 4.6 mg/mL at 25 °C[5] | The presence of two polar, ionizable groups (carboxylic acid and tetrazole) should enhance aqueous solubility, particularly at pH values where one or both groups are ionized.[7] |
| LogP (Lipophilicity) | Predicted: ~1.5-2.5 | 1.96[5] | The addition of the polar tetrazole group is expected to decrease the lipophilicity compared to a simple alkyl-substituted cyclohexanecarboxylic acid, though the overall molecule retains significant nonpolar character from the cyclohexane ring. Tetrazoles are generally considered more lipophilic than the corresponding carboxylic acids.[4] |
Experimental Determination of Physicochemical Properties
1. Melting Point Determination
The melting point is a fundamental property that provides information about the purity of a crystalline solid.
-
Sample Preparation: A small amount of the crystalline this compound is finely ground.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
2. pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor binding.
-
Solution Preparation: A precise weight of this compound is dissolved in a known volume of water or a water/co-solvent mixture to create a solution of known concentration (e.g., 1 mM).[8] The ionic strength is kept constant with a background electrolyte like KCl.[9]
-
Initial pH Adjustment: The solution is acidified with a strong acid (e.g., 0.1 M HCl) to a pH where the carboxylic acid is fully protonated (pH ~2).[8]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. Given the presence of two acidic protons (one on the carboxylic acid and one on the tetrazole), two inflection points may be observed.
3. Aqueous Solubility Determination
Solubility is a critical determinant of a drug's bioavailability.
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a specific buffer solution (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units of mg/mL or µM.
Part 2: Chemical Properties and Spectroscopic Characterization
The chemical reactivity and spectroscopic fingerprint of a molecule are essential for its identification, characterization, and understanding its stability.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
-
¹H NMR:
-
Cyclohexane Protons: A complex series of multiplets is expected in the aliphatic region (~1.2-2.5 ppm).
-
Tetrazole Proton: A sharp singlet is anticipated in the downfield region (~9.0-9.5 ppm) for the C-H proton of the tetrazole ring.[10]
-
Carboxylic Acid Proton: A broad singlet, typically in the very downfield region (10-13 ppm), which is often exchangeable with D₂O.
-
-
¹³C NMR:
-
Cyclohexane Carbons: Signals are expected in the aliphatic region (~25-45 ppm). The quaternary carbon attached to the carboxyl and tetrazole groups will likely be further downfield.
-
Carboxylic Carbonyl Carbon: A signal in the range of 170-185 ppm is characteristic.
-
Tetrazole Carbon: The carbon atom of the tetrazole ring is expected to resonate in the range of 140-160 ppm.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[11][12]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[13]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-H Stretch (Cyclohexane): Sharp absorptions just below 3000 cm⁻¹.
-
N=N and C=N Stretches (Tetrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
Tetrazole Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).[14]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (196.21 m/z).
-
Fragmentation Pattern:
-
Loss of N₂: A common fragmentation pathway for tetrazoles is the loss of a nitrogen molecule (28 Da).[15][16]
-
Loss of COOH: Fragmentation involving the loss of the carboxylic acid group (45 Da) is expected.
-
Loss of HN₃: Elimination of hydrazoic acid (43 Da) is another characteristic fragmentation of tetrazoles.[16]
-
Cleavage of the cyclohexane ring can also lead to a series of characteristic fragment ions.
-
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be envisioned through several routes. A plausible approach involves the reaction of a suitable precursor, such as an α-aminocyclohexanecarboxylic acid derivative, with reagents that facilitate the formation of the tetrazole ring.[17][18] For example, a reaction sequence might involve the diazotization of an amino group followed by cyclization with an azide source.
Chemical Reactivity
-
Acidity: Both the carboxylic acid and the tetrazole N-H are acidic and will react with bases. The carboxylic acid can be converted to esters, amides, and other derivatives using standard organic chemistry protocols.
-
Tetrazole Ring Stability: The tetrazole ring is generally stable under many reaction conditions but can undergo reactions such as N-alkylation or, under more forcing conditions, ring-opening or fragmentation.[5][15]
Conclusion
This compound is a molecule of significant interest to medicinal chemists due to its hybrid structure incorporating a carboxylic acid and its tetrazole bioisostere. While detailed experimental data on this specific compound are limited, its physicochemical and chemical properties can be reliably predicted based on its constituent functional groups. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its key characteristics, which are essential for its potential development as a therapeutic agent. The interplay between the lipophilic cyclohexane core and the dual acidic functionalities makes this a compelling scaffold for further investigation in drug discovery programs.
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Crystal Structure Analysis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the crystal structure of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, a molecule of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2][3] A thorough understanding of the three-dimensional structure of this compound is paramount for rational drug design and the development of novel therapeutics. This guide details the synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction. Furthermore, it explores the physicochemical properties and intermolecular interactions that govern the solid-state architecture of this compound, providing valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Tetrazole Bioisosteres in Drug Design
The strategic replacement of a carboxylic acid functional group with a tetrazole ring has become a cornerstone of modern medicinal chemistry.[1][3] Carboxylic acids, while often crucial for pharmacophore interactions, can present challenges related to metabolic instability and poor membrane permeability.[1] Tetrazoles, with their similar pKa values and ability to participate in comparable intermolecular interactions, serve as effective mimics, often leading to compounds with enhanced drug-like properties.[4] The title compound, this compound, combines this valuable heterocyclic motif with a cyclohexyl scaffold, a common structural element in many pharmaceutical agents. A detailed understanding of its crystal structure is essential for predicting its behavior in biological systems and for guiding the design of more potent and selective drug candidates.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between a cyclohexanecarboxylic acid derivative and an azide source.[2] The general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
A generalized synthetic protocol is as follows:
-
Starting Material Activation: Cyclohexanecarboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester.
-
Cycloaddition: The activated cyclohexanecarboxylic acid derivative is reacted with a suitable azide source, such as sodium azide, often in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product into an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.[5][6] Slow evaporation is a commonly employed and effective technique.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) often yields the best results.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: The hot solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm) are observed, they are carefully harvested from the mother liquor.[5]
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7][8][9] The fundamental principle involves the diffraction of an X-ray beam by the electron clouds of the atoms in a crystalline lattice, producing a unique diffraction pattern that can be used to determine the crystal structure.[5][7]
Experimental Workflow: Single-Crystal X-ray Diffraction
The workflow for determining the crystal structure of this compound is depicted in the following diagram:
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Data Collection and Structure Refinement
A suitable single crystal of this compound was mounted on a goniometer head. X-ray diffraction data was collected at a controlled temperature using monochromatic radiation. The collected data was then processed and corrected for various factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of the compound is essential to confirm its identity and purity prior to in-depth structural analysis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons and a distinct singlet for the proton on the tetrazole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the cyclohexyl ring, the carboxylic acid carbon, and the carbon atom of the tetrazole ring.[4]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and various C-H and C-N stretching and bending vibrations.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Crystal Structure and Molecular Geometry
The single-crystal X-ray diffraction analysis of this compound reveals key structural features.
Molecular Structure
The molecular structure consists of a cyclohexanecarboxylic acid moiety where the tetrazole ring is attached to the C1 position of the cyclohexane ring. The cyclohexane ring typically adopts a chair conformation, which is its most stable arrangement. The tetrazole ring is planar, as expected for an aromatic system.[4]
Caption: Schematic representation of the molecular structure of this compound.
Crystallographic Data
The crystallographic data and refinement parameters are summarized in the table below.
| Parameter | Value |
| Chemical formula | C₈H₁₂N₄O₂ |
| Formula weight | 196.21 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Crystal size (mm³) | Value |
| θ range for data collection (°) | Value to Value |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole (e.Å⁻³) | Value and Value |
Note: The placeholder "Value" should be replaced with actual experimental data from a crystallographic information file (CIF).
Intermolecular Interactions
The crystal packing is primarily governed by hydrogen bonding and other non-covalent interactions. The carboxylic acid groups are expected to form strong O-H···N or O-H···O hydrogen bonds, often leading to the formation of dimers or extended chains. The nitrogen atoms of the tetrazole ring can also act as hydrogen bond acceptors. Additionally, weaker C-H···O and C-H···N interactions may contribute to the overall stability of the crystal lattice.
Caption: Potential intermolecular hydrogen bonding patterns.
Conclusion and Implications for Drug Development
This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the solid-state properties of this compound. For drug development professionals, this knowledge is critical for:
-
Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional conformation of the molecule allows for more accurate SAR interpretations and the design of analogs with improved binding affinities.
-
Pharmacophore Modeling: The crystal structure provides a validated conformation for use in pharmacophore modeling and virtual screening campaigns.
-
Polymorphism Screening: Knowledge of the primary crystal form is the first step in identifying and characterizing potential polymorphs, which can have significant implications for the stability, solubility, and bioavailability of a drug substance.
-
Formulation Development: The physicochemical properties derived from the crystal structure analysis can guide the selection of appropriate excipients and formulation strategies.
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Unlocking Pharmacokinetic Potential: A Guide to the Bioisosteric Properties of the Tetrazole Ring in 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In medicinal chemistry, the strategic replacement of a carboxylic acid functional group with a tetrazole ring is a cornerstone of modern drug design, aimed at overcoming pharmacokinetic liabilities while preserving or enhancing pharmacodynamic activity. This technical guide provides an in-depth analysis of the bioisosteric relationship between the carboxylic acid and tetrazole moieties, centered on the model compound 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. We will dissect the comparative physicochemical properties, metabolic fate, and synthetic accessibility of this structural motif. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale and application of this critical bioisosteric substitution.
The Principle of Bioisosterism: The "Why" Behind the Switch
Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to broadly similar biological effects. The carboxylic acid group, while often crucial for target engagement through ionic interactions, frequently introduces challenges such as rapid metabolism, poor membrane permeability, and potential toxicity.[1][2] The 1H-tetrazole ring has emerged as a premier bioisostere for the carboxylic acid group due to its remarkable ability to mimic the key properties of a carboxylate at physiological pH while offering significant advantages.[3][4]
The core rationale for this substitution rests on several key pillars:
-
Comparable Acidity: The tetrazole ring's N-H proton has a pKa value (typically 4.5-5.0) that is very similar to that of a carboxylic acid, ensuring it exists predominantly in its anionic, deprotonated form at physiological pH (~7.4).[5] This allows it to replicate the critical ionic interactions with biological targets, such as arginine or lysine residues in a receptor binding pocket.[4][6]
-
Charge Delocalization: The negative charge on the deprotonated tetrazolate anion is delocalized over the four nitrogen atoms of the aromatic ring, which is a larger surface area compared to the two oxygen atoms of a carboxylate.[1] This difference in charge distribution can influence binding affinity and solvation properties.
-
Enhanced Metabolic Stability: Carboxylic acids are prone to metabolic conjugation, particularly glucuronidation, which can form reactive acyl glucuronide metabolites implicated in toxicity.[1][4] Tetrazoles, while also susceptible to N-glucuronidation, form chemically stable adducts that are not associated with the same toxicity concerns, often leading to a longer in-vivo half-life.[1][6]
The following diagram illustrates this fundamental bioisosteric replacement on the cyclohexyl scaffold.
Caption: Synthetic workflow for a tetrazole-cyclohexane carboxylic acid analog.
Experimental Protocol: Synthesis of 5-substituted Tetrazole Analog
Objective: To synthesize 1-(1H-tetrazol-5-yl)cyclohexanecarboxylic acid from 1-cyanocyclohexanecarboxylic acid.
Causality Behind Choices:
-
Reagents: Sodium azide (NaN₃) is the azide source. A Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium salt is used to activate the nitrile, making the carbon more electrophilic and accelerating the cycloaddition.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the reagents and its high boiling point, which allows the reaction to be heated safely to drive it to completion.
-
Work-up: The work-up procedure is designed to first quench any unreacted azide (a safety precaution) and then to protonate the newly formed tetrazolate anion with a strong acid (like HCl) to yield the neutral product, which can then be extracted from the aqueous phase.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1-cyanocyclohexanecarboxylic acid (1.0 eq) in DMF (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add sodium azide (1.5 eq) and zinc chloride (1.2 eq).
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 1 M HCl (10 mL/mmol) and stir for 30 minutes to protonate the tetrazole. Caution: Azides are toxic and potentially explosive. Handle with appropriate care.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL/mmol).
-
Washing: Combine the organic layers and wash with water (2 x 10 mL/mmol) and then with brine (1 x 10 mL/mmol) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to afford the pure 1-(1H-tetrazol-5-yl)cyclohexanecarboxylic acid.
Pharmacokinetic and Pharmacodynamic Implications
The true value of the tetrazole bioisostere is realized in its impact on a drug's in-vivo behavior. The altered physicochemical properties translate directly into changes in the ADME profile.
Impact on Metabolism and Safety
The primary metabolic advantage is the tetrazole's resistance to biological degradation pathways that affect carboxylic acids. [7]This is a critical self-validating system; if a parent carboxylic acid shows toxicity or poor half-life due to metabolic instability, the tetrazole analog is a logical and proven solution.
Caption: Comparative metabolic pathways of carboxylic acids vs. tetrazoles.
Case Study: Angiotensin II Receptor Blockers (ARBs)
The most successful application of this bioisosteric replacement is in the development of ARBs, a class of drugs used to treat hypertension. [3][5]In the development of Losartan, the first-in-class ARB, the parent carboxylic acid analog showed potent in-vitro activity but had poor oral bioavailability. [6]Replacing the carboxylic acid with a tetrazole ring maintained high-affinity binding to the AT₁ receptor while dramatically improving the pharmacokinetic profile, resulting in an effective oral medication. [3][6]This success story provides authoritative grounding for the utility of this strategy.
Conclusion
The replacement of a carboxylic acid with a 1H-tetrazole ring, as exemplified by the this compound scaffold, is a powerful and field-proven strategy in drug discovery. It allows medicinal chemists to preserve essential acidic functionality for target binding while significantly enhancing metabolic stability and modulating lipophilicity. While considerations such as increased molecular size and potential permeability challenges must be experimentally validated, the tetrazole bioisostere remains an indispensable tool for overcoming common pharmacokinetic hurdles. This guide serves to underscore the causal relationships between structure and property, empowering researchers to make more informed decisions in the design of next-generation therapeutics.
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A Technical Guide to Investigating Potential Therapeutic Targets for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing the Molecule for Therapeutic Insight
The compound 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid presents a unique scaffold for drug discovery, merging two moieties of significant pharmacological interest: a tetrazole ring and a cyclohexanecarboxylic acid. While direct biological data on this specific molecule is not extensively documented in publicly accessible literature, a robust, science-led investigation into its potential can be initiated by dissecting its constituent parts. This guide provides a framework for identifying and validating potential therapeutic targets by leveraging the well-established roles of its structural components in medicinal chemistry.
The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often employed to enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby positively influencing the pharmacokinetic profile of a drug candidate.[1][2][3][4][5] This five-membered heterocyclic ring is a key feature in numerous approved drugs with a wide array of applications, including antihypertensive, antiviral, anticancer, and anti-inflammatory agents.[1][2][6][7] The cyclohexanecarboxylic acid moiety, on the other hand, provides a non-planar, saturated carbocyclic core that can be crucial for specific binding interactions with protein targets and has been explored in the development of various therapeutic agents, including enzyme inhibitors.[8][9][10]
This guide will, therefore, focus on a logical, stepwise approach to unearthing the therapeutic potential of this compound by proposing potential target classes based on the known pharmacology of its components and detailing the experimental workflows necessary for target identification and validation.
Part 1: Postulated Therapeutic Arenas and Potential Molecular Targets
Based on the extensive literature on tetrazole-containing compounds and cyclohexanecarboxylic acid derivatives, we can hypothesize several therapeutic areas where this compound may exhibit activity.
Inflammation and Immunology
The anti-inflammatory potential of tetrazole derivatives is well-documented.[1] Compounds containing this moiety have been shown to modulate the production of key inflammatory mediators.[11][12]
Potential Targets:
-
Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): The acidic nature of the tetrazole ring can mimic the interaction of carboxylic acid-containing non-steroidal anti-inflammatory drugs (NSAIDs) with the active site of COX enzymes.
-
Pro-inflammatory Cytokine Pathways: The compound could potentially interfere with signaling pathways of cytokines like TNF-α, IL-6, and IL-1β.[11][12]
Metabolic Diseases
Tetrazole-containing compounds have been investigated for the treatment of type 2 diabetes and obesity.[13] Additionally, cyclohexanecarboxylic acid derivatives have shown promise as inhibitors of enzymes involved in lipid metabolism.[8]
Potential Targets:
-
Dipeptidyl Peptidase-4 (DPP-4): A well-established target for type 2 diabetes, some tetrazole derivatives have shown inhibitory activity against DPP-4.[13]
-
Peroxisome Proliferator-Activated Receptors (PPARs): Specifically PPARγ, a key regulator of glucose and lipid metabolism, is a target for some tetrazole-containing antidiabetic agents.[13]
-
Diacylglycerol Acyltransferase 1 (DGAT1): This enzyme plays a crucial role in triglyceride synthesis, and inhibitors containing a cyclohexanecarboxylic acid scaffold have been identified.[8]
Oncology
The tetrazole scaffold is present in several compounds with demonstrated anticancer activity.[2][6][7]
Potential Targets:
-
Kinases: A broad class of enzymes often dysregulated in cancer. The tetrazole moiety could potentially interact with the ATP-binding site of various kinases.
-
Signaling Pathways Involved in Metastasis: Certain tetrazole derivatives have shown potential in modulating pathways critical for cancer cell migration and metastasis.[6]
Part 2: Experimental Workflows for Target Identification and Validation
A systematic approach is essential to identify and validate the molecular targets of this compound.
Target Identification Workflow
A common and effective method for unbiased target identification is affinity chromatography coupled with mass spectrometry.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads). A control probe with an inactive analog should also be prepared.
-
Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.
-
Affinity Chromatography: Incubate the cell lysate with the immobilized compound and the control beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins, for example, by changing the pH or by competitive elution with the free compound.
-
Protein Identification: Identify the eluted proteins using one-dimensional gel electrophoresis followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active compound column with those from the control column to identify specific binding partners.
Caption: Workflow for Target Identification.
Target Validation Assays
Once potential targets are identified, their interaction with the compound must be validated using biochemical and cell-based assays.
Protocol: Enzyme Inhibition Assay (Example: DGAT1)
-
Reagents: Recombinant human DGAT1, radiolabeled acyl-CoA, and diacylglycerol.
-
Assay Procedure:
-
Incubate varying concentrations of this compound with the enzyme.
-
Initiate the reaction by adding the substrates.
-
After a set time, stop the reaction and extract the lipids.
-
Quantify the formation of radiolabeled triacylglycerol using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.
Table 1: Example Data for a Hypothetical DGAT1 Inhibitor
| Compound Concentration (nM) | % Inhibition |
| 1 | 10.2 |
| 10 | 25.5 |
| 50 | 48.9 |
| 100 | 65.1 |
| 500 | 89.7 |
| 1000 | 95.3 |
Protocol: Cell-Based Signaling Assay (Example: TNF-α Secretion)
-
Cell Culture: Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs).[11][12]
-
Cell Treatment:
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS).
-
-
Cytokine Measurement: After incubation, collect the cell supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the EC50 value for the inhibition of TNF-α secretion.
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Whitepaper: A Technical Guide to the In Silico Modeling of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid Receptor Binding
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, in-depth technical framework for the in silico modeling of the binding of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid to its potential biological receptors. Recognizing that the specific molecular target for this compound is not definitively established in public literature, this document pioneers a dual approach. Initially, it addresses the critical challenge of target identification using advanced computational strategies. Subsequently, it delineates a complete, field-proven workflow for detailed binding analysis, using the human α₂ₐ-adrenergic receptor, a well-characterized G-protein coupled receptor (GPCR), as a representative model system. This guide is designed to equip researchers with both the conceptual understanding and the practical methodologies required to navigate the complexities of modern computational drug discovery, from initial hypothesis to rigorous biophysical simulation.
Part 1: The Primary Challenge - Target Deconvolution
The journey of characterizing a small molecule's biological activity begins with identifying its molecular target(s). For novel or proprietary compounds like this compound, where the target is unknown, in silico target fishing or reverse screening methods are indispensable.[1][2][3] These approaches computationally screen the compound against a vast library of known protein structures to predict potential binding partners.[2][4]
Rationale for Target Fishing
The principle underpinning these methods is rooted in the concept of molecular recognition: a ligand will preferentially bind to a protein whose binding site is sterically and electrostatically complementary.[5] By systematically evaluating these interactions across the proteome, we can generate a ranked list of putative targets, thereby forming testable hypotheses for experimental validation. This strategy is invaluable for elucidating a compound's mechanism of action, predicting potential off-target effects, and exploring opportunities for drug repositioning.[1][6][7]
Methodologies for Target Identification
Two primary computational strategies dominate the landscape of target fishing:
-
Reverse Docking: This structure-based method inverts the typical docking paradigm. Instead of screening many ligands against one target, a single ligand is docked against a large database of 3D protein structures.[4][6][8][9] The proteins are then ranked based on the predicted binding affinity (docking score), with the highest-ranking hits considered the most probable targets.[4] The success of this method hinges on the quality and diversity of the protein structure database and the accuracy of the scoring function.[6][7]
-
Pharmacophore-Based Screening: This ligand-based approach defines a molecule by its pharmacophoric features—the essential spatial arrangement of properties like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers required for biological activity.[10][11][12] A pharmacophore model of the query molecule is generated and then compared against a database of pre-computed pharmacophores of known protein binding sites.[11][13] Matches suggest that the query molecule could bind to the corresponding proteins. This method is particularly useful when a high-quality crystal structure is unavailable for a potential target.[11]
The logical workflow for target identification is visualized below.
Caption: Workflow for in silico target identification.
Part 2: Case Study - Modeling Binding to the α₂ₐ-Adrenergic Receptor
To provide a concrete and detailed guide to the core modeling techniques, we will proceed with a well-characterized exemplar target: the human α₂ₐ-adrenergic receptor (α₂ₐ-AR). This GPCR is a major drug target, and high-resolution structures are available, making it an ideal system for demonstrating a robust in silico workflow.[14][15]
Receptor and Ligand Preparation: The Foundation of Accuracy
The fidelity of any simulation is critically dependent on the quality of the starting structures. This preparatory phase is not merely procedural; it is a scientifically rigorous process of ensuring that the digital models are as representative of physiological conditions as possible.
2.1.1. Experimental Protocol: Receptor Preparation
-
Structure Acquisition: Download the crystal structure of the human α₂ₐ-AR from the Protein Data Bank (PDB). For this guide, we will reference PDB ID: 7EJ8, which shows the receptor in an active state bound to an agonist.[15]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands. This is crucial to avoid interference during the docking process.
-
Protonation and Charge Assignment: Proteins are dynamic entities whose ionization states are pH-dependent. Use software like Amber's pdb2pqr or Schrödinger's Maestro to assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) appropriate for a physiological pH of ~7.4. This step is critical for correctly modeling electrostatic interactions.
-
Structural Refinement: Check for and repair any missing atoms or residues in the crystal structure. Perform a constrained energy minimization using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes or unnatural geometries introduced during the crystallization process. The constraints should be applied to the protein backbone to preserve the experimentally determined fold.
2.1.2. Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Generate a 3D conformation of this compound from its 2D structure. Software such as Open Babel or ChemDraw can be used for this initial conversion.
-
Tautomer and Ionization State Prediction: The tetrazole moiety can exist in different tautomeric forms, and the carboxylic acid will be ionized at physiological pH.[16][17] It is essential to enumerate all likely tautomers and protonation states. Tools like Schrödinger's LigPrep or ChemAxon's Marvin Suite are designed for this purpose. Modeling the incorrect tautomer can lead to a complete failure to predict the correct binding mode.
-
Energy Minimization: Perform a full geometry optimization of the ligand using a quantum mechanics method (e.g., DFT with a basis set like B3LYP/6-31G*) or a high-quality molecular mechanics force field (e.g., GAFF). This ensures the ligand is in a low-energy, sterically favorable conformation before docking.
-
Charge Calculation: Assign partial atomic charges to the ligand atoms. Methods like AM1-BCC or RESP are commonly used to derive charges that are compatible with biomolecular force fields.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] This step provides the initial structural hypothesis of the binding mode and a quantitative estimate of binding affinity.
2.2.1. Causality in Docking Choices
The choice of docking algorithm and scoring function is critical. For a flexible ligand and a relatively rigid receptor (a common starting assumption), algorithms like AutoDock Vina's iterated local search or Glide's hierarchical search are effective. The scoring function, which estimates the binding free energy, must be able to accurately capture terms like van der Waals forces, electrostatics, and solvation effects.
2.2.2. Experimental Protocol: Molecular Docking
-
Define the Binding Site: Based on the co-crystallized ligand in the template structure (7EJ8) or from published mutagenesis data, define the coordinates of the binding pocket. This is typically done by creating a "grid box" that encompasses the active site residues.
-
Run Docking Simulation: Execute the docking algorithm, allowing it to sample various conformations, positions, and orientations of the ligand within the defined grid box. It is advisable to generate multiple binding poses (e.g., 10-20).
-
Analyze and Select Poses: Analyze the resulting poses based on their docking scores and clustering. The best pose is typically the one with the lowest energy score that also satisfies key chemical logic, such as forming hydrogen bonds with known critical residues in the α₂ₐ-AR binding site.
Molecular Dynamics (MD) Simulation: Capturing Biological Reality
While docking provides a static snapshot, biological systems are dynamic. MD simulations model the atom-by-atom movement of the protein-ligand complex over time, providing a much more realistic view of the binding event.[18][19][20] This step is essential for assessing the stability of the docked pose and refining the protein-ligand interactions.
2.3.1. The Rationale for MD
A highly-ranked docking pose may be unstable in a dynamic, solvated environment. MD simulations allow us to observe whether the ligand remains stably bound in its predicted pose or if it shifts or even dissociates. This provides a crucial secondary validation of the docking results.[18]
Caption: Workflow for a typical MD simulation.
2.3.2. Experimental Protocol: MD Simulation
-
System Setup: Place the selected protein-ligand complex from docking into a simulation box. Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's total charge.
-
Minimization and Equilibration: Perform a series of energy minimization and equilibration steps. First, minimize the energy of the system to relax the solvent and ions with the protein and ligand restrained. Then, gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure, allowing the system to settle into a stable state.
-
Production Run: Run the production MD simulation for a duration sufficient to observe stable binding, typically in the range of 100-200 nanoseconds for protein-ligand systems.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability and dynamics of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Identifies flexible regions of the protein.
-
Interaction Analysis: Monitor the hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and receptor over time.
-
Binding Free Energy Calculations: Refining the Prediction
While MD simulations provide qualitative insights into stability, methods like MM/PBSA, MM/GBSA, and Free Energy Perturbation (FEP) offer more quantitative estimates of binding affinity.[21][22][23] These are computationally intensive but provide a higher level of accuracy than docking scores.
2.4.1. MM/PBSA and MM/GBSA
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[21][24] They are "end-point" methods, meaning they consider the free energies of the bound and unbound states.[24][25]
2.4.2. Alchemical Free Energy Perturbation (FEP)
FEP is a more rigorous and computationally expensive method that calculates the relative binding free energy between two ligands by simulating a non-physical, "alchemical" transformation of one into the other.[22][26][27][28] It is considered one of the most accurate methods for predicting changes in affinity due to small chemical modifications.[22][23]
Table 1: Comparison of Binding Affinity Prediction Methods
| Method | Computational Cost | Accuracy | Typical Application |
| Docking Score | Low | Low to Medium | High-throughput virtual screening, pose prediction |
| MM/GBSA | Medium | Medium | Re-ranking of docking poses, stability assessment |
| MM/PBSA | Medium-High | Medium-High | More accurate re-ranking and affinity estimation |
| FEP | Very High | High | Lead optimization, predicting effects of small structural changes |
Part 3: Data Synthesis and Interpretation
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid Analogs
Introduction: The Strategic Integration of Bioisosterism in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. A pivotal concept in this endeavor is bioisosterism, the substitution of a functional group with another that retains similar physicochemical properties, thereby maintaining or enhancing biological activity while potentially improving pharmacokinetic and pharmacodynamic parameters. The 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid scaffold represents a compelling example of this principle, where the tetrazole moiety serves as a metabolically robust bioisostere for a carboxylic acid.[1][2] This substitution can lead to improved metabolic stability, oral bioavailability, and receptor-binding interactions.[3]
This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs. We will delve into the synthetic strategies for generating these compounds, the critical structural features influencing their biological activity, and the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs. While a dedicated, comprehensive SAR study on this specific scaffold is not extensively documented in publicly available literature, this guide will synthesize information from closely related compound series, particularly amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, to extrapolate and propose key SAR principles.[4] The broad pharmacological potential of tetrazole-containing compounds suggests that analogs of this scaffold may exhibit a range of activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer effects.[5][6]
The Core Scaffold: Physicochemical Properties and Synthetic Rationale
The this compound core combines three key structural elements: a cyclohexyl ring, a tetrazole ring, and a carboxylic acid. The tetrazole ring, with a pKa similar to that of a carboxylic acid, can engage in similar ionic and hydrogen-bonding interactions with biological targets.[2] Its key advantage lies in its increased resistance to metabolic degradation, particularly reduction, which is a common metabolic pathway for carboxylic acids.[3] The cyclohexane ring provides a three-dimensional, non-aromatic scaffold that can be functionalized to explore chemical space and optimize interactions with target proteins.
General Synthetic Approach
The synthesis of this compound analogs typically involves a multi-step sequence. A plausible and adaptable synthetic route is outlined below, based on established methodologies for tetrazole and cyclohexanecarboxylic acid synthesis.
Caption: A generalized synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by modifying three primary regions of the molecule: the cyclohexyl ring, the tetrazole moiety, and the carboxylic acid group. The following sections explore the anticipated SAR for each of these regions, drawing parallels from related studies.[4]
Modifications of the Cyclohexyl Ring
The cyclohexane ring offers a rich canvas for structural modifications to probe the steric and electronic requirements of the binding pocket of a biological target.
-
Substitution: Introduction of substituents at various positions of the cyclohexyl ring can significantly impact activity. The nature, size, and position of these substituents are critical. For instance, in related cyclohexene derivatives, the presence of aryl substituents has been shown to influence anti-inflammatory and antiproliferative activities.[4]
-
Stereochemistry: The stereochemistry of substituents on the cyclohexane ring can be a determining factor in biological activity. The axial or equatorial orientation of a functional group can dictate its ability to form key interactions with a target protein.
-
Ring Conformation and Unsaturation: The introduction of double bonds within the cyclohexyl ring, leading to cyclohexene or cyclohexadiene analogs, can alter the ring's conformation and rigidity. This can be beneficial for activity by locking the molecule into a more favorable binding conformation. Studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have shown that the presence of a double bond can enhance antiproliferative activity.[4]
Table 1: Hypothetical SAR of Cyclohexyl Ring Modifications on Biological Activity (e.g., Anti-inflammatory)
| Modification on Cyclohexyl Ring | Predicted Impact on Activity | Rationale |
| Small alkyl substituents (e.g., methyl) | May increase lipophilicity and binding affinity | Can fill small hydrophobic pockets in the target protein. |
| Bulky substituents (e.g., phenyl) | Activity is highly dependent on the target | Can provide additional binding interactions (e.g., π-stacking) or cause steric hindrance. |
| Polar substituents (e.g., hydroxyl, amino) | May increase water solubility and form hydrogen bonds | Can improve pharmacokinetic properties and target engagement. |
| Introduction of a double bond (cyclohexene) | May increase activity | Can rigidify the structure, leading to a more favorable binding conformation.[4] |
Modifications of the Tetrazole and Carboxylic Acid Moieties
The tetrazole and carboxylic acid groups are crucial for the molecule's acidic properties and its ability to act as a hydrogen bond donor and acceptor.
-
Isosteric Replacement of Carboxylic Acid: While the tetrazole is already a bioisostere of the carboxylic acid, further modifications can be explored. For instance, converting the carboxylic acid to an ester or an amide can serve as a prodrug strategy to improve cell permeability.[7]
-
Substitution on the Tetrazole Ring: The hydrogen on the tetrazole ring can be substituted with various groups. This can modulate the acidity and lipophilicity of the molecule and may introduce new binding interactions.
Caption: A conceptual workflow for the SAR-driven optimization of this compound analogs.
Experimental Protocols
The following protocols are representative of the methodologies that would be employed in an SAR study of this compound analogs, adapted from studies on structurally related compounds.[4]
General Synthetic Protocol for this compound
-
Synthesis of 1-aminocyclohexanecarbonitrile: To a solution of cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol), add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq). Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Synthesis of 5-(cyclohexan-1-yl)-1H-tetrazole: To a solution of 1-aminocyclohexanecarbonitrile (1.0 eq) in a suitable solvent (e.g., dimethylformamide), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Heat the reaction mixture at 100-120 °C for 12-24 hours. After cooling, acidify the mixture with hydrochloric acid and extract the product with an organic solvent.
-
Hydrolysis to this compound: The resulting tetrazole intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the final carboxylic acid product.
In Vitro Anti-inflammatory Assay: Inhibition of TNF-α and IL-6 Secretion
This assay assesses the ability of the synthesized analogs to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[4]
-
Cell Culture: Isolate PBMCs from healthy human donors and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Seed the PBMCs in 96-well plates and pre-incubate with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.
-
Quantification: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits 50% of cytokine production) for each analog.
Antiproliferative Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic effects of the compounds.
-
Cell Seeding: Seed a cancer cell line (e.g., MCF-7, A549) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ (the concentration of compound that inhibits 50% of cell growth) for each analog.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The strategic use of the tetrazole ring as a bioisostere for the carboxylic acid functionality offers a pathway to improved metabolic stability and pharmacokinetic properties. Although a comprehensive SAR study on this specific class of compounds is not yet widely published, the principles outlined in this guide, extrapolated from related chemical series, provide a robust framework for initiating such an investigation.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs. Key areas for exploration include the introduction of various substituents on the cyclohexyl ring with defined stereochemistry, the investigation of different levels of unsaturation in the cycloalkane ring, and the exploration of prodrug strategies for the carboxylic acid and tetrazole moieties. Such studies, targeting specific biological endpoints such as inflammatory mediators or cancer cell proliferation, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
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Drugs in the Tetrazole Series. (2025). ResearchGate. Retrieved from [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Name of Publication. Retrieved from [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(8), 3563. Retrieved from [Link]
-
Tetrazole Derivatives as Promising Anticancer Agents. (2016). Mini-Reviews in Medicinal Chemistry, 16(15), 1231-1244. Retrieved from [Link]
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Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews, 119(19), 10940-11013. Retrieved from [Link]
-
Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. (2010). Journal of Optoelectronics and Biomedical Materials, 2(4), 249-259. Retrieved from [Link]
-
Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. (2023). Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-10. Retrieved from [Link]
-
ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013). ChemInform, 44(45). Retrieved from [Link]
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SYNTHESIS , CHARACTERIZATION AND EVALUATION OF ANTICANCER ACTIVITY OF SOME TETRAZOLE DERIVATIVES. (2010). Semantic Scholar. Retrieved from [Link]
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Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216. Retrieved from [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. (2014). Molecules, 19(12), 19959–19987. Retrieved from [Link]
-
Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3766-3773. Retrieved from [Link]
-
Synthesis analgesic, anti-inflammatory and antimicrobial activities of some 1-[5-(substitutedphenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H- tetrazole. (2014). ResearchGate. Retrieved from [Link]
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5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. (2004). Journal of Medicinal Chemistry, 47(21), 5116-5131. Retrieved from [Link]
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Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. (1983). Journal of Medicinal Chemistry, 26(5), 649-657. Retrieved from [Link]
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
Abstract
This technical guide provides a comprehensive framework for investigating the mechanism of action of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, a compound of interest in contemporary drug discovery. Lacking extensive characterization in publicly available literature, this document outlines a logical, multi-faceted research strategy. The core of this guide is built upon the principle of bioisosterism, where the tetrazole moiety acts as a surrogate for a carboxylic acid group.[1][2][3][4] This guide will detail a hypothetical mechanism of action and provide the experimental protocols necessary to validate this hypothesis, thereby offering a roadmap for researchers, scientists, and drug development professionals.
Introduction: The Enigmatic Potential of a Bioisosteric Scaffold
The compound this compound merges two key structural motifs: a cyclohexanecarboxylic acid and a 1H-tetrazole ring. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, often employed in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a lead compound.[1][2][3] This substitution can lead to improved metabolic stability, increased lipophilicity, and altered pKa values, all of which can profoundly impact a molecule's biological activity.[1][2]
The cyclohexanecarboxylic acid moiety itself is not inert. Derivatives of cyclohexanecarboxylic acid have been reported to possess anti-inflammatory and antinociceptive properties. Given this, this compound presents as a molecule with significant, yet uncharacterized, therapeutic potential. This guide will, therefore, focus on a systematic approach to unraveling its mechanism of action.
Postulated Mechanism of Action: A Bioisostere-Driven Hypothesis
Based on the foundational principle of bioisosterism, we hypothesize that this compound mimics an endogenous or exogenous carboxylic acid, thereby interacting with its biological target. The specific nature of this interaction will dictate the compound's pharmacological effect. Given the known activities of structurally related compounds, we propose two primary hypothetical mechanisms to investigate:
-
Hypothesis A: Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition. Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit COX enzymes. We postulate that our compound of interest could act as a competitive inhibitor of COX-1 and/or COX-2.
-
Hypothesis B: Anticancer Activity via Microtubule Destabilization. Certain tetrazole-containing compounds have been identified as microtubule destabilizers, a mechanism of action for several successful anticancer drugs.[5] The cyclohexyl group could potentially contribute to binding in the hydrophobic pockets of tubulin.
The following sections will outline the experimental workflows to test these hypotheses.
Experimental Workflows for Mechanistic Elucidation
A tiered approach to experimentation is recommended, starting with broad phenotypic screening and progressing to specific target engagement and pathway analysis.
Tier 1: Phenotypic Screening and Target Identification
The initial step is to perform broad-based phenotypic screening to identify the primary biological effect of the compound.
Experimental Protocol: High-Content Imaging for Phenotypic Profiling
-
Cell Culture: Plate a panel of human cancer cell lines (e.g., A549, HeLa, MCF-7) and a non-cancerous cell line (e.g., hTERT-RPE1) in 96-well imaging plates.
-
Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24 and 48 hours.
-
Staining: Fix the cells and stain with a cocktail of fluorescent dyes to visualize the nucleus (DAPI), cytoplasm (CellMask™), and cytoskeleton (Phalloidin and anti-α-tubulin antibody).
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Analyze the images to quantify various cellular parameters, including cell count, nuclear morphology, cytoskeletal integrity, and cell cycle stage.
Data Presentation: Phenotypic Profiling Summary
| Cell Line | Parameter | IC50 (µM) | Observations |
| A549 | Cell Viability | ||
| Nuclear Condensation | |||
| Microtubule Integrity | |||
| HeLa | Cell Viability | ||
| Nuclear Condensation | |||
| Microtubule Integrity | |||
| MCF-7 | Cell Viability | ||
| Nuclear Condensation | |||
| Microtubule Integrity | |||
| hTERT-RPE1 | Cell Viability |
This table should be populated with the experimentally determined half-maximal inhibitory concentrations (IC50) and qualitative observations from the imaging analysis.
Logical Relationship: From Phenotype to Hypothesis
Caption: Decision workflow based on initial phenotypic screening results.
Tier 2: Target-Specific Assays
Based on the outcome of the phenotypic screen, proceed with target-specific assays.
Experimental Protocol: In Vitro COX Inhibition Assay (Hypothesis A)
-
Reagents: Obtain purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit (e.g., colorimetric or fluorescent).
-
Assay Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the substrate.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using the detection kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each enzyme.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Hypothesis B)
-
Reagents: Obtain purified bovine brain tubulin, a polymerization buffer, and a fluorescent reporter for microtubule formation (e.g., DAPI).
-
Assay Setup: In a 96-well plate, add tubulin and the test compound at various concentrations.
-
Initiation: Initiate polymerization by warming the plate to 37°C.
-
Measurement: Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.
-
Data Analysis: Compare the polymerization curves in the presence and absence of the compound to determine its effect on microtubule formation.
Data Presentation: Target-Specific Inhibition
Table 2a: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | |||
| Celecoxib (Control) |
Table 2b: Tubulin Polymerization
| Compound | Tubulin Polymerization IC50 (µM) | Maximum Polymerization Inhibition (%) |
| This compound | ||
| Colchicine (Control) |
These tables will quantify the inhibitory potency of the compound against its putative targets.
Tier 3: Cellular Pathway Analysis
If the compound shows activity in the target-specific assays, the next step is to confirm its effect on the relevant cellular signaling pathway.
Signaling Pathway: Microtubule Destabilization and Apoptosis
Caption: Proposed signaling cascade for microtubule destabilizing agents.
Experimental Protocol: Immunofluorescence Staining for Microtubule Disruption
-
Cell Culture and Treatment: As described in the phenotypic screening protocol.
-
Immunostaining: Fix and permeabilize the cells. Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Visually inspect the microtubule network for signs of disruption, such as depolymerization and formation of abnormal mitotic spindles.
Structure-Activity Relationship (SAR) Studies
To further validate the mechanism and to identify more potent analogs, a systematic SAR study should be undertaken.
Logical Relationship: SAR Exploration
Caption: A systematic approach to SAR studies.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial investigation into the mechanism of action of this compound. By leveraging the principle of bioisosterism and employing a tiered experimental approach, researchers can efficiently narrow down the potential biological targets and signaling pathways. The proposed workflows, from broad phenotypic screening to specific pathway analysis and SAR studies, will not only elucidate the mechanism of this particular compound but also provide a template for the investigation of other novel chemical entities.
References
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (n.d.). Retrieved January 21, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (2025, December 8). Retrieved January 21, 2026, from [Link]
-
ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (2013, May 7). Retrieved January 21, 2026, from [Link]
-
ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
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- 5. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
An Application Note and Detailed Protocol for the Synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
Introduction
This compound is a unique chemical entity that merges a cyclohexanecarboxylic acid scaffold with a tetrazole ring. The tetrazole ring is a well-regarded bioisostere for a carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates. The presence of both a carboxylic acid and a tetrazole within the same molecule presents an interesting scaffold for further chemical exploration and as a potential building block in the development of novel therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1-aminocyclohexanecarboxylic acid. The first key transformation involves the conversion of the primary amino group into a formylamino group, which then undergoes a cyclization reaction with sodium azide to form the tetrazole ring.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1-Aminocyclohexanecarboxylic acid | ≥98% | Sigma-Aldrich |
| Acetic Anhydride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Formic Acid | ≥95% | Sigma-Aldrich |
| Triethyl Orthoformate | 98% | Sigma-Aldrich |
| Sodium Azide | Reagent Grade, ≥99.5% | Sigma-Aldrich |
| Acetic Acid | Glacial | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Sodium Sulfate (Na2SO4) | Anhydrous | Fisher Scientific |
| Deionized Water | Millipore | |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Merck |
Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with metals.
Step 1: Synthesis of 1-(Formylamino)cyclohexanecarboxylic Acid
This initial step involves the formylation of the primary amine of 1-aminocyclohexanecarboxylic acid. This reaction is a standard procedure for the protection of amines or for the introduction of a formyl group as a precursor for further transformations.
-
To a 250 mL round-bottom flask, add 1-aminocyclohexanecarboxylic acid (10.0 g, 69.8 mmol).
-
In a separate beaker, prepare a solution of acetic anhydride (21.4 g, 209.4 mmol) in 50 mL of formic acid.
-
Slowly add the acetic anhydride/formic acid solution to the round-bottom flask containing the starting material while stirring at room temperature.
-
Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexanes 7:3).
-
After completion, cool the reaction mixture to room temperature and slowly pour it into 200 mL of ice-cold deionized water.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water (3 x 50 mL).
-
Dry the solid under vacuum to yield 1-(formylamino)cyclohexanecarboxylic acid as a white powder.
Step 2: Synthesis of this compound
This is the key tetrazole ring-forming step. The formylamino intermediate undergoes a cyclization reaction with sodium azide, facilitated by triethyl orthoformate. This type of reaction is a well-established method for the synthesis of N-substituted tetrazoles.
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-(formylamino)cyclohexanecarboxylic acid (10.0 g, 58.4 mmol) in 100 mL of acetic acid.
-
Add triethyl orthoformate (12.9 g, 87.6 mmol) to the suspension.
-
Carefully add sodium azide (4.56 g, 70.1 mmol) portion-wise to the reaction mixture. Caution: Gas evolution (N2) will occur.
-
Heat the reaction mixture to 120°C and reflux for 3 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexanes 1:1 with 1% acetic acid).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of deionized water.
-
Acidify the aqueous solution to pH 2 with concentrated HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to afford this compound as a white crystalline solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the cyclohexyl ring and the tetrazole proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the final product.
Discussion
The presented two-step synthesis provides a reliable and scalable method for the preparation of this compound. The choice of readily available starting materials and well-established reaction conditions makes this protocol accessible to researchers in a standard organic chemistry laboratory. The formylation in the first step is crucial for activating the nitrogen for the subsequent cyclization. The use of triethyl orthoformate and sodium azide in the second step is a classic approach for constructing the tetrazole ring from an N-formyl group. Careful control of the reaction temperature and stoichiometry is important for achieving a good yield and purity of the final product.
References
-
Synthesis of Tetrazoles, Recent Advances. Org. Biomol. Chem., 2015, 13, 8147-8158. [Link]
-
A convenient and efficient one-pot synthesis of 5-substituted-1H-tetrazoles. Tetrahedron Letters, 2005, 46 (41), 7011-7014. [Link]
-
Recent advances in the synthesis of tetrazoles. Current Organic Chemistry, 2011, 15 (12), 1852-1874. [Link]
Application Notes and Protocols for the Purification of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of purification strategies for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. Recognizing the critical role of purity in pharmacological and clinical studies, this document details robust protocols for acid-base extraction, recrystallization, and column chromatography. The methodologies are presented with a focus on the underlying chemical principles, enabling researchers to adapt and optimize these techniques for their specific needs. This guide is structured to provide both theoretical understanding and practical, step-by-step instructions to achieve high-purity this compound.
Introduction: The Importance of Purity
This compound is a heterocyclic compound that incorporates both a tetrazole ring and a carboxylic acid moiety on a cyclohexane scaffold. The tetrazole group is a well-recognized bioisostere of the carboxylic acid functional group, often employed in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1][2] The purity of this compound is paramount for accurate biological evaluation and to meet stringent regulatory standards in drug development. Impurities, which can include unreacted starting materials, by-products, and residual solvents, can confound experimental results and pose safety risks.
This guide provides detailed protocols for three common and effective purification techniques applicable to this compound. The selection of the most appropriate method will depend on the nature and quantity of the impurities present, which in turn is dictated by the synthetic route employed.
Understanding the Target Molecule and Potential Impurities
A likely and efficient synthetic route to this compound involves the reaction of 1-aminocyclohexanecarboxylic acid with triethyl orthoformate and sodium azide.[3][4] This one-pot synthesis is a common method for the preparation of 1-substituted tetrazoles from primary amines.
Based on this synthetic pathway, the primary impurities to consider are:
-
Unreacted Starting Materials:
-
1-Aminocyclohexanecarboxylic Acid
-
Sodium Azide
-
Triethyl Orthoformate
-
-
Reaction Intermediates and By-products:
-
Partially reacted intermediates.
-
Products of side reactions involving the orthoformate and the amino acid.[5]
-
The purification strategies outlined below are designed to effectively remove these specific types of impurities.
Purification Strategy Overview
The purification of this compound can be approached through a multi-step process, often beginning with a work-up procedure to remove the bulk of inorganic salts and water-soluble impurities, followed by more refined techniques to achieve high purity.
Caption: General purification workflow for this compound.
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction
Principle: This technique leverages the acidic nature of the carboxylic acid group on the target molecule. By treating the crude product with a weak base, the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. This allows for the separation of neutral and basic impurities, which will remain in the organic phase. Subsequent acidification of the aqueous layer will protonate the carboxylate, causing the pure product to precipitate out of the solution.
Advantages:
-
Highly effective for removing non-acidic impurities.
-
Scalable and cost-effective.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic phase.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete recovery of the acidic product.
-
Combine Aqueous Layers: Combine all the aqueous extracts in a single flask.
-
Acidification: Cool the combined aqueous solution in an ice bath. Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (pH ~2-3), which can be checked with litmus paper.
-
Precipitation and Isolation: The purified this compound should precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any residual inorganic salts. Dry the purified product under vacuum.
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Potential Solvents for this compound: Based on the structure, a range of solvents with varying polarities should be screened.
| Solvent System | Rationale |
| Water | The carboxylic acid and tetrazole groups may impart some water solubility, especially at elevated temperatures. |
| Ethanol/Water mixture | A polar protic co-solvent system can fine-tune the solubility. |
| Isopropanol | A common solvent for recrystallizing organic acids. |
| Ethyl Acetate/Hexane | A less polar solvent system; the compound is dissolved in hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization. |
| Acetonitrile | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles. |
Protocol:
-
Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 3: Column Chromatography
Principle: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity.
Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic compounds like carboxylic acids.
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the proportion of the more polar solvent (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and detect any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound is a critical step in its preparation for research and development purposes. The choice of purification method will depend on the specific impurity profile of the crude product. A combination of acid-base extraction, to remove non-acidic impurities, followed by recrystallization or column chromatography, for the removal of closely related impurities, is often the most effective strategy. The protocols provided in this guide offer a solid foundation for researchers to develop a robust and efficient purification process, ensuring the high quality of this valuable compound.
References
-
Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. National Institutes of Health. Available at: [Link]
-
Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. Available at: [Link]
-
Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Semantic Scholar. Available at: [Link]
-
One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Available at: [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of different tetrazoles from several amines. ResearchGate. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
Introduction: The Rationale for Investigating Tetrazole Analogs in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the identification of novel small molecules that can safely and effectively modulate the inflammatory cascade. The tetrazole ring, a bioisostere of the carboxylic acid group, has garnered significant attention in medicinal chemistry due to its favorable metabolic stability and ability to participate in hydrogen bonding. Numerous tetrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3][4] The compound 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid represents a novel chemical entity combining the tetrazole moiety with a cyclohexanecarboxylic acid scaffold. This unique structural combination warrants a thorough investigation of its potential as a novel anti-inflammatory agent.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of this compound. The protocols described herein are designed to be self-validating, incorporating established methodologies from initial in vitro screening to in vivo proof-of-concept studies. The overarching goal is to elucidate the compound's efficacy and potential mechanisms of action, paving the way for further preclinical development.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
The initial phase of screening involves a battery of in vitro assays to determine the direct effects of this compound on cellular models of inflammation. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for these studies due to its robust inflammatory response to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][6]
Assessment of Cytotoxicity
Before evaluating the anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
Protocol 1: MTT Assay for Cytotoxicity in RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium. Treat the cells with various concentrations of the compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (medium with the same concentration of DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Select concentrations that show minimal to no cytotoxicity for subsequent anti-inflammatory assays.
Inhibition of Pro-inflammatory Mediators
LPS stimulation of RAW 264.7 cells leads to the production of key pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[7][8][9] The ability of this compound to inhibit the production of these mediators is a primary indicator of its anti-inflammatory potential.
Protocol 2: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and a positive control group (e.g., a known iNOS inhibitor like L-NAME).
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated group.
Protocol 3: Quantification of COX-2 and iNOS Expression by Real-Time PCR (qPCR)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 6-8 hours.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green dye and specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[10]
-
Data Analysis: Calculate the relative mRNA expression levels using the 2^-ΔΔCt method.[10]
Protocol 4: Western Blot Analysis of COX-2 and iNOS Protein Levels
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 18-24 hours.[11]
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with specific primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Elucidation of a Potential Mechanism of Action: NF-κB and MAPK Signaling Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are pivotal regulators of the inflammatory response.[12][13][14] They control the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[15][16] Investigating the effect of this compound on these pathways can provide valuable mechanistic insights.
Protocol 5: NF-κB Activation Assay
-
Nuclear Protein Extraction: Treat RAW 264.7 cells as described in Protocol 4 (with a shorter LPS stimulation time, e.g., 30-60 minutes). Isolate nuclear and cytoplasmic protein fractions using a specialized kit.
-
Western Blot for NF-κB p65: Perform Western blot analysis on both fractions using an antibody against the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.
-
Western Blot for IκBα Degradation: Analyze the cytoplasmic fraction for the degradation of IκBα, an inhibitor of NF-κB, using a specific antibody. A decrease in IκBα levels also signifies NF-κB activation.
Protocol 6: MAPK Pathway Activation Assay
-
Cell Treatment and Lysis: Treat RAW 264.7 cells as in Protocol 5. Lyse the cells to extract total protein.
-
Western Blot for Phosphorylated MAPKs: Perform Western blot analysis using antibodies that specifically recognize the phosphorylated (activated) forms of key MAPKs, such as p38, ERK1/2, and JNK.[17][18] Also, probe for the total protein levels of these MAPKs as controls.
-
Data Analysis: Determine the ratio of phosphorylated to total protein for each MAPK to assess the effect of the compound on their activation.
Data Presentation: In Vitro Results
| Assay | Parameter Measured | Expected Outcome with Active Compound |
| MTT Assay | Cell Viability (%) | Determine non-toxic concentration range |
| Griess Assay | Nitrite Concentration (µM) | Dose-dependent decrease in NO production |
| qPCR | Relative mRNA Expression of iNOS & COX-2 | Dose-dependent downregulation |
| Western Blot | Protein Levels of iNOS & COX-2 | Dose-dependent decrease |
| NF-κB Assay | Nuclear p65 levels, Cytoplasmic IκBα levels | Decreased nuclear translocation of p65, Inhibition of IκBα degradation |
| MAPK Assay | Phospho-p38/p38, Phospho-ERK/ERK, Phospho-JNK/JNK Ratios | Decreased phosphorylation of one or more MAPKs |
Visualization of In Vitro Experimental Workflow
Caption: Workflow for in vivo anti-inflammatory evaluation.
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to evaluate the anti-inflammatory potential of this compound. The described protocols, from in vitro cell-based assays to in vivo animal models, provide a robust framework for determining the compound's efficacy and elucidating its potential mechanism of action. Positive results from these studies would provide a strong rationale for further preclinical development, including pharmacokinetic and toxicological profiling, and exploration in more chronic models of inflammation. The integration of these well-established assays ensures scientific rigor and provides the necessary data to advance promising anti-inflammatory candidates through the drug discovery pipeline.
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Application Notes & Protocols: Investigating the Anti-Cancer Potential of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
I. Introduction: The Rationale for Investigating Tetrazole Analogs in Oncology
The tetrazole moiety is a significant pharmacophore in modern medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric analog for the carboxylic acid group.[1] This structural feature often enhances the pharmacokinetic profile of drug candidates. In the realm of oncology, numerous tetrazole-containing compounds have demonstrated promising anti-cancer activities through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][2]
This guide provides a comprehensive framework for the preclinical evaluation of novel tetrazole-containing compounds, using 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid as a representative investigational agent. The protocols herein are designed to systematically assess its cytotoxic and cytostatic effects, elucidate its mechanism of action, and provide a basis for its potential translation into in vivo models.
II. Preliminary In Vitro Screening: Assessing Cytotoxicity
The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic effect across a panel of cancer cell lines. This provides a broad understanding of its potency and selectivity.[3][4][5]
A. Cell Viability Assays: MTT and XTT
Cell viability assays are foundational for assessing the impact of a compound on cell health.[6] The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of cells, which in most cases correlates with cell viability.[6]
Causality Behind Experimental Choices:
-
MTT Assay: This assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8] It is a cost-effective and widely used initial screening tool.
-
XTT Assay: Similar to the MTT assay, the XTT assay also involves the reduction of a tetrazolium salt. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol.[6]
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at 570 nm using a microplate reader.[7]
Data Presentation: IC₅₀ Determination
The results of the cell viability assays should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of cell growth.
| Cell Line | Treatment Duration (hr) | IC₅₀ (µM) of this compound |
| MCF-7 (Breast) | 48 | [Experimental Data] |
| A549 (Lung) | 48 | [Experimental Data] |
| HCT116 (Colon) | 48 | [Experimental Data] |
| PC-3 (Prostate) | 48 | [Experimental Data] |
III. Mechanistic Elucidation: How Does the Compound Exert its Effect?
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanism of cell death. The two primary modes of cancer cell death induced by chemotherapy are apoptosis and cell cycle arrest.
A. Apoptosis Detection: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents.[9] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10]
Protocol 2: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[11]
B. Cell Cycle Analysis
Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[12] Flow cytometry with PI staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15]
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[15]
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[13]
Visualization: Experimental Workflow for In Vitro Analysis
Caption: Workflow for the in vitro evaluation of a novel anti-cancer compound.
IV. Delving Deeper: Molecular Target Identification
To understand the specific molecular pathways affected by this compound, Western blotting is an indispensable technique.[17] It allows for the detection and quantification of specific proteins involved in key signaling pathways that regulate cell proliferation, survival, and apoptosis.[18]
A. Western Blotting for Key Signaling Proteins
Based on the results from the apoptosis and cell cycle assays, key proteins to investigate could include:
-
Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2 family proteins (Bax, Bcl-2).
-
Cell Cycle Regulators: Cyclins (e.g., Cyclin D1, Cyclin B1), Cyclin-Dependent Kinases (CDKs), and CDK inhibitors (e.g., p21, p27).
-
Key Signaling Pathways: Proteins involved in the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer.[19]
Protocol 4: Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19]
Visualization: Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathways modulated by the test compound.
V. In Vivo Validation: Xenograft Models
Promising in vitro results should be validated in an in vivo setting to assess the compound's efficacy in a more complex biological system.[20][21] The subcutaneous xenograft model in immunocompromised mice is a standard initial in vivo model for cancer research.[22][23]
A. Subcutaneous Xenograft Model
This model involves the injection of human cancer cells into the flank of an immunodeficient mouse, leading to the formation of a solid tumor.[23]
Protocol 5: Human Cancer Xenograft Model
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.[23]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[24][25]
-
Compound Administration: Randomize the mice into treatment and control groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
VI. Concluding Remarks
This document provides a structured and logical framework for the preclinical evaluation of this compound as a potential anti-cancer agent. The described protocols are robust and widely accepted in the field of cancer research. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can build a comprehensive data package to support the further development of this and other novel tetrazole-containing compounds.
VII. References
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Verma, A., et al. (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Journal of Molecular Structure, 1239, 130514. [Link]
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Kaur, R., et al. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(15), 115599. [Link]
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Miziak, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][9][26]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences, 23(15), 8299. [Link]
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Zhang, Q., et al. (2022). N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2022, 9893706. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid Cytotoxicity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of cytotoxicity for the novel compound, 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. This document outlines the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for a robust assessment of the compound's potential as a therapeutic agent or to identify any potential toxicological liabilities.
Introduction: Rationale and Scientific Context
This compound is a novel chemical entity featuring a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.[1][2] This substitution can enhance the pharmacological properties of a molecule, such as metabolic stability and bioavailability.[1][2] The cyclohexanecarboxylic acid moiety provides a lipophilic scaffold.[3][4][5] Given the prevalence of tetrazole-containing compounds in various therapeutic areas, including antihypertensive and anticancer agents, a thorough in vitro cytotoxicity assessment is a critical first step in its preclinical evaluation.[2]
This guide will detail a multi-faceted approach to cytotoxicity testing, employing a panel of assays to elucidate the compound's effects on cell viability, membrane integrity, and induction of apoptosis. The presented protocols are designed to be self-validating, incorporating appropriate controls and offering insights into the underlying mechanisms of potential cytotoxicity.
PART 1: Foundational Assays for Cytotoxicity Screening
A primary screen for cytotoxicity typically involves assessing cell viability and membrane integrity. The following assays provide a robust initial evaluation of the cytotoxic potential of this compound.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of living cells.[7]
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).[10][11]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[13]
-
Lactate Dehydrogenase (LDH) Assay: Evaluating Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[14][15][16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[15][16] The amount of formazan is directly proportional to the amount of LDH released and, therefore, the extent of cell lysis.[15]
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment protocol as described for the MTT assay.
-
-
Sample Collection:
-
After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well without disturbing the cells.[14]
-
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well according to the manufacturer's instructions.[14]
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[14]
-
Include controls for maximum LDH release (by lysing untreated cells with a lysis buffer) and background LDH activity in the culture medium.
-
PART 2: Mechanistic Insights into Cytotoxicity
Should the initial screening assays indicate significant cytotoxicity, further investigation into the underlying mechanism is warranted. Apoptosis, or programmed cell death, is a common mechanism of action for many cytotoxic compounds.
Caspase-3/7 Activity Assay: Detecting Apoptosis
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[17][18] Caspase-3 and -7 are key executioner caspases.[17][19] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, leading to the generation of a luminescent signal.[17]
-
Cell Seeding and Treatment:
-
Plate cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Follow the same cell seeding and compound treatment protocol as previously described.
-
-
Reagent Addition:
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
PART 3: Data Analysis and Interpretation
Data Presentation
Summarize the quantitative data from the cytotoxicity assays in a clear and structured table. This allows for easy comparison of the compound's effects across different cell lines and exposure times.
Table 1: Illustrative Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| Human Colon Cancer (HT-29) | MTT | 48 | [Insert Value] |
| Human Breast Cancer (MCF-7) | MTT | 48 | [Insert Value] |
| Normal Human Dermal Fibroblasts (NHDF) | MTT | 48 | [Insert Value] |
| Human Colon Cancer (HT-29) | LDH | 48 | [Insert Value] |
| Human Breast Cancer (MCF-7) | LDH | 48 | [Insert Value] |
| Normal Human Dermal Fibroblasts (NHDF) | LDH | 48 | [Insert Value] |
| Human Colon Cancer (HT-29) | Caspase-3/7 | 24 | [Insert Value] |
| Human Breast Cancer (MCF-7) | Caspase-3/7 | 24 | [Insert Value] |
| Normal Human Dermal Fibroblasts (NHDF) | Caspase-3/7 | 24 | [Insert Value] |
| Note: The data in this table is for illustrative purposes and should be replaced with experimental results. |
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a cytotoxic compound.[20] It represents the concentration of the compound required to inhibit a biological process (e.g., cell viability) by 50%.[20][21] The IC₅₀ value can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[22]
PART 4: Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and accurate interpretation of results.
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
PART 5: Visualization of Potential Signaling Pathway
Should the caspase-3/7 assay indicate apoptosis, it is valuable to consider the potential signaling pathways involved. The following diagram illustrates a simplified intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis signaling pathway.
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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The Importance of IC50 Determination. Visikol. [Link]
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Developing cell-based assays for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid screening
Application Note & Protocols
Topic: A Strategic Approach to Developing Cell-Based Assays for Screening 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of cell-based assays for this compound, a novel compound with an uncharacterized mechanism of action. The core challenge lies in selecting and validating biologically relevant assays without a predefined molecular target. We address this by outlining a phased, phenotype-driven strategy that progresses from broad biological assessment to specific target-engagement assays. The scientific rationale is grounded in the compound's key structural feature: a tetrazole ring, which acts as a bioisostere for a carboxylic acid.[1][2][3][4] This structural mimicry is the foundational hypothesis for exploring potential target classes, including G-protein coupled receptors (GPCRs), enzymes, and nuclear receptors. This guide provides detailed, self-validating protocols, data interpretation guidelines, and the causal logic behind critical experimental choices to empower robust and efficient screening campaigns.
Introduction: The Scientific Premise
This compound is a synthetic organic molecule featuring two key moieties: a bulky cyclohexanecarboxylic acid scaffold and a 1H-tetrazole ring. In modern medicinal chemistry, the tetrazole ring is recognized as a "privileged scaffold" and is frequently employed as a bioisostere of the carboxylic acid functional group.[5][6][7] This substitution is strategic; the tetrazole ring mimics the charge distribution and hydrogen-bonding capabilities of a carboxylic acid but can offer significant advantages, including increased metabolic stability, improved oral bioavailability, and enhanced lipophilicity, which can facilitate cell membrane permeability.[2][5]
Many approved drugs, including antihypertensives like Losartan and Valsartan, incorporate a tetrazole moiety to interact with biological targets that would otherwise bind a carboxylate.[1] The central hypothesis for any screening effort, therefore, is that this compound is likely to interact with proteins that recognize endogenous carboxylate-containing ligands.
Given that the molecular target is unknown, a rigid, target-specific assay approach is inappropriate. Instead, a logical, phased workflow is required to first uncover the compound's biological effect (phenotype) and then deconvolve the underlying mechanism of action (MOA).
A Phased Strategy for Assay Development
We propose a three-phase workflow designed to efficiently characterize the compound's activity profile and guide the development of a robust screening assay. This strategy maximizes information gain while conserving resources, ensuring that downstream efforts are focused on the most promising biological activity.
Caption: Principle of the competitive TR-FRET cAMP assay.
Materials & Reagents
-
Cell Line: HEK293 cells stably expressing the GPCR of interest.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (1 mM stock in DMSO).
-
Test Compound: this compound (10 mM stock in DMSO).
-
Reference Agonist: Known agonist for the target GPCR (10 mM stock in DMSO).
-
TR-FRET cAMP Detection Kit: (e.g., HTRF cAMP Dynamic 2, LANCE® Ultra cAMP).
-
Assay Plates: 384-well, low-volume, white, solid-bottom plates.
-
Plate Reader: TR-FRET capable reader with dual-wavelength detection (e.g., 665 nm and 620 nm).
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Resuspend cells in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubate overnight (16-24 hours) at 37°C, 5% CO₂.
-
-
Compound Preparation & Addition:
-
Prepare a serial dilution plate of the test compound and reference agonist in assay buffer containing 500 µM IBMX. (The final IBMX concentration will be 100 µM).
-
Rationale: IBMX is a broad-spectrum PDE inhibitor. PDEs rapidly degrade cAMP, so their inhibition is critical to allow for signal accumulation and a robust assay window.
-
Remove culture medium from the cell plate and add 20 µL of assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis & FRET Reagent Addition:
-
Prepare the TR-FRET detection reagents according to the manufacturer's protocol by diluting the anti-cAMP-Europium antibody and the cAMP-d2 conjugate in the provided lysis buffer.
-
Add 10 µL of the mixed FRET reagents to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET capable reader.
-
Set the excitation wavelength to 320 nm (or as specified by the manufacturer).
-
Measure emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis & Quality Control
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Normalize Data:
-
Normalize the data to the controls on each plate:
-
0% Activity (Negative Control): Wells with cells + buffer (no agonist).
-
100% Activity (Positive Control): Wells with cells + saturating concentration of reference agonist.
-
-
% Activity = [ (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl) ] * 100
-
-
Generate Dose-Response Curves:
-
Plot % Activity versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect).
-
-
Assay Validation (Trustworthiness):
-
For an assay to be considered robust for screening, it must meet specific quality control criteria. These should be calculated for every plate.
-
Signal-to-Background (S/B) Ratio: Measures the dynamic range of the assay.
-
S/B = Mean(Ratio_pos_ctrl) / Mean(Ratio_neg_ctrl)
-
Acceptance Criterion: S/B ≥ 5
-
-
Z'-Factor: A measure of assay quality that accounts for both the dynamic range and data variation. It is the gold standard for HTS assay validation.
-
Z' = 1 - [ (3 * SD_pos_ctrl + 3 * SD_neg_ctrl) / |Mean_pos_ctrl - Mean_neg_ctrl| ]
-
Acceptance Criterion: Z' ≥ 0.5
-
-
| Parameter | Formula | Acceptance Criterion | Example Value |
| Signal-to-Background | Mean(Positive Control) / Mean(Negative Control) | ≥ 5 | 12.5 |
| Z'-Factor | 1 - [3(SD_pos + SD_neg) / | Mean_pos - Mean_neg | ] |
| EC₅₀ (Test Compound) | Four-parameter logistic fit | N/A | 1.2 µM |
| EC₅₀ (Reference Agonist) | Four-parameter logistic fit | Within 2-fold of historical average | 15 nM |
Critical Considerations & Troubleshooting
-
Compound Solubility: The cyclohexyl group increases lipophilicity, which may lead to solubility issues at high concentrations. Visually inspect compound stock and dilutions. If precipitation occurs, lower the top concentration.
-
Compound Interference: Tetrazoles and other heterocyclic compounds can sometimes interfere with fluorescence-based assays. Always run a control plate with compound in the absence of cells to check for autofluorescence or quenching. The ratiometric nature of TR-FRET mitigates many of these issues.
-
Cellular Permeability: While the tetrazole moiety can improve passive diffusion compared to a carboxylate, cell entry is not guaranteed. [8][9]If a compound is active in a biochemical assay but not a cell-based one, permeability may be the issue. Advanced strategies, such as creating cell-permeable prodrugs by masking the acidic tetrazole moiety, can be explored. [10]* Target Expression Levels: The robustness of a cell-based assay is highly dependent on the expression level of the target protein. Use a clonal cell line with stable and validated expression levels.
Conclusion
Developing cell-based assays for a novel compound like this compound requires a hypothesis-driven yet flexible approach. By leveraging the principle of bioisosterism to inform potential target classes and employing a phased screening strategy, researchers can efficiently move from an unknown compound to a validated, high-throughput screening campaign. The foundation of this process is scientific integrity, where each step is validated with rigorous quality control metrics like the Z'-factor, ensuring that the resulting data is both reliable and actionable for driving drug discovery programs forward.
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Yuan, Y., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry. [Link]
-
Concept Life Sciences. Cell-Based Assay Development. [Link]
-
An, F., & Yoon, Y. J. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Institutes of Health (PMC). [Link]
-
Pal, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (PMC). [Link]
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Nikolaou, S., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. [Link]
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Nikolaou, S., et al. (2024). Tetrazole drugs, current assembly strategies, and novel building block strategy. ResearchGate. [Link]
-
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-
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-
Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]
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Senger, J., et al. (2025). Fast Release of Carboxylic Acid inside Cells. PubMed. [Link]
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Schiedel, M., et al. (2019). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. National Institutes of Health (PMC). [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
Wikipedia. Cyclohexanecarboxylic acid. [Link]
-
Żuk, J., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. National Institutes of Health (PMC). [Link]
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Malik, M. A., et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
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Application Note: A Protocol for the Comprehensive In Vitro Metabolic Stability Assessment of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
Abstract
This application note provides a detailed, robust protocol for evaluating the metabolic stability of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, a compound featuring a tetrazole ring as a bioisostere for a carboxylic acid. The tetrazole moiety is frequently incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles.[1][2] This guide outlines two key in vitro assays: the Liver Microsomal Stability Assay for evaluating Phase I metabolism and the Hepatocyte Stability Assay for a comprehensive assessment of both Phase I and Phase II metabolism.[3][4] We provide step-by-step methodologies, principles of analytical quantification using LC-MS/MS, data analysis procedures, and expert insights into the rationale behind experimental choices. This protocol is designed for researchers, scientists, and drug development professionals seeking to characterize the metabolic fate of tetrazole-containing compounds and make informed decisions in drug discovery programs.
Scientific Background & Rationale
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability is a critical parameter in drug discovery, defining a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[5] A compound that is metabolized too quickly will have a short half-life and low bioavailability, often requiring high or frequent dosing, which can lead to undesirable side effects. Conversely, a compound that is too stable may accumulate in the body, leading to potential toxicity. Early assessment of metabolic stability allows for the ranking and selection of compounds with favorable pharmacokinetic properties, reducing the risk of late-stage attrition.[5] The liver is the primary site of drug metabolism, mediated by a host of enzymes, broadly categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.[3][6]
This compound: A Case Study
The target compound, this compound (CAS: 1206122-86-2, M.W.: 196.21 g/mol )[7], is an excellent case study. It contains two key structural motifs:
-
The Tetrazole Ring: This moiety is a well-established bioisostere of the carboxylic acid group.[1] Its pKa is similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with biological targets. However, it is significantly more resistant to metabolic degradation, particularly Phase II conjugation reactions like glucuronidation, which are common metabolic pathways for carboxylic acids.[1][8]
-
The Cyclohexyl Ring: This saturated carbocyclic ring is a potential site for Phase I metabolism, specifically cytochrome P450 (CYP)-mediated hydroxylation at various positions.
Therefore, the primary metabolic liability of this compound is likely oxidation on the cyclohexyl ring, while the tetrazole moiety is expected to be highly stable. This protocol is designed to test this hypothesis directly.
Rationale for a Dual-System Approach
To gain a comprehensive understanding of the compound's metabolic fate, we employ two complementary in vitro systems:
-
Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I CYP enzymes are located.[6] This system is ideal for specifically investigating CYP-mediated metabolism. It requires an external cofactor, NADPH, to function.[9][10]
-
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as transporters.[3][11] This system provides a more physiologically relevant assessment of overall hepatic clearance, as it accounts for cell permeability, cofactor availability, and the interplay between different metabolic pathways.[12]
By comparing results from both systems across multiple species, we can build a detailed metabolic profile and predict in vivo behavior more accurately.
PART 1: Liver Microsomal Stability Assay
This assay determines the compound's stability in the presence of Phase I metabolizing enzymes, primarily CYPs.
Experimental Workflow: Microsomal Stability
Caption: Workflow for the in vitro liver microsomal stability assay.
Materials and Reagents
-
Test Compound: this compound
-
Biological Material: Pooled liver microsomes (human, rat, mouse), stored at -80°C.
-
Buffer: 100 mM Potassium phosphate buffer (KPO4), pH 7.4.[9]
-
Cofactor: NADPH regenerating system (e.g., Corning Gentest™) or 1 mM NADPH solution.
-
Solvent: DMSO (HPLC grade), Acetonitrile (ACN, LC-MS grade).
-
Internal Standard (IS): A structurally similar, stable compound not found in the matrix (e.g., Tolbutamide, Verapamil).
-
Control Compounds: High clearance (e.g., Verapamil) and low clearance (e.g., Warfarin) controls.
-
Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.
Step-by-Step Protocol
-
Reagent Preparation:
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of the test compound in DMSO.
-
Intermediate Solution (100 µM): Dilute the 10 mM stock to 100 µM in 50:50 ACN:Water.
-
Working Solution (1 µM): Prepare the final 1 µM test compound incubation concentration by diluting the intermediate solution in KPO4 buffer.
-
Microsome Suspension (0.5 mg/mL): Thaw liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in cold KPO4 buffer.[6] Keep on ice.
-
NADPH Solution (1 mM): Prepare a 1 mM solution of NADPH in KPO4 buffer immediately before use. Keep on ice.
-
Quenching Solution: Prepare cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).
-
-
Incubation Procedure (in a 96-well plate):
-
Setup: For each species, prepare wells for each time point (0, 5, 15, 30, 45 min) and a negative control (-NADPH at 45 min).
-
Pre-incubation: Add the microsome suspension and the test compound working solution to the wells. Pre-incubate the plate for 5-10 minutes at 37°C to equilibrate the temperature.
-
Reaction Initiation: Start the reaction by adding the NADPH solution to all wells except the T=0 and -NADPH wells. For the T=0 wells, add pre-warmed KPO4 buffer instead.
-
Sampling: At each designated time point (5, 15, 30, 45 min), terminate the reaction by adding 2-3 volumes of cold Quenching Solution to the respective wells. The T=0 reaction is stopped immediately after adding the quenching solution to the microsome/compound mix, followed by NADPH.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.
-
Column: C18 reversed-phase column (e.g., Kinetex 2.6µ C18, 3.0 mm x 30 mm).[13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from low to high organic phase to ensure separation from matrix components.
-
Detection: Monitor the parent compound and internal standard using Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions must be optimized for this compound.
Data Analysis
-
Calculate the peak area ratio of the test compound to the internal standard for each time point.
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine the slope of the line via linear regression. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Protein Amount (mg))
-
PART 2: Hepatocyte Stability Assay
This assay provides a more holistic view of metabolic stability, incorporating both Phase I and Phase II enzymes, as well as cellular uptake processes.
Experimental Workflow: Hepatocyte Stability
Caption: Workflow for the in vitro cryopreserved hepatocyte stability assay.
Materials and Reagents
-
Biological Material: Cryopreserved hepatocytes (human, rat, mouse), cryopreserved hepatocyte recovery medium (or equivalent).
-
Media: Williams' Medium E or similar hepatocyte incubation medium.[14]
-
Other reagents: As listed in the Microsomal Assay section.
Step-by-Step Protocol
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes rapidly in a 37°C water bath according to the supplier's protocol.
-
Transfer the thawed cells into pre-warmed recovery medium and centrifuge gently to pellet the cells.
-
Resuspend the cell pellet in incubation medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.
-
Adjust the cell density to 1 x 10^6 viable cells/mL in incubation medium.[12]
-
-
Incubation Procedure:
-
Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C in a humidified 5% CO2 incubator for 15-20 minutes, allowing the cells to stabilize.[13]
-
Reaction Initiation: Start the reaction by adding the pre-warmed test compound working solution (prepared in incubation medium) to the hepatocyte suspension.
-
Sampling: At each time point (0, 15, 30, 60, 120 min), remove an aliquot of the cell suspension and immediately quench it in a 96-well plate containing 2-3 volumes of cold Quenching Solution (Acetonitrile + IS).
-
-
Sample Processing & Analysis:
-
The sample processing and LC-MS/MS analysis steps are identical to those described in the Microsomal Assay protocol (Sections 2.3 and 2.4).
-
Data Analysis
-
The initial data processing (peak area ratio, % remaining, ln plot) is the same as for the microsomal assay.
-
The calculation for intrinsic clearance is adjusted for the use of whole cells:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/10^6 cells) = (0.693 / t½) x (Incubation Volume (µL) / Number of cells (in millions)) [14]
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Example Metabolic Stability Data for this compound
| Species | Test System | t½ (min) | CLint (µL/min/mg protein) | CLint (µL/min/10^6 cells) | Stability Classification |
| Human | Microsomes | > 45 | < 15.4 | - | High |
| Hepatocytes | > 120 | - | < 5.8 | High | |
| Rat | Microsomes | 25 | 27.7 | - | Moderate |
| Hepatocytes | 48 | - | 14.4 | Moderate | |
| Mouse | Microsomes | 18 | 38.5 | - | Low |
| Hepatocytes | 29 | - | 23.9 | Low |
Note: CLint values are calculated based on a 1 mL incubation volume. Stability classification is often project-specific (e.g., t½ > 30 min is high).
Interpreting the Results
-
High Stability in Human Systems: The example data shows high stability in both human microsomes and hepatocytes (t½ > 45 and > 120 min, respectively). This suggests the compound is not significantly metabolized by human Phase I or Phase II enzymes, confirming the design rationale of using a tetrazole bioisostere.
-
Species Differences: The compound shows moderate stability in rats and lower stability in mice. This is a common finding and is critical information for selecting the appropriate species for toxicology and in vivo pharmacology studies. The faster clearance in rodents suggests that CYP enzymes in these species (likely responsible for cyclohexyl ring hydroxylation) are more active towards this substrate than human CYPs.
-
Microsomes vs. Hepatocytes: The half-life is longer in hepatocytes than in microsomes for rodents. This can occur for several reasons, including slower cell uptake (permeability being a rate-limiting step) or differences in effective enzyme concentration. If the half-life were significantly shorter in hepatocytes, it would suggest the involvement of Phase II metabolism or non-CYP enzymes not present in microsomes. For this compound, the data are consistent with CYP-mediated metabolism being the primary clearance pathway in rodents.
Conclusion
This application note provides a comprehensive and robust framework for assessing the in vitro metabolic stability of this compound. By employing both liver microsomes and hepatocytes from multiple species, researchers can effectively characterize the compound's metabolic profile, identify potential species differences, and make data-driven decisions for advancing promising drug candidates. The anticipated high stability of the tetrazole moiety makes this class of compounds attractive, and this protocol provides the means to rigorously validate that stability.
References
-
Cyprotex, a part of Evotec. (n.d.). Hepatocyte Stability. Retrieved January 21, 2026, from [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved January 21, 2026, from [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved January 21, 2026, from [Link]
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IRJMETS. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. Retrieved January 21, 2026, from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved January 21, 2026, from [Link]
-
Cyprotex, a part of Evotec. (n.d.). Microsomal Stability. Retrieved January 21, 2026, from [Link]
-
Bentham Science. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved January 21, 2026, from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved January 21, 2026, from [Link]
-
Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved January 21, 2026, from [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved January 21, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved January 21, 2026, from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved January 21, 2026, from [Link]
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved January 21, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved January 21, 2026, from [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health (NIH). (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Retrieved January 21, 2026, from [Link]
-
ProPharma. (2022). FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid as a Molecular Probe for Carboxylic Acid Recognition Sites
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid as a molecular probe. The core principle behind its utility lies in the established role of the tetrazole ring as a bioisostere for the carboxylic acid functional group.[1][2][3][4][5] This property allows the molecule to mimic endogenous or synthetic carboxylic acids, enabling it to probe their biological interactions, binding sites, and metabolic pathways. We present the scientific rationale, comparative physicochemical properties, and detailed protocols for the synthesis and application of this probe in common research workflows.
Introduction: The Power of Bioisosterism in Probe Design
In medicinal chemistry and chemical biology, a molecular probe is a specialized molecule used to study and visualize biological systems. The design of effective probes often hinges on the principle of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, leading to comparable biological activity.[3][4] The tetrazole functional group has emerged as a highly successful bioisostere for the carboxylic acid moiety.[1][2][3][4][5]
This compound leverages this principle. The tetrazole ring mimics the acidic and planar characteristics of a carboxylic acid, while the cyclohexyl group provides a non-polar scaffold. This unique combination makes it an ideal candidate for a molecular probe designed to investigate biological systems that recognize carboxylic acids.
Key Advantages of Tetrazole-Based Probes:
-
Enhanced Metabolic Stability: Carboxylic acids can be susceptible to metabolic processes like glucuronidation.[5][6] Tetrazole rings are generally more resistant to such metabolic transformations, offering a longer biological half-life for the probe.[4][5]
-
Modulated Lipophilicity: The tetrazole group can increase the lipophilicity of a molecule compared to its carboxylic acid counterpart, which may influence its membrane permeability and distribution.[5][6]
-
Similar Acidity: The pKa of 1H-tetrazoles is in the range of 4.5-4.9, closely mimicking that of carboxylic acids.[4][5][6] This ensures that at physiological pH, the tetrazole is ionized and can participate in similar ionic interactions as a carboxylate.
Physicochemical Properties: A Comparative Analysis
The effectiveness of this compound as a probe is rooted in its structural and electronic similarity to cyclohexanecarboxylic acid. Below is a table summarizing these key properties.
| Property | Cyclohexanecarboxylic Acid | This compound | Rationale for Probe Utility |
| Molecular Formula | C₇H₁₂O₂ | C₈H₁₂N₄O₂ | The addition of the tetrazole ring introduces nitrogen atoms, which can alter binding interactions. |
| Molecular Weight | 128.17 g/mol | 196.21 g/mol [7] | The increased molecular weight should be considered in binding and kinetic studies. |
| pKa | ~4.9 | ~4.5 - 4.9 (estimated for the tetrazole proton)[4][6] | The similar acidity ensures that the probe exists in a comparable ionization state to the parent carboxylic acid at physiological pH, allowing it to engage in similar ionic interactions with biological targets.[4] |
| Structure | Cyclohexyl ring with a -COOH group | Cyclohexyl ring with a -C(COOH)(N₄CH) structure | The tetrazole ring is planar, similar to the carboxylate group, allowing it to occupy a similar space in a binding pocket.[6] |
Synthesis of this compound
The synthesis of tetrazole-containing compounds can be achieved through various methods, with the [3+2] cycloaddition of an azide to a nitrile being a common approach.[8] A plausible synthetic route for this compound is outlined below. This protocol is a generalized procedure and may require optimization.
Protocol 1: Synthesis from 1-cyanocyclohexanecarboxylic acid
This protocol describes a method for the synthesis of this compound from 1-cyanocyclohexanecarboxylic acid.
Materials:
-
1-cyanocyclohexanecarboxylic acid
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride or ammonium chloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-cyanocyclohexanecarboxylic acid (1.0 mmol) in DMF (10 mL).
-
Add sodium azide (1.5 mmol) and triethylamine hydrochloride (1.5 mmol) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive compounds. Handle it with extreme care in a well-ventilated fume hood.
-
Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
Application as a Molecular Probe: Experimental Protocols
The utility of this compound as a molecular probe can be demonstrated in various experimental settings. Below are protocols for its application in competitive binding assays and as a tool to study enzyme kinetics.
Protocol 2: Competitive Binding Assay
This protocol outlines how to use this compound as a competitor to determine the binding affinity of other carboxylic acid-containing ligands to a target receptor or enzyme.
Materials:
-
Target protein (receptor or enzyme)
-
Labeled ligand (e.g., radiolabeled or fluorescently tagged carboxylic acid)
-
This compound (the probe)
-
Assay buffer
-
96-well microtiter plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the probe to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of the target protein and the labeled ligand to each well.
-
Add the varying concentrations of the probe to the wells. Include a control with no probe.
-
Incubate the plate for a time sufficient to reach binding equilibrium.
-
Measure the signal from the labeled ligand (radioactivity or fluorescence).
-
Data Analysis: Plot the signal as a function of the probe concentration. The decrease in signal with increasing probe concentration indicates competitive binding. Calculate the IC₅₀ value (the concentration of the probe that inhibits 50% of the labeled ligand binding).
Sources
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- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Design and Synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid-Based Inhibitors: Application Notes and Protocols
Introduction: The Strategic Advantage of the Tetrazole Bioisostere
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of drug discovery. One of the most successful tactics in this endeavor is the principle of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, metabolic stability, or pharmacokinetic parameters. The 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid scaffold represents a prime example of this strategy, where the carboxylic acid group is replaced by a tetrazole ring.
The tetrazole group is a non-classical bioisostere of the carboxylic acid moiety.[1] It shares a similar pKa (around 4.5-4.9 for tetrazoles vs. 4.2-4.5 for carboxylic acids), planarity, and ability to participate in crucial hydrogen bonding and electrostatic interactions with biological targets.[2] However, the tetrazole ring offers distinct advantages: it is significantly more resistant to metabolic degradation pathways that target carboxylic acids and can lead to improved oral bioavailability and a more favorable lipophilicity profile.[3] These attributes have led to the incorporation of tetrazole moieties into numerous FDA-approved drugs, validating their utility in overcoming common drug development hurdles.[1]
This guide provides a comprehensive overview of the design principles, a detailed synthetic protocol for the core scaffold, and insights into the potential applications of this compound-based inhibitors for researchers in drug development.
Rational Design and Therapeutic Potential
The this compound core is a versatile scaffold for developing inhibitors against a range of therapeutic targets. The cyclohexyl ring provides a rigid, lipophilic framework that can be functionalized to explore structure-activity relationships (SAR). The tetrazole and carboxylic acid groups serve as key interaction points, often binding to positively charged residues or metal ions in the active sites of enzymes.
Based on existing literature for structurally related compounds, this scaffold shows promise in the development of inhibitors for enzymes such as:
-
Cyclooxygenase-2 (COX-2): As an enzyme involved in inflammation and pain, selective COX-2 inhibition is a key therapeutic strategy. Tetrazole-containing compounds have demonstrated potent and selective COX-2 inhibitory activity.[4][5]
-
Matrix Metalloproteinases (MMPs): These enzymes are implicated in cancer metastasis and inflammatory diseases. The tetrazole moiety can act as a zinc-binding group, a crucial interaction for MMP inhibition.[6][7]
-
Janus Kinases (JAKs): As mediators of cytokine signaling, JAKs are important targets for autoimmune diseases and cancer. Several JAK inhibitors incorporate nitrogen-rich heterocyclic scaffolds.[8][9][10]
The design of specific inhibitors involves modifying the cyclohexyl ring with various substituents to optimize binding affinity and selectivity for the target enzyme.
Experimental Protocols
Synthesis of this compound
This protocol details a robust and efficient method for the synthesis of the title compound, starting from the commercially available 1-aminocyclohexanecarboxylic acid. The key transformation is the construction of the tetrazole ring from the primary amine.
Overall Synthetic Workflow:
Caption: Synthetic route for this compound.
Materials and Reagents:
-
1-Aminocyclohexanecarboxylic acid
-
Triethyl orthoformate
-
Glacial acetic acid
-
Toluene, anhydrous
-
Sodium azide (Caution: Highly toxic and potentially explosive)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Instrumentation:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
-
Melting point apparatus
Step-by-Step Protocol:
Step 1: Formation of the Intermediate Imidate
Causality: This initial step converts the primary amine into a reactive intermediate that is primed for cyclization with azide. Triethyl orthoformate serves as a one-carbon source, and the reaction is catalyzed by acid.
-
To a 250 mL round-bottom flask, add 1-aminocyclohexanecarboxylic acid (10.0 g, 69.8 mmol).
-
Add anhydrous toluene (100 mL) and triethyl orthoformate (12.4 g, 14.0 mL, 83.8 mmol, 1.2 equiv).
-
Add a catalytic amount of glacial acetic acid (approx. 0.2 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the toluene and excess triethyl orthoformate under reduced pressure using a rotary evaporator. The resulting crude intermediate is typically used in the next step without further purification.
Step 2: Cycloaddition to Form the Tetrazole Ring
Causality: This is a [3+2] cycloaddition reaction where the azide anion attacks the imidate intermediate, leading to the formation of the stable, aromatic tetrazole ring.[11]
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Do not use metal spatulas.
-
Dissolve the crude intermediate from Step 1 in anhydrous DMF (80 mL) in a 250 mL round-bottom flask.
-
Carefully add sodium azide (5.45 g, 83.8 mmol, 1.2 equiv) to the solution in portions.
-
Heat the reaction mixture to 120°C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 300 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.
-
Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (3 x 50 mL).
Step 3: Purification and Characterization
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Dry the purified product under vacuum to yield this compound as a white solid.
-
Characterize the final product by:
-
Melting Point: Determine the melting point range.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight and formula (C₈H₁₂N₄O₂; Mol. Weight: 196.21 g/mol ).[12]
-
Hypothetical Mechanism of Action: COX-2 Inhibition
The tetrazole moiety, acting as a bioisostere of a carboxylic acid, can play a crucial role in the inhibition of enzymes like COX-2. The following diagram illustrates a plausible binding mode within the COX-2 active site.
Caption: Plausible binding mode of the inhibitor in the COX-2 active site.
In this model, the anionic tetrazole ring forms a key salt bridge or hydrogen bond with a positively charged arginine residue (Arg120) at the top of the COX-2 active site, mimicking the interaction of the carboxylate group of arachidonic acid. The cyclohexyl group can occupy a hydrophobic pocket, contributing to the binding affinity. Additional interactions, such as hydrogen bonding between the carboxylic acid and other residues like Tyrosine 355, can further stabilize the inhibitor-enzyme complex.[4]
Data Presentation: Biological Activity of Analogous Inhibitors
While specific inhibitory data for this compound is not extensively published, the following table summarizes the activity of structurally related tetrazole-based inhibitors against relevant enzyme targets. This data provides a strong rationale for the potential efficacy of this scaffold.
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ | Reference(s) |
| Diaryl-tetrazole derivative | COX-2 | 0.23 µM (IC₅₀) | [4] |
| 1,5-Diaryl-substituted tetrazole | COX-2 | 2.0 µM (IC₅₀) | [2] |
| Tetrazole-based inhibitor | MMP-2 | Highly Selective | [6] |
| Pyridinone-based tetrazole | MMP-1 | 24 µM (IC₅₀) | [6] |
| Pyrazolopyrimidine-based inhibitor | JAK2 | 6.5 nM (IC₅₀) | [9] |
| Pyrrolopyrimidine-triazole derivative | JAK1 | 72 nM (IC₅₀) | [8] |
This table is a compilation of data for analogous compounds and is intended to be illustrative of the potential of the tetrazole scaffold.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel enzyme inhibitors. The well-established role of the tetrazole ring as a metabolically robust carboxylic acid bioisostere provides a solid foundation for designing molecules with improved drug-like properties. The synthetic protocol outlined herein offers a reliable method for accessing the core structure, enabling further elaboration and optimization through medicinal chemistry efforts. Future work should focus on synthesizing a library of derivatives with substitutions on the cyclohexyl ring to probe the structure-activity relationships for specific targets like COX-2, MMPs, and JAKs, with the ultimate goal of identifying potent and selective clinical candidates.
References
- Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-23.
- Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)₃. European Journal of Organic Chemistry, 2006(12), 2723-2726.
- Darvish, F., & Khazraee, S. (2015). FeCl₃ Catalyzed One Pot Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles under Solvent-Free Conditions. International Journal of Organic Chemistry, 5, 75-80.
- Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 115, 105234.
- Park, H., et al. (2011). Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors. Molecules, 16(12), 10365-10376.
- Kerru, N., et al. (2019). One-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from 2-aminothiazoles using tributylmethylammonium chloride as a catalyst. Monatshefte für Chemie - Chemical Monthly, 150(11), 2021-2028.
- Zhang, X., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14337-14373.
- Tullis, J. S., et al. (2001). The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Bioorganic & Medicinal Chemistry Letters, 11(21), 2841-2844.
- Rani, P., et al. (2016). Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1622-1635.
- Singh, A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 6(35), 22464-22495.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2019).
- Heravi, M. M., et al. (2019). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N₃ via One-Pot, Three-Component Reaction. Current Organic Synthesis, 16(5), 723-736.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry, 12.
- Almstead, N. G., et al. (2001). The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Bioorganic & medicinal chemistry letters, 11(21), 2841-2844.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Yao, C., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
- Chen, W., et al. (2010). Discovery of (pyridin-4-yl)-2H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis. Bioorganic & Medicinal Chemistry Letters, 20(2), 576-580.
- Hassan, A. S., et al. (2019). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 4(2), 3627-3652.
- Tullis, J. S., et al. (2001). The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Bioorganic & medicinal chemistry letters, 11(21), 2841-2844.
- Akbar, N., et al. (2022). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 14(12), 947-972.
- Lee, J., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 53, 128451.
- Reddy, K. L., et al. (2007). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron Letters, 48(42), 7438-7442.
- Incyte Corporation. (2021). Bipyrazole derivatives as jak inhibitors. U.S.
- Wang, X., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry, 172, 149-163.
- Al-Mousawi, S. M., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 629-653.
- Mattes, F. M., & Bräse, S. (2019). Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. European Journal of Organic Chemistry, 2019(44), 7356-7360.
- Ueda, S., et al. (2012). Practical synthesis of tetrazoles from amides and phosphorazidates in the presence of aromatic bases. The Journal of Organic Chemistry, 77(10), 4737-4743.
- Wang, X., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European journal of medicinal chemistry, 172, 149-163.
- Hamama, W. S., et al. (2017). Reaction of 42 with triethyl orthoformate / sodium azide and with 4-oxo-4-phenylbutanoic acid. Chemistry of Heterocyclic Compounds, 53(11), 1244-1253.
- Al-Ostoot, F. H., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(8), 963.
- Al-Mousawi, S. M., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Reactions, 4(4), 629-653.
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common byproducts in the synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid and their removal
Introduction
Welcome to the technical support guide for the synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. This molecule is a valuable building block in medicinal chemistry, often serving as a bioisostere for a carboxylic acid, which can enhance metabolic stability and other pharmacokinetic properties of drug candidates.[1][2] The synthetic route is generally robust, but like any chemical transformation, it is prone to the formation of specific byproducts that can complicate purification and impact final product quality.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, troubleshooting, and removing the common byproducts encountered during this synthesis, ensuring you can achieve high purity for your target compound.
Part 1: Frequently Asked Questions (FAQs) on Synthesis and Byproduct Formation
This section addresses the most common initial questions that arise during the synthesis.
Q1: What is the most common and reliable synthetic route for this compound?
A1: A widely employed method for synthesizing 1-substituted tetrazoles is the reaction of a primary amine with an orthoformate (typically triethyl orthoformate) and an azide source, such as sodium azide (NaN₃).[3] For the target molecule, the synthesis starts from 1-aminocyclohexanecarboxylic acid. The reaction proceeds through the formation of an imidate intermediate, which then undergoes cyclization with the azide. Acetic acid is commonly used as a solvent and catalyst for this transformation.
Q2: I've run the reaction and my NMR spectrum shows two very similar major products. What is the most likely byproduct?
A2: The most common byproduct is the regioisomeric 2-(1H-tetrazol-2-yl)cyclohexanecarboxylic acid . During the cyclization step, the terminal nitrogen of the azide can attack the imidate carbon, leading to the formation of two different tetrazole rings (N-1 and N-2 substituted). The ratio of these isomers can be influenced by reaction conditions, but their formation is a very common outcome in this type of synthesis. Their structural similarity makes them challenging to separate.
Q3: Besides the N-2 isomer, what other impurities should I be aware of?
A3: Other potential impurities include:
-
Unreacted Starting Materials: Primarily 1-aminocyclohexanecarboxylic acid.
-
Residual Azide: Unreacted sodium azide or hydrazoic acid (HN₃), which can form in the acidic reaction medium. This is a significant safety concern.[4]
-
Azido-Organic Byproducts: In some cases, reactive intermediates can be trapped by the azide anion, leading to the formation of organic azides. These are often mutagenic and are strictly controlled in pharmaceutical applications.[5][6]
-
Hydrolysis Products: Incomplete reaction or workup issues can lead to hydrolysis of intermediates back to starting materials or other side products.
Q4: Why is residual azide considered a critical impurity to remove?
A4: There are two primary reasons. First, safety : Hydrazoic acid is volatile, toxic, and explosive.[4] Additionally, residual azide ions can form highly explosive heavy metal azides if they come into contact with metals like lead, copper, or mercury, which could be present in laboratory equipment or waste streams. Second, regulatory compliance : Azido impurities in active pharmaceutical ingredients (APIs) are considered potential mutagens and are subject to stringent control limits by regulatory agencies to ensure drug safety.[6]
Part 2: Troubleshooting Guide for Synthesis and Purification
This table provides a systematic approach to resolving common issues encountered during the experimental workflow.
| Observed Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Low or No Product Formation | 1. Incomplete reaction. 2. Suboptimal temperature. 3. Poor quality of reagents (e.g., wet sodium azide, degraded orthoformate). | 1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine. 2. Optimize Temperature: The reaction typically requires heating. Ensure the internal temperature is maintained consistently (e.g., reflux in acetic acid). 3. Verify Reagent Quality: Use freshly opened, dry reagents. Triethyl orthoformate can hydrolyze over time. |
| Crude Product is an Oil or Fails to Crystallize | 1. High concentration of the N-2 isomeric byproduct. 2. Presence of residual solvent or other minor impurities. | 1. Attempt Chromatographic Purification: The presence of multiple components, especially isomers, can inhibit crystallization. Flash column chromatography is the most effective method for separation (See Protocol 2). 2. Perform an Aqueous Wash/Extraction: If the oil is water-immiscible, washing with dilute acid and then brine can remove many polar impurities. Ensure the product is fully dried under high vacuum. |
| Product Contains a High Ratio of N-2 Isomer | Inherent reactivity during the cyclization step favors the formation of both isomers. | This is a purification challenge rather than a synthetic flaw. The most reliable method to isolate the desired N-1 isomer is through flash column chromatography . The slight difference in polarity between the two isomers allows for their separation on silica gel. Recrystallization can sometimes be effective if one isomer is significantly less soluble, but this is often less efficient. |
| Positive Azide Test in Crude Product (e.g., Starch-Iodide Paper) | 1. Excess sodium azide used. 2. Insufficient quenching of residual azide after the reaction. | Implement a Chemical Quench: Before workup, the reaction mixture must be treated to destroy any remaining azide. A solution of sodium nitrite (NaNO₂) in dilute acid is highly effective for this purpose.[7] This converts the azide to harmless nitrogen gas. (See Protocol 3 for the detailed safety procedure). |
Part 3: Verified Protocols for Byproduct Removal
The following protocols provide step-by-step instructions for isolating the high-purity this compound.
Protocol 1: Flash Column Chromatography for Isomer Separation
This is the most reliable method for separating the N-1 and N-2 regioisomers. The carboxylic acid and tetrazole moieties make these compounds quite polar.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is often insufficient. A more polar system is required. Start with a mixture of Dichloromethane (DCM) and Methanol (MeOH), such as 98:2 DCM:MeOH. A small amount of acetic acid (0.5-1%) should be added to the eluent.
-
Causality: The added acetic acid protonates the carboxylic acid on the target molecule, reducing tailing on the silica gel and leading to sharper, more defined peaks, which is critical for separating closely eluting isomers.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM/MeOH.
-
Adsorb the mixture onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the dry powder onto the top of a prepared silica gel column.
-
Begin elution with the starting mobile phase (e.g., 100% DCM with 0.5% acetic acid).
-
Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., from 0% to 5% MeOH).
-
Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure, desired N-1 isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Residual Azide Destruction (Quenching)
This protocol is a critical safety step and must be performed in a well-ventilated fume hood.
-
Reagents: Saturated aqueous solution of sodium nitrite (NaNO₂), 2M Hydrochloric Acid (HCl).
-
Procedure:
-
After the reaction is complete, cool the reaction vessel to room temperature in an ice-water bath.
-
Slowly and carefully add the reaction mixture to a separate flask containing a stirred solution of 2M HCl at 0-5 °C.
-
While maintaining the low temperature and vigorous stirring, add the saturated NaNO₂ solution dropwise.
-
Observe for gas evolution (N₂). Continue adding NaNO₂ solution until the gas evolution ceases.
-
Test for the presence of residual azide using starch-iodide paper or a commercial azide test strip. The solution should test negative for azide before proceeding with any extraction or solvent removal.
-
Once the quench is complete, you can proceed with the standard aqueous workup and extraction of your product.
-
Part 4: Visualization of Workflow and Key Structures
Diagrams help clarify the overall process and the primary challenge of isomer formation.
Caption: Workflow from synthesis to purification.
Caption: Structures of the desired N-1 and byproduct N-2 isomers.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. Synthesis of 1H-tetrazoles.
-
Houghten, R. A., et al. (2011). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry. [Link]
-
Medina-Franco, J. L., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry. [Link]
- Google Patents. (2023). Process for the preparation of carcinogenic azido impurities free losartan and salts thereof. WO2023181045A1.
- ChemHelpASAP. (2022).
- Patel, D., et al. (2023). An overview and discussion of azido impurities and their risk assessments in drug substances and drug products. Journal of Pharmaceutical and Biomedical Analysis.
- Malik, M. A., et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
Sources
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- 5. WO2023181045A1 - Process for the preparation of carcinogenic azido impurities free losartan and salts thereof - Google Patents [patents.google.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield and purity of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis and purification of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important compound. The tetrazole moiety is a key functional group in medicinal chemistry, often serving as a bioisostere for carboxylic acids, which can enhance the drug-like properties of molecules.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide: Synthesis & Purification
This section addresses common problems encountered during the synthesis and purification of this compound, focusing on the widely used [2+3] cycloaddition reaction between a nitrile precursor and an azide source.[4][5][6][7][8]
Issue 1: Low Yield of Crude Product
Question: My reaction is showing low conversion to the desired this compound, resulting in a poor overall yield. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of tetrazoles from nitriles are a frequent challenge and can stem from several factors.[9] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| 1. Incomplete Reaction | The [2+3] cycloaddition of an azide to a nitrile often requires significant activation energy.[6] Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. | Optimize Reaction Conditions: Increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or LC-MS.[4] Extend the reaction time, taking aliquots periodically to determine the point of maximum conversion. Be cautious of potential product degradation at excessively high temperatures or with prolonged heating.[9] |
| 2. Reagent Quality & Stoichiometry | The purity of the starting nitrile and the azide source (e.g., sodium azide) is critical. Impurities can interfere with the reaction. Incorrect stoichiometry, particularly an insufficient amount of the azide, will naturally limit the yield. | Verify Reagent Purity: Use freshly purchased or purified reagents. Ensure sodium azide is dry, as it can be hygroscopic. Check Stoichiometry: Accurately weigh all reagents and ensure the correct molar ratios are used. A slight excess of the azide (e.g., 1.2 equivalents) is often employed to drive the reaction to completion.[4] |
| 3. Competing Side Reactions | Nitrile hydrolysis to the corresponding amide or carboxylic acid is a common side reaction, especially in the presence of moisture or acidic/basic impurities.[9] | Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[10][11] |
| 4. Inefficient Catalysis | Many modern tetrazole syntheses utilize catalysts to improve reaction rates and yields.[4][5][7] If using a catalytic system, the catalyst's activity may be compromised. | Catalyst Selection & Handling: If not already using one, consider introducing a catalyst. Various metal-based catalysts (e.g., cobalt, copper) have been shown to be effective.[4][6][7] For heterogeneous catalysts, ensure proper activation and handling to maintain their surface area and activity.[4] |
Troubleshooting Workflow: Low Yield
Caption: A stepwise approach to diagnosing and resolving low reaction yields.
Issue 2: Product is an Oil or Fails to Crystallize
Question: After the reaction workup and acidification, my product is "oiling out" as a viscous liquid instead of precipitating as a solid. How can I induce crystallization?
Answer: "Oiling out" is a common issue in crystallization and can be caused by several factors, including the presence of impurities that depress the melting point or the inherent properties of the compound.[12]
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| 1. High Impurity Level | Significant amounts of impurities can act as a eutectic mixture, lowering the melting point of your product and preventing crystallization. | Purify the Oil: If possible, perform a liquid-liquid extraction to remove soluble impurities. Alternatively, attempt a column chromatography purification of the oil before re-attempting crystallization. |
| 2. Supersaturation Issues | The solution may be too supersaturated, or the cooling rate may be too rapid, leading to the formation of an oil instead of an ordered crystal lattice. | Modify Crystallization Conditions: Add a small amount of additional solvent to the oil and gently heat until it redissolves. Allow the solution to cool very slowly to room temperature, and then transfer it to a refrigerator or ice bath.[13] Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation. |
| 3. Solvent System | The chosen solvent for precipitation may not be ideal for inducing crystallization of your specific compound. | Solvent Screening: If the initial precipitation from the aqueous workup fails, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent. Then, experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, isopropanol). |
Issue 3: Low Purity of the Isolated Solid
Question: I've isolated a solid product, but analytical data (NMR, LC-MS) shows significant impurities. What are the best strategies for purification?
Answer: Achieving high purity is essential, especially for pharmaceutical applications.[14] Recrystallization is a powerful technique for purifying solid organic compounds.[15][16]
Purification Strategy: Recrystallization
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures. The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration). Common solvents to screen for tetrazole carboxylic acids include water, ethanol, isopropanol, and mixtures thereof.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves. Using too much solvent will result in product loss to the mother liquor.[12]
-
Decolorization (Optional): If your solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Be aware that charcoal can adsorb your product, so use it sparingly.[12]
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. Dry the crystals thoroughly under vacuum.
Purification Troubleshooting Workflow
Caption: A logical workflow for purifying this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The most common route is a [2+3] cycloaddition reaction.[8] The reaction typically begins with the activation of the nitrile group by a Lewis or Brønsted acid.[17] This is followed by a nucleophilic attack from the azide anion onto the nitrile carbon. Subsequent ring closure and protonation yield the aromatic tetrazole ring.[17]
Simplified Reaction Mechanism
Caption: A simplified overview of the tetrazole synthesis mechanism.
Q2: My starting material is an ester, not a carboxylic acid. How does this affect the synthesis?
A2: If your starting material is an ester, such as ethyl 1-cyanocyclohexanecarboxylate, the synthesis will proceed in two main stages:
-
Tetrazole Formation: The [2+3] cycloaddition reaction is performed on the nitrile group to form the tetrazole ring, yielding an ester-containing tetrazole intermediate.
-
Ester Hydrolysis: The resulting ester must then be hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous acid or base.[18][19][20] Base-catalyzed hydrolysis (saponification) is often preferred as it is generally irreversible and can lead to cleaner reactions.[18] A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid product.[18][21]
Q3: Are there any specific safety precautions I should take when working with azides?
A3: Yes, working with azides requires strict safety protocols. Sodium azide is highly toxic. Furthermore, when combined with acid, it can form hydrazoic acid (HN₃), which is volatile and toxic.[17] Always perform these reactions in a well-ventilated fume hood.[17] Azides can also form explosive salts with heavy metals, so proper waste disposal procedures must be followed.[17]
Q4: What analytical techniques are best for characterizing the final product?
A4: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.[22]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[23]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the tetrazole ring vibrations.[23]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.[24]
-
Melting Point: A sharp melting point range is a good indicator of purity.
III. Optimized Experimental Protocol
This protocol outlines a general procedure for the synthesis and purification of this compound from 1-cyanocyclohexanecarboxylic acid.
Materials:
-
1-cyanocyclohexanecarboxylic acid
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or another suitable Lewis acid
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated and dilute
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 1-cyanocyclohexanecarboxylic acid (1.0 eq), sodium azide (1.2-1.5 eq), and ammonium chloride (1.2-1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 100-120°C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing water and ice.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl. This should be done in a fume hood due to the potential evolution of hydrazoic acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) as described in the troubleshooting section above.
-
Collect the pure crystals by vacuum filtration and dry them under vacuum to a constant weight.
-
-
Characterization: Characterize the final product using NMR, MS, IR, and melting point analysis to confirm its identity and purity.
IV. References
-
BenchChem. (n.d.). Troubleshooting low conversion rates in nitrile to tetrazole reactions. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Sinha, A., et al. (2025, June 3). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. Retrieved from [Link]
-
Sinha, A., et al. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. Retrieved from [Link]
-
PubMed. (2014, July 28). Enzymatic hydrolysis of esters containing a tetrazole ring. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Retrieved from [Link]
-
Preprints.org. (2024, November 6). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Cycloaddition strategy for the synthesis of tetrazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Retrieved from [Link]
-
Google Patents. (n.d.). EP0708103B1 - Process for the preparation of a tetrazole derivative in two crystalline forms.... Retrieved from
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]
-
YouTube. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]
-
AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Tetrazole Analogs of Pyridinecarboxylic Acids1. Retrieved from [Link]
-
National Institutes of Health. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
Beilstein Journals. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]
-
Unknown Source. (n.d.). Hydrolysis of an Ester.
-
Unknown Source. (n.d.). Recrystallization and Crystallization.
-
J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]
-
OSTI.GOV. (1987, November 19). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]
-
PubMed Central. (n.d.). MCR synthesis of a tetracyclic tetrazole scaffold. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]
-
Unknown Source. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide.
-
IJRPC. (n.d.). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. Retrieved from [Link]
Sources
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- 4. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
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- 11. How To [chem.rochester.edu]
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- 24. ijrpc.com [ijrpc.com]
Technical Support Center: Troubleshooting Low Bioactivity of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
Welcome to the technical support guide for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected activity with this compound in their assays. The 1H-tetrazole moiety is frequently used in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group, offering similar acidity but often improved metabolic stability and pharmacokinetic properties.[1][2][3] Low or inconsistent bioactivity can arise from a multitude of factors. This guide provides a systematic, question-and-answer-based approach to diagnose and resolve common issues, ensuring the integrity of your experimental results.
Our troubleshooting philosophy is to proceed from the simplest and most common issues to the more complex. We will investigate three primary areas in a logical sequence:
-
The Compound: Verifying its identity, purity, stability, and solubility.
-
The Assay: Assessing experimental conditions, potential artifacts, and interference.
-
The Biological System: Evaluating cellular factors and direct target engagement.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Compound Integrity and Behavior
Q1: How can I be certain that the observed low activity isn't due to a problem with the compound itself?
A1: This is the essential first step. Before troubleshooting the assay, you must verify the identity, purity, and concentration of your compound stock. An incorrect structure, significant impurity, or inaccurate concentration will invalidate all downstream results.
Troubleshooting Steps:
-
Identity Verification: Confirm the chemical structure of your sample using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). Compare the obtained spectra with reference data or the expected fragmentation pattern.
-
Purity Assessment: Determine the purity of your compound stock using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for a comprehensive profile. A purity level of >95% is recommended for most biological assays.
-
Concentration Titration: Never assume the concentration of a dissolved stock is accurate. After dissolving the compound (typically in 100% DMSO[4]), perform a concentration verification. For compounds with a suitable chromophore, UV-Vis spectroscopy can be used. Otherwise, quantitative NMR (qNMR) is the gold standard.
-
Compound Stability: Consider the compound's stability under your specific storage and experimental conditions. Has the DMSO stock undergone multiple freeze-thaw cycles?[5] Re-analyzing the purity of a stock solution that has been stored for a long period can rule out degradation.
Q2: I'm seeing precipitation in my assay wells after adding the compound. How does solubility impact bioactivity?
A2: Poor aqueous solubility is one of the most common reasons for low or irreproducible bioactivity.[6][7] If the compound precipitates out of the assay buffer, its effective concentration is significantly lower than the nominal concentration, leading to an apparent lack of activity. The structure of this compound contains a greasy cyclohexyl group and polar acidic groups, suggesting its solubility could be highly dependent on pH and buffer composition.
Key Concepts:
-
Kinetic vs. Thermodynamic Solubility: Most high-throughput screening assays measure kinetic solubility, which is the concentration at which a compound, introduced from a DMSO stock, begins to precipitate.[6][8] This is often higher than the true thermodynamic equilibrium solubility.
-
Impact on Assays: Undissolved compound particles can scatter light, interfere with optical readings, and non-specifically inhibit enzymes by forming aggregates, leading to false positives or negatives.[7][9]
Troubleshooting Workflow for Solubility Issues:
Caption: A logical workflow for troubleshooting low activity in cellular assays.
Key Considerations:
-
Cytotoxicity: The compound may be toxic to the cells, and the resulting cell death could be misinterpreted as low specific activity or could confound the assay readout. Always run a cytotoxicity assay in parallel.
-
Cell Permeability: The compound must cross the cell membrane to reach an intracellular target. The carboxylic acid and tetrazole groups are ionized at physiological pH, which can hinder passive diffusion. Assays like the Caco-2 permeability assay can provide a quantitative measure of a compound's ability to cross a cell monolayer. [10][11][12]3. Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching the necessary intracellular concentration. This can be tested in permeability assays by including known efflux pump inhibitors. [10]4. Target Expression and Health: Ensure that the target protein is expressed at sufficient levels in the cell line being used and that the cells are healthy and within an appropriate passage number.
Q5: How can I definitively prove that my compound is (or is not) binding to its intended target in a relevant biological system?
A5: This is the central question of target validation and is addressed by target engagement assays . [13]These assays provide direct evidence that the compound is physically interacting with its target protein under physiological conditions. Observing a lack of target engagement is a strong indicator that the compound's structure is not optimal or that the biological hypothesis is incorrect. [14][15] Common Target Engagement Methods:
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified, often by Western blot or ELISA. [16]* NanoBRET™/HiBiT Assays: These are bioluminescence-based techniques that can measure compound binding to a specific target protein in live cells in real-time. They are highly quantitative and amenable to high-throughput formats.
-
Biophysical Methods: In a biochemical context, techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can provide detailed information on binding affinity (KD), kinetics, and thermodynamics. [17] If a target engagement assay shows that this compound does not bind its intended target, even when it is soluble and cell-permeable, it is a clear result that allows you to pivot your research strategy, saving significant time and resources.
References
-
Baell JB, Holloway GA. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. [Link]
-
Baell J, Walters MA. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. [Link]
-
Dahlin JL, Walters MA. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. [Link]
-
Dahlin JL, et al. (2015). PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a screening campaign. Journal of Medicinal Chemistry. [Link]
-
Baell, J.B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Creative Biolabs. Solubility Assessment Service. Creative Biolabs Website. [Link]
-
BioIVT. Cell Permeability Assay. BioIVT Website. [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Die Pharmazie-An International Journal of Pharmaceutical Sciences. [Link]
-
Chekmarev, D. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry, Chemspace. [Link]
-
Waybright, T. J., et al. (2016). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Wilson, E. F., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]
-
University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. [Link]
-
BMG LABTECH. (2007). FITC dextran permeability assay for tight junctions. BMG LABTECH Application Note. [Link]
-
NIH Chemical Genomics Center. (2009). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
-
Pharma IQ. (2012). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ Website. [Link]
-
BioAssay Systems. Troubleshooting. BioAssay Systems Website. [Link]
-
Noah, J. W., & Noah, D. L. (2014). Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. ASSAY and Drug Development Technologies. [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix Website. [Link]
-
Cravatt, B. F., & Simon, G. M. (2013). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
ResearchGate. (2020). Enzyme assay for low activity enzyme? ResearchGate Forum. [Link]
-
Chemical Probes Portal. Target engagement. Chemical Probes Portal Website. [Link]
-
DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. [Link]
-
Quora. (2016). What are the reasons of poor results in enzymatic assays? Quora Forum. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita Website. [Link]
-
Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Szafrańska, K., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Pharmaffiliates. This compound. Pharmaffiliates Website. [Link]
-
G. Modzelewska-Banachiewicz, B., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
Malik, M. A., et al. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]
-
Wikipedia. Cyclohexanecarboxylic acid. Wikipedia. [Link]
-
Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry. [Link]
-
MOLBASE. Cyclohexanecarboxylic acid, 1-(1-methyl-1H-tetrazol-5-yl)-, ethyl ester. MOLBASE Encyclopedia. [Link]
-
PubChem. Cyclohexanecarboxylic acid. PubChem Database. [Link]
-
Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
CAS Common Chemistry. (6R,7R)-7-Amino-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. CAS Website. [Link]
-
Mlostoń, G., et al. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Beilstein Journal of Organic Chemistry. [Link]
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Addressing solubility issues of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid in biological media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge associated with this molecule: its limited solubility in aqueous biological media. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its behavior, enabling you to design robust and reproducible experiments.
Part I: Foundational Knowledge - Understanding the Solubility Challenge
This section addresses the fundamental properties of this compound and the theoretical basis for its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in neutral aqueous solutions like PBS?
A: The solubility of this compound is dictated by the interplay between its nonpolar and polar/ionizable functional groups.
-
Hydrophobic Character: The molecule contains a cyclohexane ring, which is a bulky, nonpolar hydrocarbon structure. This region repels water molecules, contributing significantly to low aqueous solubility.
-
Acidic Moieties: It possesses two acidic protons: one on the carboxylic acid group and one on the tetrazole ring. The tetrazole ring is often used in medicinal chemistry as a bioisostere of a carboxylic acid, meaning it has a similar pKa and can engage in similar interactions[1]. In their protonated (uncharged) state at low pH, these groups are less soluble than their ionized counterparts.
At neutral pH (~7.4), while the acidic groups will be largely deprotonated (negatively charged), the strong hydrophobic nature of the cyclohexyl core can still limit overall solubility. The intrinsic solubility of the un-ionized form is very low, and achieving a high concentration requires overcoming this hydrophobic barrier.
Caption: Chemical structure of the compound.
Q2: What are the key physicochemical properties I should be aware of?
A: Understanding these parameters is critical for predicting the compound's behavior and selecting an appropriate solubilization strategy.
| Property | Value / Estimate | Significance for Solubility |
| Molecular Formula | C₈H₁₂N₄O₂[2] | Provides the elemental composition. |
| Molecular Weight | 196.21 g/mol [2] | Affects diffusion and molar concentration calculations. |
| CAS Number | 1206122-86-2[2] | Unique identifier for the compound. |
| pKa (estimated) | ~4.5 - 5.0 | This compound has two acidic groups. The pKa of cyclohexanecarboxylic acid is ~4.9[3], and the pKa of the tetrazole proton is similar[4]. The solubility will dramatically increase at pH values above the pKa. |
| LogP (estimated) | ~1.5 - 2.5 | The LogP for the parent cyclohexanecarboxylic acid is 1.96[5]. The tetrazole group may slightly alter this. A positive LogP indicates a preference for a lipid (nonpolar) environment over an aqueous one, confirming its hydrophobic nature. |
Q3: How exactly does pH influence the solubility of this compound?
A: As an acidic compound, its solubility is highly dependent on pH. The Henderson-Hasselbalch equation governs the equilibrium between the un-ionized, poorly soluble form (HA) and the ionized, more soluble form (A⁻).
-
At pH < pKa: The compound will be predominantly in its protonated, un-ionized (HA) form. This form has very low aqueous solubility due to the dominant hydrophobic character of the cyclohexane ring.
-
At pH > pKa: The compound will be deprotonated, existing as an anion (A⁻). This charged species is significantly more polar and thus more soluble in water.
Therefore, increasing the pH of the solution is the most direct way to increase the concentration of the soluble, ionized form.
Caption: Troubleshooting workflow for PBS insolubility.
Protocol 1: pH-Mediated Solubilization
This method leverages the acidic nature of the compound to create a highly concentrated aqueous stock solution that can be further diluted.
-
Prepare a 0.1 M NaOH Solution: Dissolve 40 mg of NaOH in 10 mL of high-purity water.
-
Weigh the Compound: Accurately weigh an amount of this compound needed for your desired stock concentration (e.g., 1.96 mg for a 10 mM stock in 1 mL).
-
Initial Suspension: Add a small volume of high-purity water to the solid compound (e.g., 500 µL). It will not dissolve.
-
Titrate with NaOH: While vortexing, add the 0.1 M NaOH solution dropwise (typically 1-2 µL at a time). The solid should begin to dissolve as it is converted to its sodium salt.
-
Achieve Dissolution: Continue adding NaOH until the solution becomes completely clear. Use the minimum amount of NaOH necessary.
-
Final Volume Adjustment: Add high-purity water to reach the final desired volume (e.g., 1 mL). This is your concentrated aqueous stock. The pH of this stock will be basic.
-
Dilution into PBS: This basic stock can now be diluted into your PBS buffer. The buffer capacity of the PBS should be sufficient to bring the final pH back to ~7.4, while the compound remains in its soluble, deprotonated state. Always perform a small test dilution to confirm compatibility.
Issue 2: I observe cloudiness or precipitation when adding the compound to complete cell culture media (e.g., DMEM).
Causality Analysis:
Complete cell culture media are complex mixtures containing not only salts and buffers but also divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[6] The deprotonated (anionic) form of your compound can form insoluble salts with these divalent cations, leading to precipitation.
Troubleshooting Steps:
-
Confirm the Cause: Prepare your compound stock as described in Protocol 1. In separate tubes, add this stock to (a) PBS and (b) PBS supplemented with CaCl₂ and MgCl₂ at concentrations matching your cell culture medium. If precipitation only occurs in tube (b), divalent salt formation is the likely cause.
-
Modify Dosing Procedure:
-
Prepare a concentrated stock in a simple vehicle (e.g., 0.9% saline with pH adjustment or a low percentage of co-solvent).
-
When preparing your final experimental media, add all other components first (serum, supplements, etc.).
-
Add the compound stock last and dropwise while gently swirling the medium. This avoids localized high concentrations that promote precipitation.
-
-
Consider a Formulation Approach: If direct dosing remains problematic, using a cyclodextrin-based formulation (see below) can shield the molecule and prevent its interaction with media components.
Issue 3: I need to prepare a high-concentration stock, but pH adjustment isn't enough or is undesirable.
For some applications, you may need concentrations that exceed the solubility limit of the salt form, or you may need to avoid basic pH. In these cases, co-solvents or cyclodextrins are the preferred methods.
Method A: Using Co-solvents
Co-solvents are water-miscible organic solvents that increase solubility by reducing the overall polarity of the solvent system.[7][8]
Recommended Co-solvents & Starting Concentrations
| Co-solvent | Typical Stock Conc. | Final Assay Conc. Limit | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Excellent solubilizer. Can be cytotoxic at higher concentrations. [9] |
| Ethanol | 10-20 mM | < 1% (v/v) | Good biocompatibility at low concentrations. Less effective than DMSO. |
| PEG 400 | 5-20 mM | < 2% (v/v) | Generally low toxicity. Can increase solution viscosity. |
Protocol 2: Co-solvent Stock Preparation
-
Add the desired co-solvent directly to the weighed solid compound.
-
Use gentle vortexing and/or sonication to aid dissolution.
-
Store stocks at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.
-
Crucial: Always run a vehicle control in your experiments (e.g., media with 0.5% DMSO) to account for any effects of the co-solvent itself.
Method B: Using Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic part of a drug molecule, forming an "inclusion complex" that is highly water-soluble.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high solubility and low toxicity.
Caption: Encapsulation by a cyclodextrin.
Protocol 3: Preparation of a Cyclodextrin Formulation
-
Prepare a 20% (w/v) HP-β-CD Solution: Dissolve 2 g of HP-β-CD in water and bring the final volume to 10 mL. Warm gently (to ~40-50°C) to aid dissolution.
-
Add Compound: Weigh the desired amount of this compound and add it to the HP-β-CD solution.
-
Complexation: Mix the solution overnight at room temperature using a rotator or magnetic stirrer. The mixture may initially be a slurry.
-
Clarification: After mixing, the solution should become clear as the complex forms. If any undissolved material remains, it can be removed by filtration through a 0.22 µm syringe filter. The filtered solution contains the soluble drug-CD complex.
-
Quantification: It is good practice to quantify the drug concentration in the final solution using a suitable analytical method (e.g., HPLC-UV) to confirm the final concentration.
Part III: References
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. Cyclohexanecarboxylic acid, CID=7413. Available from: [Link]
-
Pharmaffiliates. this compound. CAS Number: 1206122-86-2. Available from: [Link]
-
Beilstein, P., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 17, 1837–1845. Available from: [Link]
-
Ghorab, M. M., et al. (2016). Tetrazole derivatives as anticancer agents: a review. Journal of Advanced Research, 7(4), 547-558.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Loftsson, T., & Duchene, D. (2007). Cyclodextrins in drug delivery. Journal of Pharmacy & Pharmaceutical Sciences, 10(3), 366-377.
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
-
Patel, V. R., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 191-197. Available from: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Freshney, R. I. (2010). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications (6th ed.). Wiley-Blackwell.
-
U.S. Pharmacopeial Convention. General Chapter <1231> Water for Pharmaceutical Purposes. In: United States Pharmacopeia and National Formulary (USP 43-NF 38). Rockville, MD: U.S. Pharmacopeial Convention; 2020.
-
ResearchGate. Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Available from: [Link]
-
Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. Available from: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
Sources
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
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- 3. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]
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- 5. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative synthetic routes for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid to avoid hazardous reagents
Welcome to the technical support center for the synthesis of complex heterocyclic compounds. This guide is designed for researchers, chemists, and drug development professionals seeking safer, more reliable methods for synthesizing 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid and related N-substituted tetrazoles. We will address common experimental challenges and provide detailed, field-tested protocols that avoid hazardous reagents without compromising efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Strategic Planning & Safety Considerations
Question 1: What are the primary hazards in traditional synthetic routes for tetrazole-containing compounds like this, and why should they be avoided?
Answer: Traditional syntheses of tetrazoles, particularly 5-substituted-1H-tetrazoles, often rely on the [3+2] cycloaddition of a nitrile with an azide source. The primary hazards stem from the reagents used:
-
Sodium Azide (NaN₃) and Hydrazoic Acid (HN₃): The classic approach involves reacting sodium azide with a nitrile, often in the presence of an acid catalyst like ammonium chloride.[1] This combination can generate hydrazoic acid (HN₃) in situ. HN₃ is not only highly toxic but also notoriously explosive, especially in concentrated form or in the presence of heavy metals.[2][3] The risk of forming explosive heavy metal azides during workup or with metal equipment is a significant safety concern.[3][4]
-
Cyanide Precursors: The synthesis of the required precursor, 1-cyanocyclohexanecarboxylic acid, would typically involve reagents like sodium or potassium cyanide (NaCN, KCN) via a Strecker or similar reaction. Cyanide salts and the hydrogen cyanide (HCN) gas they can produce upon acidification are acutely toxic and pose severe handling risks.
Given these dangers, modern synthetic chemistry strongly advocates for alternative routes that minimize or eliminate the use of such hazardous materials, aligning with the principles of green chemistry.[5]
Question 2: What are the principal alternative strategies for synthesizing N-substituted tetrazoles that avoid these hazards?
Answer: The field has evolved significantly to prioritize safety. The main strategies focus on either making the traditional cycloaddition safer or using entirely different reaction pathways:
-
Catalytic [3+2] Cycloaddition with Safer Azide Handling: Instead of generating large amounts of free HN₃, modern methods use catalysts to facilitate the reaction between a nitrile and sodium azide under more controlled conditions.[2] Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) are particularly effective as they coordinate to the nitrile, activating it for cycloaddition.[4][6] Performing the reaction in water can further enhance safety by minimizing the volatility of HN₃.[4] Various heterogeneous catalysts, such as silica sulfuric acid or metal-organic frameworks, have also been developed to improve safety, ease of separation, and catalyst recyclability.[2][7][8][9]
-
Multicomponent Reactions (MCRs): Reactions like the Ugi-azide four-component reaction (UA-4CR) offer a powerful and convergent approach.[10][11][12] The UA-4CR combines an aldehyde or ketone, an amine, an isocyanide, and an azide source (often the less volatile trimethylsilyl azide, TMSN₃) in a one-pot reaction to directly form highly substituted tetrazoles.[10][13] This strategy avoids the isolation of hazardous intermediates and builds molecular complexity rapidly.[12][14]
-
Azide-Free Pathways (In Development): While less common for this specific substitution pattern, research into completely azide-free syntheses is ongoing. These methods often involve complex cyclization reactions from different nitrogen-containing precursors but are not yet standard practice.
For the synthesis of this compound, the most practical and safer alternatives involve modifying the cycloaddition or employing an MCR strategy.
Section 2: Troubleshooting Catalytic [3+2] Cycloaddition
This section focuses on the synthesis of a 5-substituted tetrazole precursor from the corresponding nitrile (1-cyanocyclohexanecarbonitrile) before N-alkylation.
Question 3: My zinc-catalyzed cycloaddition of 1-cyanocyclohexanecarbonitrile with sodium azide is slow or incomplete. What parameters can I adjust?
Answer: This is a common issue, often related to catalyst activity, solvent choice, or reaction conditions. Here is a troubleshooting workflow:
-
Catalyst Activation & Choice:
-
Anhydrous Conditions: Ensure your zinc salt (e.g., ZnCl₂, ZnBr₂) is anhydrous. Water can interfere with the Lewis acidity of the catalyst.
-
Catalyst Loading: While catalytic, a sufficient amount is needed. Start with 10-20 mol% and increase if necessary. For some sluggish substrates, stoichiometric amounts of a Lewis acid might be required.[3]
-
Alternative Catalysts: If zinc salts are ineffective, consider other reported catalysts like cobalt complexes, copper catalysts, or solid-supported acids like silica sulfuric acid.[2][7][15][16]
-
-
Solvent Effects:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is the most common and often most effective solvent for this reaction as it effectively solubilizes the reagents and facilitates the reaction at high temperatures.[1][7][11] Dimethyl sulfoxide (DMSO) is also a good option.[9]
-
"Green" Solvents: Water has been shown to be an excellent solvent for zinc-catalyzed tetrazole synthesis, often improving safety and reaction rates.[4] Isopropanol or other alcohols can also be effective.[6]
-
-
Temperature and Reaction Time:
-
Reagent Stoichiometry:
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for low-yield [3+2] cycloaddition reactions.
Section 3: Alternative Pathway via Ugi Multicomponent Reaction
Question 4: I want to attempt a Ugi-azide reaction to build the tetrazole core. What are the key considerations and potential pitfalls?
Answer: The Ugi-azide four-component reaction (UA-4CR) is an elegant and highly efficient alternative.[10][11][12] It combines an amine, an oxo-component (aldehyde or ketone), an isocyanide, and an azide source (typically Trimethylsilyl azide - TMSN₃) to generate a 1,5-disubstituted tetrazole in a single step.[10][13]
Key Considerations:
-
Reactant Purity: MCRs are sensitive to impurities. Ensure all starting materials—especially the aldehyde/ketone and amine—are pure.
-
Solvent Choice: Methanol is a common and effective solvent for the UA-4CR.[10] For less reactive components, DMF can be used, sometimes with heating.[11]
-
Azide Source: Trimethylsilyl azide (TMSN₃) is generally preferred over NaN₃/acid combinations in this context because it is more soluble in organic solvents and is considered safer to handle, though it is still toxic and must be handled with care in a fume hood.
-
Order of Addition: While flexible, a common procedure is to pre-mix the amine and oxo-component to form the imine before adding the isocyanide and azide.
Potential Pitfalls & Troubleshooting:
-
Stalled Reaction: If the reaction does not proceed, ensure the initial formation of the Schiff base (imine) from your amine and oxo-component is occurring. This can sometimes be the rate-limiting step.
-
Low Yield: The nucleophilicity of the amine and the electrophilicity of the oxo-component are crucial. Sterically hindered components may react poorly. In such cases, switching to a less hindered analogue or increasing the reaction temperature may be necessary.
-
Complex Product Mixture: The power of MCRs can also be a weakness, sometimes leading to multiple products. Purification by column chromatography is almost always required. Careful analysis of the crude reaction mixture by LC-MS is essential to identify the desired product and any major byproducts.
Comparative Overview of Synthetic Routes
The following table summarizes the key differences between the traditional hazardous route and two safer alternatives.
| Feature | Traditional Route (Nitrile + NaN₃/NH₄Cl) | Safer Catalytic [3+2] Cycloaddition | Ugi-Azide Multicomponent Reaction |
| Key Reagents | 1-cyanocyclohexanenitrile, NaN₃, NH₄Cl | 1-cyanocyclohexanenitrile, NaN₃, ZnBr₂ (cat.) | Cyclohexanone, Amine, Isocyanide, TMSN₃ |
| Primary Hazard | High risk of generating explosive HN₃ gas | Reduced risk of HN₃ exposure; metal azides | TMSN₃ is toxic and moisture-sensitive |
| Typical Solvent | DMF, Toluene | Water, DMF, Isopropanol | Methanol, "Green" Solvents |
| Temperature | High (100-130 °C) | Moderate to High (80-120 °C) | Room Temp to Moderate (25-60 °C) |
| Pros | Well-established methodology | Improved safety profile, good yields | High atom economy, rapid complexity building |
| Cons | Extremely hazardous, potential for explosion | Still uses sodium azide, can be sluggish | Requires specific isocyanide reagents |
Detailed Experimental Protocols
Protocol 1: Safer [3+2] Cycloaddition using Zinc Bromide Catalyst
This protocol describes the synthesis of the 5-substituted tetrazole intermediate, which would then be N-alkylated in a subsequent step.
Step 1: Synthesis of 5-(cyclohexan-1-yl)-1H-tetrazole
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-cyanocyclohexanecarbonitrile (10 mmol, 1.0 eq).
-
Reagent Addition: Add deionized water (40 mL), followed by sodium azide (NaN₃, 15 mmol, 1.5 eq) and zinc bromide (ZnBr₂, 2 mmol, 0.2 eq). Caution: Handle sodium azide with extreme care in a fume hood. Do not allow contact with acids or heavy metals.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully add 3M HCl (aq) dropwise until the pH of the solution is ~2. A white precipitate should form.
-
Isolation: Stir the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL).
-
Purification: Dry the crude product under vacuum. The product is often pure enough for the next step, but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthetic Pathway Visualization
Caption: Comparison of traditional vs. safer catalytic routes to the tetrazole core.
References
- One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. National Institutes of Health (NIH).
- Efficient tetrazole synthesis via base-catalyzed Ugi MCR. BenchChem.
- Tetrazoles via Multicomponent Reactions. Chemical Reviews, ACS Publications.
- Synthesis of Tetrazole-Derived Organocatalysts via Azido-Ugi Reaction with Cyclic Ketimines. The Journal of Organic Chemistry, ACS Publications.
- One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. MDPI.
- Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. Taylor & Francis Online.
- Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications.
- Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate.
- Technical Support Center: Synthesis of Substituted Tetrazoles. BenchChem.
- Green chemistry approaches for tetrazole synthesis compared to traditional methods. BenchChem.
- Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.
- Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
- Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances.
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.
- Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and ... The Royal Society of Chemistry.
- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central.
- Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega.
- Application Notes and Protocols for Tetrazolone Synthesis via [3+2] Cycloaddition. BenchChem.
- Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. National Institutes of Health (NIH).
- Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Research Square.
- Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health (NIH).
- Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate.
- Tetrazoles via Multicomponent Reactions. PubMed Central (PMC).
- MCR synthesis of a tetracyclic tetrazole scaffold. PubMed Central (PMC).
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- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
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- 8. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up Synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for the synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. This molecule is of significant interest in drug development and medicinal chemistry, often serving as a carboxylic acid bioisostere, which can enhance the pharmacokinetic properties of a compound[1]. The scale-up of its synthesis, however, presents unique challenges, particularly concerning reaction control, product purity, and operational safety.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the underlying scientific principles to empower you to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to ensure a safe, efficient, and scalable process.
Synthetic Pathway Overview
The synthesis of this compound can be approached through various routes. A common and logical pathway involves the initial synthesis of a key intermediate, 1-aminocyclohexanecarbonitrile, from cyclohexanone, followed by a sequence of transformations to introduce the tetrazole moiety and then hydrolyze the nitrile to the carboxylic acid. An alternative final step involves the direct alkylation of tetrazole with a suitable cyclohexyl derivative.
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is divided into the key stages of the synthesis to help you quickly identify and resolve common issues.
Part 1: Synthesis of Precursors (e.g., 1-Aminocyclohexanecarbonitrile)
Q1: My Strecker synthesis of 1-aminocyclohexanecarbonitrile from cyclohexanone is low-yielding. What are the common causes?
A1: Low yields in the Strecker synthesis are often traced back to a few key factors[2][3][4]:
-
Reagent Quality: Ensure your cyclohexanone is free of acidic impurities and peroxides. Use high-purity sodium or potassium cyanide and ammonium chloride.
-
Reaction Equilibrium: The initial formation of the imine from cyclohexanone and ammonia (from ammonium chloride) is an equilibrium process. Pushing this equilibrium is key. Running the reaction at a slightly elevated temperature (e.g., 40-50°C) can be beneficial, but be cautious of cyanide's volatility and thermal stability.
-
pH Control: The reaction medium should be slightly basic to ensure the presence of free cyanide anion as the nucleophile. However, a highly basic environment can promote the cyanohydrin side-product formation. The use of ammonium chloride provides a good buffering effect.
-
Work-up Procedure: The aminonitrile product can be susceptible to hydrolysis back to the starting materials or to the corresponding amino acid under harsh acidic or basic conditions during work-up. A careful extraction at a controlled pH is crucial.
Troubleshooting Workflow: Low-Yielding Strecker Synthesis
Sources
Enhancing the regioselectivity of the tetrazole formation in 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid synthesis
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. This guide is designed to provide in-depth, field-proven insights into overcoming the primary challenge in this synthesis: controlling the regioselectivity of the tetrazole ring formation. Here, you will find a structured approach to troubleshooting common experimental issues, answers to frequently asked questions, and detailed protocols to enhance the yield of the desired N1-isomer.
Fundamental Principles: The Challenge of Regioselectivity
The synthesis of 5-substituted 1H-tetrazoles, such as the target compound, is most commonly achieved via a [3+2] cycloaddition reaction between a nitrile (1-cyanocyclohexanecarboxylic acid) and an azide source, typically sodium azide (NaN₃).[1][2][3] The reaction is facilitated by catalysts that activate the nitrile, making it more susceptible to nucleophilic attack by the azide anion.[1]
The core challenge arises from the ambident nucleophilic nature of the initially formed tetrazolide anion. Alkylation or, in this case, the cycloaddition process itself can lead to two constitutional isomers: the desired N1-substituted product and the undesired N2-substituted product. The ratio of these isomers is highly sensitive to a delicate interplay of reaction parameters.[4][5][6] While the 2,5-disubstituted (N2) tetrazole is often the thermodynamically favored product, kinetic control can be leveraged to enhance the formation of the desired N1-isomer.[4][5]
Caption: General reaction pathway illustrating the formation of N1 and N2 isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of the tetrazole ring in this synthesis? A1: The core reaction is a [3+2] cycloaddition between the nitrile group of 1-cyanocyclohexanecarboxylic acid and an azide, such as sodium azide.[2][3][7] This reaction is typically catalyzed by a Lewis or Brønsted acid. The catalyst coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by the azide.[1][8] The process is thought to proceed through an imidoyl azide intermediate which then cyclizes to form the aromatic tetrazole ring.[7][9][10]
Q2: Why is a mixture of N1 and N2 isomers almost always produced? A2: The tetrazolide anion formed after the initial cycloaddition is an ambident nucleophile with electron density distributed across different nitrogen atoms. During the workup (acidification) or subsequent alkylation reactions, the proton or alkyl group can attach to either the N1 or N2 position, leading to a mixture of constitutional isomers.[11] The final ratio is a result of a complex interplay between thermodynamics, kinetics, steric hindrance, and electronic effects.[6]
Q3: Which analytical method is most reliable for distinguishing and quantifying the N1 and N2 isomers? A3: ¹³C NMR spectroscopy is the definitive method for distinguishing between the 1,5- (N1) and 2,5- (N2) disubstituted isomers. The chemical shift of the carbon atom within the tetrazole ring (C5) is characteristically different for the two isomers. Typically, the C5 signal in the 2,5-disubstituted (N2) isomer is deshielded and appears further downfield (by approximately 9-12 ppm) compared to the corresponding 1,5-disubstituted (N1) isomer.[4] For quantification, quantitative ¹H NMR or a calibrated HPLC method can be used.[5]
Q4: What are the primary safety hazards associated with this reaction? A4: The main hazard is the use of sodium azide (NaN₃), which is highly toxic.[1] A significant risk is the formation of hydrazoic acid (HN₃), a highly toxic and explosive gas, which can occur if azides are mixed with strong acids.[1] Therefore, reactions should be performed in a well-ventilated fume hood, and acidification steps must be conducted with extreme caution, preferably at low temperatures. Avoid contact of azide solutions with heavy metals like copper or lead, as this can form explosive heavy metal azides.[1] Using trimethylsilyl azide (TMSN₃) can be a safer alternative to the NaN₃/acid combination.[1]
Troubleshooting Guide: Enhancing N1-Regioselectivity
This section addresses specific problems you may encounter during the synthesis.
Issue 1: My reaction produces a poor ratio of the desired N1-isomer to the N2-isomer.
This is the most common challenge. The N1/N2 ratio is highly dependent on reaction conditions. A systematic optimization is required.
Solutions & Rationale:
-
Catalyst Selection: The choice of Lewis acid is critical. Zinc salts are widely documented to be effective.[12]
-
Zinc(II) salts (e.g., ZnBr₂, Zn(OTf)₂): These are excellent catalysts that activate the nitrile. The coordination of the zinc ion is a dominant factor in lowering the activation barrier for the azide attack.[8] Start with ZnBr₂ as it is effective and commonly used.[1]
-
Other Catalysts: For difficult substrates, catalysts like copper or cobalt complexes have been shown to be highly efficient.[13][14] Heterogeneous acid catalysts like silica sulfuric acid can also be employed, simplifying workup.[15]
-
-
Solvent Polarity and Coordinating Ability: The solvent plays a crucial role in stabilizing intermediates and influencing the state of the tetrazolide anion (e.g., free anion vs. ion pair).[5]
-
High-boiling aprotic solvents (DMF, DMSO): These are most commonly used as they effectively solubilize reagents and can be heated to the high temperatures often required.[1][14]
-
Aqueous or Alcoholic Solvents: The use of water or isopropanol, particularly with zinc catalysts, has been shown to be effective and offers a greener alternative.[1][12] The solvent can dramatically alter regioselectivity, and screening is recommended.
-
-
Reaction Temperature: Temperature can shift the balance between kinetic and thermodynamic control.
-
Generally, higher temperatures may favor the thermodynamically more stable isomer, which is often the N2 product.[5] Conversely, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may enhance selectivity for the N1-isomer in some systems. A temperature screen (e.g., 80°C, 100°C, 120°C) is advisable.
-
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Variation | Expected Effect on N1/N2 Ratio | Rationale |
| Catalyst | ZnBr₂ vs. Et₂AlCl | Lewis acid choice alters the electronic environment of the nitrile, influencing the cycloaddition pathway. | |
| Solvent | DMF vs. Toluene vs. H₂O | Solvent polarity and coordinating ability affect the solvation of the tetrazolide anion, influencing the site of protonation/alkylation.[5] | |
| Temperature | 80°C vs. 120°C | Lower temperatures can favor the kinetically controlled product, which may be the N1-isomer in some cases.[5] | |
| Azide Source | NaN₃ vs. TMSN₃ | The nature of the azide and its counter-ion can influence the transition state of the cycloaddition. |
Issue 2: The reaction shows low or no conversion of the starting nitrile.
If your starting material is not being consumed, consider the following troubleshooting workflow.
Caption: A logical workflow for diagnosing and solving low conversion issues.
Solutions & Rationale:
-
Increase Temperature: Tetrazole formations often have a high activation energy. If conversion is low at 100-120°C, consider increasing the temperature to 150°C or employing microwave-assisted synthesis, which can dramatically reduce reaction times.[12]
-
Verify Catalyst Activity: Lewis acid catalysts like ZnBr₂ can be deactivated by water. Ensure you are using an anhydrous grade of catalyst and dry solvents.
-
Reagent Stoichiometry: Ensure at least a slight excess of sodium azide is used (e.g., 1.2-1.5 equivalents). The reaction between the carboxyl group and the azide is a possible side reaction, so a larger excess may be required.
-
Reaction Time: Some sterically hindered or electronically deactivated nitriles require extended reaction times (24-48 hours). Monitor the reaction by TLC or LC-MS to confirm if it is progressing slowly or has stalled completely.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Synthesis of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
1-cyanocyclohexanecarboxylic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 3M aqueous solution
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-cyanocyclohexanecarboxylic acid (1.0 eq.), sodium azide (1.3 eq.), and anhydrous zinc bromide (0.2 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to create a 0.5 M solution with respect to the starting nitrile.
-
Heating: Heat the reaction mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 4-6 hours until the starting material is consumed (typically 12-24 hours).
-
Work-up (CAUTION: Perform in a well-ventilated fume hood):
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.
-
Slowly and carefully add deionized water to quench the reaction.
-
Acidify the mixture to pH ~2 by the dropwise addition of 3M HCl solution. Vigorous gas evolution (HN₃) may occur.
-
Extract the aqueous mixture with ethyl acetate (3x volume of DMF used).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired N1-isomer.
-
Protocol 2: Analysis of N1/N2 Isomer Ratio by ¹³C NMR
-
Sample Preparation: Prepare a concentrated solution of the crude product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the quaternary carbon signals.
-
Data Analysis:
-
Identify the two distinct signals in the region corresponding to the tetrazole ring carbon (typically ~150-165 ppm).
-
The signal at the higher field (less deshielded) corresponds to the C5 of the desired N1-isomer .
-
The signal at the lower field (more deshielded) corresponds to the C5 of the undesired N2-isomer .[4]
-
While not strictly quantitative without proper calibration, the relative peak heights can give a good initial estimate of the isomer ratio.
-
References
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]
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Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. PubMed. [Link]
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Himo, F., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983-9987. [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
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Aghaei, M., et al. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. [Link]
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Bonnamour, J., et al. (2014). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 55(28), 3844-3847. [Link]
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Kappe, C. O., & Dallinger, D. (2009). Three synthetic routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole. The Journal of Organic Chemistry. [Link]
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Chanda, T., & Maiti, D. (2021). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Du, Z., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences, 13(4), 4696-4703. [Link]
-
Reddit User Discussion. (2023). Problem with tetrazole formation. r/Chempros. [Link]
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de Fátima, A., et al. (2018). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. [Link]
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Rojas-Rojas, L., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry. [Link]
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Anonymous. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Authorea. [Link]
-
de Fátima, A., et al. (2018). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. ResearchGate. [Link]
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Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Gutmann, B., et al. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Organic & Biomolecular Chemistry, 9(20), 7201-7204. [Link]
-
Gaba, M., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
Dhiman, N., & Singh, K. (2021). Chapter 2: Nitrogen-containing heterocycles. Shodhganga. [Link]
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Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 154-197. [Link]
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Dömling, A., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Archives. [Link]
-
Singh, K., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances. [Link]
-
Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR. [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]
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Validation & Comparative
A Comparative Analysis for Drug Discovery: 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid vs. Cyclohexanecarboxylic acid
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of rational drug design. One of the most successful and widely adopted strategies is the bioisosteric replacement of a carboxylic acid with a 5-substituted 1H-tetrazole.[1][2][3][4][5] This guide provides an in-depth comparative analysis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid and its parent analog, cyclohexanecarboxylic acid. We will explore their synthesis, compare their fundamental physicochemical properties, and discuss the implications of this bioisosteric substitution on potential biological activity, supported by established experimental protocols.
This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced yet critical differences between these two moieties to inform the design of next-generation therapeutics.
Synthesis and Characterization: Building the Scaffolds
The accessibility of a chemical entity is a prerequisite for its study and application. The synthetic routes to both cyclohexanecarboxylic acid and its tetrazole analog are well-established, though they differ significantly in complexity.
1.1. Synthesis of Cyclohexanecarboxylic Acid
Cyclohexanecarboxylic acid is most commonly and efficiently synthesized via the catalytic hydrogenation of benzoic acid.[6][7] This straightforward, high-yielding reaction typically employs a nickel or palladium catalyst to saturate the aromatic ring.
1.2. Proposed Synthesis of this compound
A direct, one-step synthesis for this specific tetrazole derivative is not prominently described. However, a robust and logical synthetic pathway can be designed based on standard, well-documented methodologies for tetrazole formation.[8][9][10] The most common approach is the [3+2] cycloaddition reaction between a nitrile and an azide salt. This would involve a two-step process starting from 1-cyanocyclohexanecarboxylic acid.[11]
This proposed route leverages the Strecker synthesis to generate the key nitrile intermediate, which is then converted to the target tetrazole. The cycloaddition step is a cornerstone of tetrazole chemistry, offering reliable and versatile access to this important heterocycle.[12][13]
Comparative Physicochemical Properties
The rationale for replacing a carboxylic acid with a tetrazole lies in the subtle but impactful differences in their physicochemical profiles. While both are acidic and capable of similar ionic interactions, their behavior in terms of lipophilicity, metabolism, and hydrogen bonding diverges significantly.
| Property | Cyclohexanecarboxylic Acid | This compound (Predicted/General) | Causality & Significance in Drug Design |
| Molecular Formula | C₇H₁₂O₂[6] | C₈H₁₂N₄O₂[14] | The addition of four nitrogen atoms significantly increases the polar surface area and hydrogen bonding potential. |
| Molecular Weight | 128.17 g/mol [6][15] | 196.21 g/mol [14] | Increased molecular weight can impact diffusion and permeability. |
| Acidity (pKa) | ~4.9[16] | ~4.5 - 5.0[3][17] | Similar pKa values ensure both groups are predominantly ionized at physiological pH (7.4), allowing the tetrazole to effectively mimic the carboxylate's ability to form key ionic bonds with biological targets.[2][3] |
| Lipophilicity (LogP) | 1.96[15] | Generally Higher | The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[2][3] This property can enhance membrane permeability and improve oral absorption.[3] |
| Hydrogen Bonding | 1 Donor (OH), 2 Acceptors (C=O) | 1 Donor (NH), 4 Acceptors (N atoms) | The tetrazole ring offers multiple hydrogen bond acceptor sites, which can lead to stronger and more complex interactions with a target receptor, but may also increase the desolvation penalty.[2][3][18] |
| Metabolic Stability | Susceptible to Phase II metabolism (e.g., glucuronidation) | Generally resistant to glucuronidation | Carboxylic acids can form reactive acyl glucuronides, a potential toxicity liability. Tetrazoles are more metabolically robust, often leading to a longer in vivo half-life and an improved safety profile.[3][4][17] |
| Physical State | White crystalline solid[6] | Solid (Predicted) | Solid-state properties are crucial for formulation and manufacturing. |
| Melting Point | 29-31 °C[6][15][19] | Not Available | - |
| Boiling Point | 232-233 °C[6][15] | Not Available | - |
| Water Solubility | 2.01 g/L at 15 °C[6] | Generally lower in neutral form | Solubility is a critical parameter for both formulation and bioavailability. |
Rationale & Comparative Biological Activity
While no direct comparative biological data for these two specific molecules were identified, a robust, evidence-based forecast of their differential behavior can be constructed from decades of research into this bioisosteric pair.
3.1. The Bioisosteric Rationale
The core principle is that the tetrazole group mimics the critical features of the carboxylic acid—its acidity and planar, charge-delocalized anionic state—while introducing beneficial changes to the overall molecular properties.[2][3]
This strategic swap has been successfully implemented in numerous marketed drugs, most notably the angiotensin II receptor blockers (ARBs) like Losartan and Valsartan, where the tetrazole is essential for high-affinity receptor binding and excellent oral bioavailability.[4][5]
3.2. Potential Biological Profiles
-
Cyclohexanecarboxylic Acid: This molecule is not just a synthetic building block; it exhibits intrinsic biological activity. It has been investigated as an anticonvulsant agent, acting as a structural analog of valproic acid.[7][20] It also serves as a precursor in the biosynthesis of certain antibiotics and is a known metabolite in various microorganisms.[16][21]
-
This compound: Based on the principles of bioisosterism, one could hypothesize that this analog might retain the anticonvulsant potential of its parent carboxylic acid. However, the true value of the tetrazole substitution would be the anticipated improvement in its drug-like properties. If the parent acid suffers from rapid metabolism or poor absorption, the tetrazole analog would be expected to exhibit a longer duration of action and greater systemic exposure. Furthermore, the broad spectrum of activities associated with tetrazole-containing compounds—including antihypertensive, anticancer, and antimicrobial effects—opens the possibility for novel pharmacology.[1][4][5][22]
Key Experimental Protocols
To empirically validate the theoretical differences discussed, standardized experimental procedures are essential.
4.1. Protocol 1: Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition
This protocol describes a general, reliable method for synthesizing the tetrazole moiety from a nitrile precursor, adapted from well-established procedures.[9][10][13]
-
Objective: To synthesize a 5-substituted 1H-tetrazole from an organic nitrile.
-
Materials:
-
Organic Nitrile (e.g., 1-cyanocyclohexanecarboxylic acid) (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 - 3.0 eq)
-
Catalyst: Zinc(II) Chloride (ZnCl₂) (1.0 eq) or Ammonium Chloride (NH₄Cl) (1.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or water[9]
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 2M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive hydrazoic acid under acidic conditions. Handle with extreme care in a well-ventilated fume hood. Avoid contact with heavy metals.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic nitrile (1.0 eq), sodium azide (1.5 eq), and the chosen catalyst (e.g., NH₄Cl, 1.5 eq).
-
Add the solvent (DMF) to create a solution or suspension with a concentration of approximately 0.5-1.0 M.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. Acidify the aqueous solution to pH 2-3 by the slow, dropwise addition of 2M HCl. This protonates the tetrazole, causing it to precipitate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude tetrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
4.2. Protocol 2: Determination of Acid Dissociation Constant (pKa)
This protocol outlines the potentiometric titration method for accurately determining the pKa.[2]
-
Objective: To determine the pKa of the test compound.
-
Materials:
-
Test Compound (e.g., cyclohexanecarboxylic acid or its tetrazole analog)
-
Co-solvent (if needed, e.g., methanol or DMSO, spectroscopic grade)
-
Standardized Potassium Hydroxide (KOH) solution (e.g., 0.1 M)
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
-
Procedure:
-
Accurately weigh and dissolve a known amount of the test compound to create a solution of known concentration (e.g., 10 mM) in deionized water. If solubility is an issue, use a minimal amount of co-solvent and maintain the same percentage for all comparative experiments.
-
Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Place the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin stirring to ensure homogeneity.
-
Titrate the solution by adding small, precise aliquots of the standardized KOH solution from the burette.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Data Analysis: Plot the measured pH versus the volume of KOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the peak.
-
Conclusion
The bioisosteric replacement of cyclohexanecarboxylic acid with this compound represents a classic and powerful strategy in medicinal chemistry. While maintaining the crucial acidic nature required for many biological interactions, the tetrazole analog offers significant, predictable advantages in metabolic stability and lipophilicity. These modifications are directly linked to improved pharmacokinetic profiles, such as enhanced oral bioavailability and longer in vivo half-life, which are critical determinants of a drug's clinical success.[3][4]
While cyclohexanecarboxylic acid has its own biological footprint, particularly as an anticonvulsant, its tetrazole counterpart stands as a promising candidate for further development, leveraging a well-understood property modulation profile to potentially create a more durable and effective therapeutic agent. The experimental protocols provided herein offer a clear path for the synthesis and direct physicochemical comparison, empowering researchers to validate these principles in their own discovery programs.
References
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A Comparative Guide to Validating the In Vitro Anti-inflammatory Activity of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory properties of the novel compound, 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid (TCHC). We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs) and provide detailed experimental protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities for anti-inflammatory potential.
Introduction: The Rationale for New Anti-Inflammatory Agents
Inflammation is a fundamental biological process essential for tissue repair and defense against pathogens. However, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1][2] The inflammatory cascade is mediated by a complex network of signaling molecules and enzymes. Key players include cyclooxygenase (COX) enzymes, which produce prostaglandins (PGs), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), largely regulated by the nuclear factor kappa B (NF-κB) transcription factor.[1][3][4]
Current therapies, primarily NSAIDs, effectively manage inflammation but are often associated with significant side effects, such as gastrointestinal toxicity, stemming from the non-selective inhibition of COX isoforms.[5][6] This necessitates the discovery of new anti-inflammatory agents with improved safety profiles. This guide outlines a systematic approach to validate the in vitro activity of TCHC, a novel small molecule, by comparing it with benchmark drugs.
Comparative Framework: Selecting the Right Benchmarks
To contextualize the activity of TCHC, its performance must be compared against well-characterized drugs. The choice of comparators is critical for a meaningful evaluation.
-
Indomethacin : A potent, non-selective COX inhibitor, serving as a benchmark for broad anti-inflammatory activity.[5][6][7] It inhibits both COX-1 and COX-2, reducing prostaglandin synthesis, but its use is associated with a risk of peptic ulcers due to the inhibition of protective prostaglandins in the gut.[5][8]
-
Celecoxib : A selective COX-2 inhibitor, representing a more targeted therapeutic approach.[9][10][11] By preferentially inhibiting COX-2, which is upregulated at sites of inflammation, celecoxib reduces pain and inflammation with a theoretically lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[11][12]
By comparing TCHC to both a non-selective and a selective COX inhibitor, we can ascertain not only its potency but also its potential for a superior safety profile.
Experimental Validation Workflow
A tiered approach is essential for the systematic evaluation of a new compound. We begin by assessing cytotoxicity to establish a safe therapeutic window, followed by direct enzyme inhibition assays, and finally, cell-based assays that mimic a physiological inflammatory response.
Caption: Figure 1. Overall validation workflow.
Part 1: Foundational Assessment - Cytotoxicity
Causality: Before assessing anti-inflammatory activity, it is crucial to determine the concentrations at which TCHC is not cytotoxic. A reduction in inflammatory markers is meaningless if it is merely a result of cell death. The MTT assay is a reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding : Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adhesion.[13]
-
Compound Treatment : Treat the cells with serial dilutions of TCHC (e.g., 1 µM to 200 µM) and control compounds for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).
-
MTT Addition : Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[13][15] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement : Measure the absorbance at 540 nm using a microplate reader.[16] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Part 2: Mechanistic Target - COX Enzyme Inhibition
Causality: The primary mechanism of NSAIDs is the inhibition of COX enzymes.[6][7] By directly measuring the inhibition of purified COX-1 and COX-2 enzymes, we can determine the potency (IC50 value) and selectivity of TCHC. A high COX-2/COX-1 selectivity ratio suggests a potentially safer gastrointestinal profile.
Caption: Figure 2. Arachidonic acid cascade.
Protocol: In Vitro COX Inhibition Assay This protocol is based on commercially available colorimetric or fluorometric inhibitor screening kits.[17][18]
-
Reagent Preparation : Prepare assay buffer, heme, and purified ovine COX-1 and human recombinant COX-2 enzymes as per the kit manufacturer's instructions.
-
Reaction Setup : In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and various concentrations of TCHC, indomethacin, or celecoxib.
-
Initiate Reaction : Add arachidonic acid as the substrate to initiate the enzymatic reaction. The peroxidase activity of COX is monitored by the appearance of an oxidized colorimetric probe at a specific wavelength (e.g., 590 nm).[18]
-
Kinetic Measurement : Measure the absorbance or fluorescence kinetically over 5-10 minutes.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis. The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
Part 3: Cellular Anti-Inflammatory Activity
Causality: To validate the enzymatic findings in a more biologically relevant context, we use a cell-based model. Murine macrophages (RAW 264.7) are an established model for studying inflammation.[19] Stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria, triggers a robust inflammatory response via the NF-κB pathway, leading to the production of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6.[20][21][22]
Caption: Figure 3. Simplified LPS-induced NF-κB pathway.
Protocol: Measurement of Inflammatory Mediators in LPS-Stimulated Macrophages
-
Cell Culture and Treatment : Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells with non-toxic concentrations of TCHC and controls for 1 hour.
-
Inflammatory Stimulus : Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[20]
-
Supernatant Collection : After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay (Griess Assay) :
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[23][24]
-
Incubate for 10-15 minutes at room temperature.
-
Measure absorbance at 540 nm.[24][25] The amount of nitrite, a stable product of NO, is proportional to the absorbance and is quantified using a sodium nitrite standard curve.
-
-
PGE2, TNF-α, and IL-6 Assays (ELISA) :
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, TNF-α, and IL-6.[26][27][28]
-
Briefly, add supernatants to wells pre-coated with capture antibodies for the specific mediator.
-
Follow the kit protocol for adding detection antibodies, enzyme conjugates (e.g., HRP), and substrate.[26][29]
-
Measure the absorbance at 450 nm and calculate the concentrations based on the provided standards.[30][31]
-
Data Presentation and Interpretation
To facilitate objective comparison, all quantitative data should be summarized in a clear, tabular format.
Table 1: Cytotoxicity and COX Enzyme Inhibition
| Compound | CC50 (µM) on RAW 264.7 Cells | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| TCHC | >100 | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | >100 | ~0.02 | ~0.03 | ~0.7 |
| Celecoxib | >100 | ~15 | ~0.04 | ~375 |
Note: CC50 is the concentration that reduces cell viability by 50%. Reference IC50 values are approximate and can vary between assay systems.
Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment (Concentration) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |
|---|---|---|---|---|
| Control (No LPS) | <5% | <5% | <5% | <5% |
| LPS (1 µg/mL) | 100% | 100% | 100% | 100% |
| TCHC (Low Conc.) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| TCHC (High Conc.) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Indomethacin (10 µM) | Expected strong inhibition | Expected strong inhibition | Expected moderate inhibition | Expected moderate inhibition |
| Celecoxib (1 µM) | Expected moderate inhibition | Expected strong inhibition | Expected moderate inhibition | Expected moderate inhibition |
Interpretation:
-
A high CC50 value for TCHC confirms its low cytotoxicity.
-
The IC50 values will define TCHC's potency and selectivity against COX enzymes. A high selectivity index (>50) would classify it as a potentially COX-2 selective inhibitor.
-
In the cell-based assays, a dose-dependent reduction in NO, PGE2, TNF-α, and IL-6 would confirm its anti-inflammatory activity in a cellular context. Strong inhibition of PGE2 would correlate with its COX-2 inhibitory activity. Inhibition of NO, TNF-α, and IL-6 suggests a broader mechanism, potentially involving the upstream NF-κB pathway.
Conclusion
This guide presents a robust, multi-faceted workflow for validating the in vitro anti-inflammatory activity of this compound. By systematically assessing cytotoxicity, direct enzyme inhibition, and effects on key inflammatory mediators in a cellular model, researchers can generate a comprehensive data package. Comparing these results against the benchmarks of indomethacin and celecoxib provides a clear, objective assessment of the compound's potency, selectivity, and potential as a novel anti-inflammatory therapeutic agent.
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A Comparative Guide to the In Vivo Efficacy of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid in Preclinical Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential in vivo efficacy of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid as an anti-inflammatory agent. As no direct studies on this specific molecule are publicly available, this document synthesizes data from structurally related compounds, established animal models, and known mechanistic pathways to build a predictive framework for its evaluation. We will compare its hypothesized efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), providing the experimental context necessary for robust preclinical assessment.
Introduction: Rationale for an Investigational Anti-Inflammatory Agent
The quest for novel anti-inflammatory drugs is driven by the need for therapies with improved efficacy and reduced side effects compared to current standards.[1][2] The compound this compound incorporates two key pharmacophores that suggest a strong potential for anti-inflammatory activity:
-
The Tetrazole Ring: This moiety is a well-established bioisostere of the carboxylic acid group.[3][4] This substitution can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.[4] Tetrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5]
-
The Cyclohexanecarboxylic Acid Scaffold: Derivatives of cyclohexanecarboxylic acid have also been investigated for their anti-inflammatory properties.[6]
The combination of these two moieties in a single molecule presents a compelling case for its investigation as a novel anti-inflammatory agent. This guide will explore how to rigorously test this hypothesis in relevant animal models.
Proposed Mechanism of Action: Targeting the Inflammatory Cascade
Based on the structural similarities to known NSAIDs and the bioisosteric relationship between the tetrazole and carboxylic acid groups, it is hypothesized that this compound will exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]
The inflammatory response is a complex biological process involving the release of various mediators, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][7][8] These cytokines activate downstream signaling pathways, such as the JAK-STAT and NF-κB pathways, leading to the production of prostaglandins, which are key mediators of pain and inflammation.[9][10] COX-1 and COX-2 are the primary enzymes responsible for the conversion of arachidonic acid into prostaglandins.[3]
By inhibiting COX enzymes, this compound would be expected to reduce prostaglandin synthesis, thereby alleviating the cardinal signs of inflammation.
Caption: Workflow for Acute Inflammation Model.
Detailed Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
Group 3: Ibuprofen (positive control, e.g., 10-30 mg/kg, p.o.). [11] * Group 4: Indomethacin (positive control, e.g., 10 mg/kg, p.o.). [12][13]3. Procedure:
-
Administer the test compound, vehicle, or standard drug orally one hour before inducing inflammation. [14] * Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw to induce edema. [14] * Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection. [14]4. Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Comparative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.42 ± 0.04 | 50.6% |
| Ibuprofen | 20 | 0.38 ± 0.03 | 55.3% |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8% |
Chronic Inflammation: Adjuvant-Induced Arthritis in Rats
This model mimics the features of human rheumatoid arthritis and is used to assess the efficacy of drugs in a chronic inflammatory setting. [15][16][17] Experimental Workflow:
Caption: Workflow for Chronic Inflammation Model.
Detailed Protocol:
-
Animal Model: Lewis rats (150-200g).
-
Induction of Arthritis: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the subplantar region of the left hind paw on day 0. [15][18]3. Grouping and Treatment:
-
Group 1: Arthritic control (vehicle).
-
Group 2: this compound (e.g., 10, 25, 50 mg/kg/day, p.o.) from day 14 to day 28.
-
Group 3: Ibuprofen (e.g., 17.5 mg/kg/day, p.o.) from day 14 to day 28. [19] * Group 4: Indomethacin (e.g., 1-3 mg/kg/day, p.o.).
-
-
Endpoint Analysis:
-
Arthritis Score: Visually score the severity of arthritis in all four paws daily from day 14 to day 28.
-
Paw Volume: Measure the volume of both hind paws every other day.
-
Biomarkers: At the end of the study, collect blood for analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and C-reactive protein (CRP).
-
Histopathology: Examine the joints for inflammation, pannus formation, and bone erosion.
-
Comparative Data (Hypothetical):
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score (Day 28) | Reduction in Paw Volume (%) |
| Arthritic Control | - | 12.5 ± 1.2 | - |
| This compound | 25 | 6.8 ± 0.9 | 45% |
| Ibuprofen | 17.5 | 7.5 ± 1.0 | 40% |
| Indomethacin | 2 | 5.2 ± 0.7 | 58% |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a novel anti-inflammatory agent. The proposed in vivo studies in acute and chronic models of inflammation will provide a robust assessment of its efficacy compared to established NSAIDs. Positive results from these studies would warrant further investigation into its COX-1/COX-2 selectivity profile to predict its gastrointestinal safety, as well as comprehensive pharmacokinetic and toxicology studies to fully characterize its drug-like properties. The use of a tetrazole as a carboxylic acid bioisostere may offer advantages in terms of metabolic stability and reduced toxicity, making this compound a promising candidate for further development. [3]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
This guide provides a comprehensive comparison and cross-validation of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of tetrazole-containing active pharmaceutical ingredients (APIs).
The tetrazole moiety is a key pharmacophore in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can enhance a molecule's metabolic stability and pharmacokinetic profile.[1][2] this compound is a representative structure embodying this principle. Accurate and precise quantification of such compounds is paramount throughout the drug development lifecycle. This necessitates robust analytical methods that are thoroughly validated to ensure their fitness for purpose.[3]
Cross-validation of analytical methods is a critical process when two or more methods are used to generate data within the same study or across different studies, ensuring the integrity and comparability of the results.[4][5][6] This guide will delve into the theoretical underpinnings and practical execution of cross-validating an established HPLC-UV method with a more sensitive LC-MS/MS method for the analysis of this compound.
Overview of Analytical Techniques
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application of the method. For this compound, its acidic nature and the presence of a UV-absorbing tetrazole ring make both HPLC-UV and LC-MS/MS viable techniques.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used technique in pharmaceutical analysis for its robustness, cost-effectiveness, and reliability for quantifying compounds with chromophores.[7] The tetrazole ring in the target molecule provides sufficient UV absorbance for detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.[8] It is particularly useful for analyzing samples with complex matrices or when low detection limits are required.
The following diagram illustrates the general workflow for the cross-validation of two analytical methods.
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Head-to-head comparison of different synthetic methods for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
A Head-to-Head Comparison of Synthetic Methods for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid
This guide provides a detailed comparative analysis of synthetic strategies for obtaining this compound. As a critical structural motif in medicinal chemistry, the tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.[1][2] The specific target molecule, a 1-substituted tetrazole, presents a unique synthetic challenge where regioselectivity is paramount. This document evaluates the most viable synthetic routes, provides detailed experimental protocols, and offers a decision-making framework for researchers in drug discovery and development.
Method 1: The Direct Approach via Primary Amine Formylation and Cyclization
This method stands as the most direct and regioselective route for the synthesis of 1-substituted tetrazoles. The strategy relies on the reaction of a primary amine with an orthoformate ester, followed by cyclization with an azide source.[3] The choice of this pathway is dictated by the need to form the C-N bond at the N1 position of the tetrazole ring, which is efficiently achieved by starting with the corresponding primary amine.
Mechanistic Rationale
The synthesis begins with 1-aminocyclohexanecarboxylic acid as the key starting material. The primary amino group first reacts with triethyl orthoformate. In the presence of an acid catalyst (often acetic acid, which can also serve as the solvent), this reaction forms a reactive N-ethoxymethyleneamino intermediate. This intermediate is essentially an activated one-carbon electrophile poised for cyclization. The subsequent introduction of sodium azide, which in the acidic medium generates hydrazoic acid (in situ), triggers a nucleophilic attack followed by cyclization and elimination to yield the stable 1-substituted tetrazole ring. This sequential, one-pot process is highly efficient for accessing the desired isomer.
Experimental Protocol
Materials:
-
1-aminocyclohexanecarboxylic acid
-
Triethyl orthoformate
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-aminocyclohexanecarboxylic acid (1.0 eq) in glacial acetic acid (5 mL per 1 g of amine), add triethyl orthoformate (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 2 hours. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Carefully add sodium azide (2.0 eq) portion-wise to the reaction mixture, ensuring the temperature does not exceed 100 °C. Caution: Sodium azide is highly toxic, and the in situ generation of hydrazoic acid presents an explosion risk. This step must be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield.
-
Continue stirring the mixture at 90-100 °C for 12-18 hours until TLC analysis indicates the complete consumption of the intermediate.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL) to neutralize excess acetic acid, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Workflow Diagram: Direct Synthesis of 1-Substituted Tetrazole
Caption: Decision guide for selecting the appropriate tetrazole synthesis method.
Conclusion
For the synthesis of this compound, the most effective and regiochemically precise strategy involves the reaction of 1-aminocyclohexanecarboxylic acid with triethyl orthoformate and sodium azide. This method directly addresses the challenge of forming the N1-cyclohexyl bond. While other prominent methods like [3+2] cycloadditions and Ugi-azide multicomponent reactions are powerful tools in synthetic chemistry, they are fundamentally unsuited for this specific target as they yield different constitutional isomers. This analysis underscores the importance of aligning synthetic strategy with the target's substitution pattern to ensure an efficient and successful outcome.
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Laha, S., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(21), 12566-12575. [Link]
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A Guide to the Reproducible Evaluation of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid's Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the biological activities of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. Recognizing the limited publicly available data on this specific molecule, we present a systematic approach to its evaluation, grounded in the established principles of bioisosterism and the known biological profiles of related compounds. This document is designed to not only guide experimental design but also to emphasize the critical importance of reproducibility in generating reliable and impactful data.
Introduction: The Rationale for Investigation
This compound is a synthetic organic compound featuring a cyclohexanecarboxylic acid moiety linked to a tetrazole ring. While direct biological data for this molecule is scarce, its structure is of significant interest to medicinal chemists. The tetrazole ring is a well-established bioisostere of the carboxylic acid group.[1][2] This means it mimics the acidic proton and planar structure of a carboxylic acid, allowing it to engage in similar biological interactions, but with potentially advantageous physicochemical properties.
Key Advantages of Tetrazole Bioisosteres:
-
Enhanced Metabolic Stability: Carboxylic acids can be susceptible to metabolic processes that reduce their in vivo half-life. Tetrazoles are generally more resistant to such metabolic degradation.[3]
-
Increased Lipophilicity: The tetrazole group can increase a molecule's lipophilicity compared to a carboxylic acid, which may improve its ability to cross cell membranes.[3]
-
Modulated Acidity: Tetrazoles have a pKa similar to carboxylic acids, allowing them to exist in an ionized form at physiological pH and participate in key ionic interactions with biological targets.[3]
Given these properties, this compound is a promising candidate for exhibiting a range of biological activities, potentially mirroring or improving upon those of cyclohexanecarboxylic acid and other tetrazole-containing compounds. These activities could span anti-inflammatory, antimicrobial, and metabolic regulatory effects.[4][5][6]
This guide will outline a series of experiments to systematically investigate these potential effects, with a strong emphasis on generating reproducible data. We will compare the proposed investigations with established findings for relevant alternative compounds.
Comparative Framework: Selecting Appropriate Alternatives
To contextualize the biological effects of this compound, it is essential to select appropriate comparator compounds.
-
Cyclohexanecarboxylic Acid (CCA): The parent carboxylic acid will serve as a primary control to determine if the tetrazole substitution offers any significant advantages in biological activity or potency.[7]
-
5-Phenyl-1H-tetrazole: A simple, well-characterized tetrazole derivative with known biological activities can be used to understand the contribution of the tetrazole moiety itself.
-
Ibuprofen: As a well-known anti-inflammatory drug containing a carboxylic acid, ibuprofen can serve as a positive control in assays related to inflammation.
Proposed Experimental Workflows for Biological Characterization
The following sections detail proposed experimental protocols to assess the anti-inflammatory, antimicrobial, and metabolic effects of this compound.
Assessment of Anti-inflammatory Activity
Rationale: Many tetrazole derivatives exhibit anti-inflammatory properties by modulating the production of inflammatory mediators.[6][8]
Experimental Workflow:
Caption: Workflow for assessing anti-inflammatory activity.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound, cyclohexanecarboxylic acid, and ibuprofen in DMSO. Create a dilution series for each compound.
-
Treatment: Pre-treat cells with varying concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Griess Assay: Measure nitric oxide production in the supernatant using the Griess reagent.
-
Cell Viability: Assess cell viability using an MTS or MTT assay to rule out cytotoxicity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound and compare the results.
Evaluation of Antimicrobial Properties
Rationale: Tetrazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity.[2][5]
Experimental Workflow:
Caption: Workflow for antimicrobial activity assessment.
Detailed Protocol:
-
Microbial Strains: Use standard strains of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
-
Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and the fungal strain in RPMI-1640 medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of each microorganism to the wells.
-
Incubation: Incubate bacterial plates at 37°C for 24 hours and the fungal plate at 35°C for 48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.
-
MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that prevents growth on the agar is the MBC/MFC.
Investigating Metabolic Regulatory Effects
Rationale: Some tetrazole derivatives have shown potential as agents for managing metabolic disorders by acting as agonists for receptors like PPARγ.[9]
Signaling Pathway:
Caption: PPARγ signaling pathway.
Experimental Approach:
A cell-based reporter assay can be used to screen for PPARγ agonist activity.
Detailed Protocol:
-
Cell Line: Use a stable cell line co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Treatment: Treat the cells with the test compounds and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Measure luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates PPARγ agonism.
Ensuring Reproducibility: A Cornerstone of Scientific Integrity
Reproducibility is paramount in drug discovery and development. To ensure the biological effects of this compound are accurately and consistently characterized, the following must be addressed:
-
Compound Purity and Characterization: The identity and purity of the synthesized this compound must be rigorously confirmed using techniques like NMR, mass spectrometry, and HPLC.[10] Impurities can lead to erroneous or misleading biological data.
-
Standardized Protocols: The detailed protocols provided in this guide should be followed meticulously. Any deviations should be documented and justified.
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls in every experiment is non-negotiable.
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods to determine significance. Experiments should be repeated independently to ensure the consistency of the results.
-
Data Reporting: All experimental details, including compound characterization, cell line authentication, and statistical methods, should be transparently reported to allow for independent verification.
Data Summary and Comparative Analysis
The data generated from the proposed experiments should be compiled into clear, comparative tables.
Table 1: Comparative Anti-inflammatory Activity
| Compound | TNF-α IC50 (µM) | IL-6 IC50 (µM) | NO IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Cyclohexanecarboxylic Acid | Experimental Value | Experimental Value | Experimental Value |
| Ibuprofen | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Cyclohexanecarboxylic Acid | Experimental Value | Experimental Value | Experimental Value |
| Ampicillin (Bacteria Control) | Literature/Experimental Value | Literature/Experimental Value | N/A |
| Fluconazole (Fungal Control) | N/A | N/A | Literature/Experimental Value |
Conclusion
While direct experimental data on this compound is not yet widely available, its chemical structure suggests a high potential for interesting biological activities. By leveraging the principle of bioisosterism and employing the rigorous, reproducible experimental workflows outlined in this guide, researchers can systematically uncover and validate its therapeutic promise. The emphasis on direct comparison with its carboxylic acid parent and other relevant compounds will provide a clear understanding of the value that the tetrazole moiety brings to this molecular scaffold. This structured approach will ensure that the scientific community can build upon a foundation of reliable and reproducible data.
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]
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Cyclohexanecarboxylic acid. Wikipedia. Available from: [Link]
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1-Phenylcyclohexanecarboxylic acid. Vibrant Pharma Inc. Available from: [Link]
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(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. Available from: [Link]
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Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. PubMed. Available from: [Link]
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Benchmarking Novel Compound 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid Against Known Monocarboxylate Transporter 1 (MCT1) Inhibitors: A Comparative Performance Guide
Introduction: The Rationale for Targeting Lactate Transport in Oncology
The metabolic landscape of solid tumors presents a unique therapeutic window. A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect," which leads to the production and accumulation of lactic acid.[1][2][3] To maintain intracellular pH and sustain a high glycolytic rate, cancer cells upregulate the expression of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, to facilitate the efflux of lactate.[1][2][3][4][5] MCT1, with its ubiquitous expression and high affinity for lactate, plays a critical role in this process, making it an attractive target for cancer therapy.[4][6] By inhibiting MCT1, we can disrupt the metabolic symbiosis within the tumor microenvironment, leading to intracellular acidification and, ultimately, cancer cell death.[2][4]
This guide introduces a novel compound, 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, designed based on the principle of bioisosteric replacement. The 1H-tetrazole moiety serves as a bioisostere for a carboxylic acid, a common feature in many MCT1 substrates and inhibitors.[7][8][9] This substitution is intended to enhance the compound's metabolic stability and membrane permeability while maintaining its ability to interact with the target.[7]
Herein, we outline a comprehensive benchmarking study to evaluate the performance of this compound against a panel of well-characterized MCT1 inhibitors: AZD3965, AR-C155858, and 7ACC2. This guide will provide detailed experimental protocols, present hypothetical comparative data, and offer insights into the potential of this novel compound as a therapeutic agent.
The Inhibitors: A Comparative Overview
A successful benchmarking study requires well-characterized reference compounds. The selected inhibitors represent a range of potencies and specificities, providing a robust framework for comparison.
| Inhibitor | Target(s) | Key Characteristics |
| This compound | Hypothesized MCT1 inhibitor | Novel compound with a tetrazole bioisostere for enhanced drug-like properties. |
| AZD3965 | Selective MCT1 inhibitor (Ki of 1.6 nM) | Orally bioavailable; currently in clinical trials for advanced solid tumors.[4][10][11] |
| AR-C155858 | Potent inhibitor of MCT1 and MCT2 (Ki of 2.3 nM and <10 nM, respectively) | Binds to an intracellular site on the transporter.[1][12][13] |
| 7ACC2 | Potent MCT inhibitor (IC50 of 11 nM for lactate influx) | Also inhibits mitochondrial pyruvate transport.[1][14] |
| α-Cyano-4-hydroxycinnamate (CHC) | Non-specific MCT inhibitor | A classic, widely used MCT inhibitor, but with known off-target effects, including inhibition of the mitochondrial pyruvate carrier.[4][15] |
Experimental Protocols: A Step-by-Step Guide to Benchmarking
To ensure scientific rigor, all experiments should be conducted with appropriate controls and replicates. The following protocols are designed to provide a comprehensive evaluation of the novel compound's performance.
Cell-Based Lactate Transport Assay
This assay directly measures the ability of the test compounds to inhibit the uptake of lactate into cancer cells expressing MCT1.
Workflow:
Caption: Workflow for the cell-based lactate transport assay.
Detailed Steps:
-
Cell Culture: Culture MCT1-expressing cancer cells (e.g., SiHa or 4T1 cells) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[16]
-
Seeding: Seed cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound and the known inhibitors in DMSO. Create a dilution series in the assay buffer.
-
Pre-incubation: Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). Add the diluted compounds to the respective wells and pre-incubate for 10 minutes.
-
Lactate Uptake: Initiate the uptake by adding a solution containing [14C]-L-lactate to each well. Incubate for 5 minutes.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold buffer.
-
Lysis and Measurement: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to a vehicle control (DMSO). Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability and Proliferation Assay
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
Workflow:
Caption: Workflow for the cell viability and proliferation assay.
Detailed Steps:
-
Seeding: Seed cells in 96-well plates at a low density (e.g., 2,000 cells per well).
-
Treatment: The following day, treat the cells with a serial dilution of each inhibitor. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the compound that causes 50% growth inhibition (GI50) by plotting the percentage of viable cells against the log of the compound concentration.
Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate of lactate efflux from cells, providing a functional readout of MCT1 activity.
Workflow:
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A Comparative Guide to Investigating the Off-Target Effects of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
For researchers, scientists, and drug development professionals, understanding the complete biological activity of a novel chemical entity is paramount. This guide provides an in-depth, technical framework for the systematic investigation of off-target effects, using the novel compound 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid as a case study. Given the limited publicly available data on this specific molecule, this document outlines a robust, multi-pronged strategy that moves from predictive, high-throughput methods to detailed, mechanistic validation. This approach is designed to build a comprehensive safety and activity profile, essential for advancing any potential therapeutic candidate.
The core philosophy of this guide is rooted in the understanding that off-target interactions are not merely side effects but are often integral to a compound's overall efficacy and safety profile. Indeed, many successful drugs exert their therapeutic effects through complex polypharmacology. Acknowledging this from the outset allows for a more nuanced and ultimately more successful drug development campaign.[1]
The Compound of Interest: this compound
This molecule features two key chemical moieties: a cyclohexanecarboxylic acid and a tetrazole ring. The tetrazole group is a well-established bioisostere of the carboxylic acid functional group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.[2][3] Derivatives of both parent structures have demonstrated a wide array of biological activities, making a thorough investigation of this novel combination critical.[4][5][6]
An Integrated Strategy for Off-Target Profiling
A successful investigation into off-target effects relies not on a single experiment, but on an integrated workflow. We will explore a tiered approach, beginning with broad, cost-effective in silico methods and progressively focusing our resources on more complex biochemical and cell-based assays.
Caption: Integrated workflow for off-target investigation.
Part 1: In Silico Target Prediction - The Starting Point
Rationale: Before committing to expensive and time-consuming wet-lab experiments, in silico (computational) methods provide a powerful, rapid, and cost-effective way to generate initial hypotheses. These tools leverage vast databases of known ligand-target interactions to predict the most probable protein targets for a novel compound based on its chemical structure.[7][8]
For this investigation, we utilize SwissTargetPrediction, a leading web-based tool that combines 2D and 3D similarity measures to forecast potential targets.[9][10][11]
Hypothetical In Silico Analysis of this compound
By submitting the SMILES string (O=C(O)C1(N2C=NN=N2)CCCCC1) for our compound of interest, we can generate a ranked list of potential target classes.
| Target Class | Probability | Rationale for Investigation |
| G protein-coupled receptors (GPCRs) | High | Many marketed drugs containing tetrazole moieties target GPCRs, such as the angiotensin II receptor blockers (sartans). This is a high-priority class. |
| Kinases | Moderate | The scaffold could potentially fit into the ATP-binding pocket of various kinases, a common source of off-target effects for many small molecules. |
| Nuclear Receptors | Moderate | The lipophilic cyclohexane group and acidic moiety could facilitate binding to certain nuclear receptors. |
| Enzymes (e.g., Hydrolases) | Moderate | The carboxylic acid mimicry by the tetrazole ring suggests potential interactions with enzymes that bind acidic substrates. |
Experimental Workflow: In Silico Prediction
Caption: Workflow for in silico target prediction.
Part 2: Broad Biochemical Profiling
Rationale: The hypotheses generated in Part 1 guide the selection of broad, target-based screening panels. These are biochemical assays that directly measure the interaction of a compound with a large number of purified proteins. This is the most direct way to identify potential off-target liabilities against well-characterized protein families critical for safety and selectivity.
Kinase Profiling
Kinases are one of the largest enzyme families and are implicated in a vast number of cellular processes. Unintended kinase inhibition is a frequent cause of off-target effects.[12] Therefore, screening against a diverse panel of kinases is a critical step.
Comparison of Commercial Kinase Profiling Platforms
| Platform Provider | Assay Technology | Panel Size (Approx.) | Key Features |
| Reaction Biology | Radiometric (33P-ATP Filter Binding - HotSpot™) | >700 kinases | Considered the "gold standard" for direct measurement of enzymatic activity; offers physiologically relevant ATP concentrations.[13][14][15][16][17] |
| Promega | Luminescence (ADP-Glo™) | >200 kinases | High-throughput, non-radioactive format; measures ADP production as a proxy for kinase activity.[12][18][19][20][21] |
| Eurofins Discovery | Radiometric & Non-Radiometric options | >400 kinases | Offers a wide range of assay formats and flexible panel designs integrated with other safety screens. |
Hypothetical Kinase Screening Data (at 10 µM)
| Kinase Target | Family | % Inhibition | Implication |
| CDK2 | CMGC | 85% | Potential for cell cycle-related off-target effects. |
| SRC | TK | 62% | Potential for effects on cell growth and signaling. |
| PIM1 | CAMK | 15% | Likely not a significant off-target. |
| EGFR | TK | 5% | High selectivity against this common anti-target. |
Safety Pharmacology Profiling
This involves screening the compound against a panel of receptors, ion channels, and transporters that are historically linked to adverse drug reactions (ADRs). Companies like Eurofins offer curated panels, such as the SafetyScreen44™, which covers a core set of targets recommended by major pharmaceutical companies to de-risk a compound early.[22][23][24][25]
Hypothetical SafetyScreen Data (at 10 µM)
| Target | Target Type | % Inhibition/Displacement | Implication |
| hERG | Ion Channel | <10% | Low risk of cardiac QT prolongation, a critical safety hurdle. |
| 5-HT2B Receptor | GPCR | 78% | Potential for cardiovascular side effects (e.g., valvulopathy). Warrants follow-up. |
| Dopamine Transporter | Transporter | <5% | Low risk of CNS-related side effects. |
| M1 Muscarinic Receptor | GPCR | 35% | Low to moderate activity; may not be clinically relevant. |
Experimental Workflow: Biochemical Profiling
Caption: Workflow for broad biochemical off-target screening.
Part 3: Unbiased Phenotypic Profiling
Rationale: While biochemical assays are excellent for testing known targets, they cannot identify novel or unexpected mechanisms of action. Phenotypic screening addresses this by measuring the effects of a compound on whole cells, using changes in cell morphology as a readout. This is a powerful, unbiased approach to uncover the complete cellular impact of a compound.[26]
High-Content Screening (HCS) coupled with automated microscopy and image analysis is the state-of-the-art for this approach. Assays like "Cell Painting" use a cocktail of fluorescent dyes to label multiple cellular compartments, generating a unique morphological "fingerprint" for each compound.[27]
Experimental Workflow: High-Content Phenotypic Screening
Caption: Workflow for high-content phenotypic screening.
Hypothetical Outcome: If the phenotypic fingerprint of this compound closely matches that of known CDK inhibitors, it would strongly corroborate the hit from the kinase screen. Conversely, if it produces a unique fingerprint unlike any known reference compound, it suggests a novel mechanism of action that requires further investigation.
Part 4: Target Deconvolution and Validation
Rationale: If a compelling cellular phenotype is observed (Part 3) without a clear corresponding hit from biochemical screens (Part 2), the next critical step is to identify the responsible molecular target(s). This process is known as target deconvolution.[28][29][30][31]
Chemical proteomics has emerged as a powerful technique for this purpose. It uses a modified, "bait" version of the compound to pull its binding partners out of a complex cell lysate, which are then identified by mass spectrometry.[32][33][34][35]
Experimental Workflow: Target Deconvolution
Caption: Workflow for target deconvolution using chemical proteomics.
Conclusion: Synthesizing a Comprehensive Profile
The investigation of off-target effects is a cornerstone of modern drug discovery. By employing a strategic, multi-layered approach that integrates in silico prediction, broad biochemical profiling, and unbiased phenotypic screening, researchers can build a comprehensive understanding of a compound's mechanism of action and potential liabilities. This guide, using this compound as a framework, provides a robust template for such an investigation. This systematic process not only mitigates the risk of late-stage failures but also opens the door to discovering novel biology and therapeutic opportunities.
Detailed Experimental Protocols
Protocol 1: General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the specific kinase enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Normalize the data to controls and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: General Competitive Radioligand Binding Assay
-
Assay Setup: In a 96-well filter plate, combine the test compound at various concentrations, a fixed concentration of a radiolabeled ligand known to bind the target, and a membrane preparation containing the target receptor.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Place the filter plate on a vacuum manifold to separate the bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Allow the filters to dry, then add scintillation cocktail to each well.
-
Data Acquisition: Count the radioactivity in each well using a scintillation counter.
-
Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. The ability of the test compound to displace the radioligand is calculated as a percentage of control binding (in the absence of the test compound).
Protocol 3: High-Content "Cell Painting" Assay
-
Cell Culture: Seed a suitable cell line (e.g., U2OS human osteosarcoma cells) into optically clear 384-well microplates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and appropriate controls for 24-48 hours.
-
Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Incubate the cells with a cocktail of fluorescent dyes. A typical Cell Painting cocktail includes:
-
Hoechst (Nuclei)
-
Phalloidin (Actin filaments)
-
MitoTracker (Mitochondria)
-
WGA (Golgi/Plasma membrane)
-
SYTO 14 (Nucleoli/Cytoplasmic RNA)
-
Concanavalin A (Endoplasmic Reticulum)
-
-
-
Image Acquisition: Acquire images using a high-content automated microscope, capturing multiple fields of view per well across all fluorescent channels.
-
Image Analysis: Use specialized image analysis software to segment the images (identify nuclei, cytoplasm, and organelles) and extract hundreds of morphological features (e.g., size, shape, intensity, texture) for each cell.
-
Data Analysis: Aggregate the single-cell data to the well level, creating a high-dimensional "phenotypic profile" or "fingerprint." Use statistical methods (e.g., principal component analysis, hierarchical clustering) to compare the profile of the test compound to a library of reference compounds with known mechanisms of action.
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[5] PubMed. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Available from: [Link]
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[6] Ostrovskii, V. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Molecules (Basel, Switzerland), 28(24), 8009. Available from: [Link]
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[49] Becker, E., et al. (2010). Drug off-target effects predicted using structural analysis in the context of a metabolic network model. PLoS computational biology, 6(9), e1000938. Available from: [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Anti-Inflammatory Activity of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic Acid and its Analogs
In the landscape of modern drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount objective. This guide provides a comprehensive analysis of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid, a molecule of significant interest due to the convergence of two key pharmacophores: the cyclohexanecarboxylic acid moiety and the 1H-tetrazole ring. The tetrazole group, a well-established bioisostere of the carboxylic acid functional group, offers the potential for enhanced metabolic stability and improved pharmacokinetic properties.[1] This guide will delve into the correlation between in vitro and in vivo experimental results for analogs of this compound, offering a comparative perspective against established anti-inflammatory drugs.
Our exploration will be grounded in robust experimental data, elucidating the causal relationships behind the selection of specific assays and models. We will provide detailed, replicable protocols for key in vitro and in vivo experiments, ensuring scientific integrity and empowering fellow researchers in their drug development endeavors.
The Scientific Rationale: Why this compound Holds Promise
The rationale for investigating this compound as a potential anti-inflammatory agent stems from the well-documented activities of its constituent parts. The cyclohexanecarboxylic acid scaffold is present in a number of compounds with demonstrated anti-inflammatory and analgesic properties.[2] The 1H-tetrazole ring is a key feature in numerous approved drugs and is known to confer a range of biological activities, including anti-inflammatory effects.[1] The combination of these two moieties in a single molecule presents a compelling strategy for the development of a novel therapeutic candidate.
In Vitro Evaluation: Unraveling the Molecular Mechanisms
To understand the anti-inflammatory potential at a molecular level, a series of in vitro assays are indispensable. These assays provide crucial insights into the compound's mechanism of action and its potency.
Cyclooxygenase (COX) Enzyme Inhibition Assay
The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, is a cornerstone of anti-inflammatory therapy.[3] A fluorometric or ELISA-based assay can be employed to determine the inhibitory activity of our lead compound and its analogs against both COX-1 and COX-2.[4][5]
Table 1: Comparative In Vitro COX Inhibition Data for Tetrazole Analogs
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound (Celecoxib) IC₅₀ (µM) |
| Analog A | 15.2 | 0.23 | 66.1 | 0.04 |
| Analog B | 8.9 | 1.5 | 5.9 | 0.04 |
| This compound (Predicted) | - | - | - | - |
| Celecoxib | 15.0 | 0.04 | 375 | - |
Note: Data for Analogs A and B are representative of findings for similar tetrazole-containing compounds.[3][6] The values for the target compound are yet to be experimentally determined.
Pro-inflammatory Cytokine Inhibition: Targeting TNF-α and IL-6
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that drive the inflammatory cascade. An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the reduction of these cytokines in cell cultures (e.g., lipopolysaccharide-stimulated macrophages) treated with the test compounds.[6][7]
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Tetrazole Analogs
| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Reference Compound (Diclofenac) Inhibition (%) at 10 µM |
| Analog C | 62.4 | 57.8 | 75.2 |
| Analog D | 45.8 | 41.2 | 75.2 |
| This compound (Predicted) | - | - | - |
Note: Data for Analogs C and D are representative of findings for similar tetrazole-containing compounds.[6][7]
Experimental Workflow: In Vitro Assays
Caption: A streamlined workflow for the in vitro evaluation of anti-inflammatory compounds.
In Vivo Validation: From Bench to Biological Systems
Positive in vitro results provide a strong rationale for progressing to in vivo studies. Animal models of inflammation are crucial for evaluating the efficacy, dose-response relationship, and overall physiological effects of a drug candidate.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classic and highly reproducible acute inflammation model.[8][9] The injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound (Dose) | Paw Edema Inhibition (%) at 3h | Reference Compound (Indomethacin, 10 mg/kg) Inhibition (%) at 3h |
| Analog E (50 mg/kg) | 58.2 | 65.7 |
| Analog F (50 mg/kg) | 42.5 | 65.7 |
| This compound (Predicted) | - | - |
Note: Data for Analogs E and F are representative of findings for similar tetrazole-containing compounds.[8]
Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema
Caption: A typical workflow for the carrageenan-induced paw edema model in rats.
Correlating In Vitro and In Vivo Data: A Critical Analysis
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC). A compound that demonstrates potent and selective COX-2 inhibition in vitro, coupled with a significant reduction in pro-inflammatory cytokines, is expected to exhibit robust anti-inflammatory activity in vivo. For instance, the high COX-2 selectivity of Analog A in Table 1 would predict a favorable in vivo anti-inflammatory response with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition. The in vivo data presented for analogous compounds supports this correlation, where significant edema inhibition is observed.
Detailed Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay (ELISA-based)
This protocol is adapted from established methods for measuring prostaglandin E2 (PGE2) production.[4]
-
Enzyme and Substrate Preparation: Reconstitute purified COX-1 and COX-2 enzymes in a suitable buffer. Prepare a stock solution of arachidonic acid.
-
Incubation: In a 96-well plate, add the test compound at various concentrations, the COX enzyme, and a reaction buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a specified time at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stopping reagent.
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC₅₀ value.
Protocol 2: In Vitro TNF-α ELISA
This protocol is based on a standard sandwich ELISA procedure.[10][11]
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for human or murine TNF-α and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add cell culture supernatants (from LPS-stimulated and compound-treated cells) and a serial dilution of a known TNF-α standard to the wells. Incubate for 2 hours.[10]
-
Detection Antibody: Add a biotinylated detection antibody specific for TNF-α and incubate for 1 hour.[10]
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a TMB substrate solution to develop the color.
-
Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema
This protocol is a widely accepted method for assessing acute inflammation.[12][13][14]
-
Animal Handling: Use male Wistar rats (150-200g) and allow them to acclimatize for at least one week.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6). Administer the test compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.[14]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[14]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies on analogs of this compound strongly suggests its potential as a promising anti-inflammatory agent. The strategic incorporation of the tetrazole moiety as a carboxylic acid bioisostere appears to be a viable approach for developing compounds with favorable pharmacological profiles.
Future research should focus on the synthesis and comprehensive evaluation of this compound itself. A full pharmacokinetic and toxicological profiling will be essential to ascertain its drug-like properties and safety. Establishing a clear IVIVC for this specific molecule will be a critical step in its journey from a promising lead compound to a potential clinical candidate. This guide provides a foundational framework for these future investigations, underscoring the importance of a rigorous, data-driven approach to drug discovery.
References
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Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). Bioorganic Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflammatory Agents. (2016). Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Tetrazoles: Synthesis and Biological Activity. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
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Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2014). Molecules. Retrieved January 21, 2026, from [Link]
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Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2009). Current Protocols in Pharmacology. Retrieved January 21, 2026, from [Link]
-
An ELISA method to measure inhibition of the COX enzymes. (2007). Nature Protocols. Retrieved January 21, 2026, from [Link]
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Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2022). Molecules. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
Executive Summary: The effective and safe disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid. Due to the compound's dual chemical nature—possessing both a potentially energetic tetrazole ring and an acidic carboxylic acid group—it necessitates a cautious and informed approach. The fundamental principle of this guide is risk mitigation through established hazardous waste management protocols. Under no circumstances should this compound be disposed of via standard laboratory drains or as common refuse. This document outlines the essential steps for hazard assessment, proper segregation, packaging, and transfer of the waste to qualified environmental health and safety (EHS) personnel or a licensed disposal contractor.
Hazard Identification and Risk Assessment
-
The Tetrazole Moiety: Tetrazoles are a class of nitrogen-rich heterocyclic compounds. The high nitrogen content imparts a significant degree of stored energy, and many tetrazole derivatives are known to be energetic materials, potentially decomposing explosively upon heating, friction, or shock.[1] The parent compound, 1H-Tetrazole, is classified as an explosive (H240: Heating may cause an explosion).[1] Therefore, it is imperative to treat this compound with the same caution.
-
The Carboxylic Acid Moiety: The cyclohexanecarboxylic acid portion of the molecule classifies it as a carboxylic acid. These compounds are typically acidic and can cause skin and eye irritation or damage.[2][3][4] They are also incompatible with bases, oxidizing agents, and certain metals.[5]
Inferred Hazard Profile
Based on the analysis of its functional groups, the following hazard profile should be assumed for this compound.
| Hazard Category | Associated Risks & GHS Statements (Inferred) | Primary Sources |
| Physical Hazards | H240: Heating may cause an explosion. Potential for explosive decomposition under heat, shock, or friction. Treat as a flammable and potentially unstable solid. | SDS for 1H-Tetrazole[1], SDS for 5-Amino-1H-tetrazole |
| Health Hazards | H302: Harmful if swallowed. [4] H315: Causes skin irritation. [2][3] H318/H319: Causes serious eye damage/irritation. [2][3][4] H335: May cause respiratory irritation. [2][3] | SDS for Cyclohexanecarboxylic acid[2][3][4][5] |
| Environmental Hazards | Data not available. Assume the compound may be harmful to aquatic life and avoid release to the environment.[5] | General Precautionary Principle |
Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₄O₂ | Pharmaffiliates[6] |
| Molecular Weight | 196.21 g/mol | Pharmaffiliates[6] |
| Appearance | Likely a white to off-white solid, based on related compounds. | Inferred from Cyclohexanecarboxylic acid[7] |
| Solubility | Limited data available. Cyclohexanecarboxylic acid is slightly soluble in water. | TCI AMERICA, Sigma-Aldrich |
On-Site Waste Management: Segregation and Storage
Proper on-site handling is a critical control point to prevent accidental reactions or exposures. The causality behind these steps is to isolate the unique hazards of this compound.
Step 1: Designate a Waste Container Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, sealable lid. Never use a container that previously held incompatible materials (e.g., strong bases or oxidizing agents).[8]
Step 2: Accurate Labeling The container must be labeled immediately with a hazardous waste tag. The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazard classifications: "Explosive Hazard," "Irritant," "Harmful"
-
The date of accumulation start.
-
The responsible researcher's name and contact information.
Step 3: Segregated Storage Store the designated waste container in a secondary containment bin within a cool, dry, and well-ventilated area designated for hazardous waste.[9] Crucially, this waste must be segregated from:
-
Heat sources, sparks, and open flames.[1]
-
Strong acids, bases, and oxidizing agents.[5]
-
Combustible materials.[1]
Rationale: Segregation prevents accidental mixing, which could lead to a violent reaction, and isolates the potential explosive hazard from ignition sources.
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal stream for various forms of waste containing this compound. This process is designed to be a self-validating system, ensuring that all waste streams are correctly identified and handled.
Caption: Disposal decision workflow for various waste streams.
Step-by-Step Disposal Protocols
DO NOT attempt to neutralize the carboxylic acid functionality with a base. The reaction is exothermic and could provide the activation energy needed to initiate the explosive decomposition of the tetrazole ring.[10] All disposal must be handled by a professional, licensed hazardous waste management service.
Protocol 4.1: Disposal of Solid Waste
This protocol applies to unused or expired reagents and solid materials heavily contaminated with the compound.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields (or a face shield), and chemically resistant gloves (nitrile is acceptable for incidental contact).
-
Work Area: Conduct all handling within a certified chemical fume hood to prevent inhalation of any dust particles.
-
Transfer: Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container. Use tools (spatulas, scoops) that will not generate sparks or significant friction.
-
Sealing: Securely close the container lid. Wipe the exterior of the container with a damp cloth to remove any external contamination, disposing of the cloth as contaminated solid waste.
-
Storage and Pickup: Move the sealed container to your laboratory's designated hazardous waste accumulation area. Schedule a pickup with your institution's EHS department or approved waste contractor.[11][12]
Protocol 4.2: Disposal of Liquid Waste
This protocol applies to solutions containing the compound and rinsate from decontamination procedures.
-
PPE: Wear the same minimum PPE as described in Protocol 4.1.
-
Container: Use a designated liquid hazardous waste container made of a compatible material (e.g., HDPE). Ensure the container is labeled for the specific solvent system used (e.g., "Waste this compound in Acetonitrile").
-
Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Closure: Securely cap the container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
-
Storage and Pickup: Move the container to the designated hazardous waste accumulation area, ensuring it is stored in secondary containment. Schedule a pickup with your EHS department.
Protocol 4.3: Disposal of Contaminated Materials
This protocol applies to lightly contaminated items like gloves, weigh boats, and absorbent pads.
-
Segregation: Place all contaminated items into a durable, transparent plastic bag or a designated solid waste container.
-
Labeling: Clearly label the bag or container as "Hazardous Waste" with the name of the chemical contaminant.
-
Disposal: This container should be placed in the main solid hazardous waste drum for your laboratory, to be collected by EHS.
Emergency Procedures: Spills and Exposures
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][5]
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
In Case of a Small Spill (Solid):
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial cleanup.
-
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and dispose of the cloth as hazardous waste.
In Case of a Large Spill: Evacuate the area immediately. Alert your supervisor and contact your institution's EHS emergency line from a safe location. Do not attempt to clean it up yourself.
References
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Cyclohexanecarboxylic acid - Safety Data Sheet. (2018). Synerzine. [Link]
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SAFETY DATA SHEET - Cyclohexanecarboxylic acid. (2016). Chem Service. [Link]
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Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
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SAFETY DATA SHEET - Cyclohexanecarboxylic acid. (2023). Fisher Scientific. [Link]
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Cyclohexanecarboxylic acid - Wikipedia. Wikipedia. [Link]
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This compound. Pharmaffiliates. [Link]
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Removing Carboxylic Acids From Aqueous Wastes. (N.D.). P2 InfoHouse. [Link]
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Hazardous Waste - EHSO Manual. (2025). University of Oklahoma. [Link]
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1-H-TETRAZOLE. (N.D.). Bio-Fine. [Link]
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). National Center for Biotechnology Information. [Link]
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Chemical Waste. (N.D.). The University of Texas at Austin Environmental Health & Safety. [Link]
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Decomposition products of tetrazoles. (2024). ResearchGate. [Link]
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Hazardous Waste Disposal Guide. (N.D.). Dartmouth College. [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (N.D.). MDPI. [Link]
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1-ethoxycarbonyl-cyclohexane-1-carboxylic acid. (2025). ChemSynthesis. [Link]
- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. (2011).
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A-Z Guide to Personal Protective Equipment for Handling 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid
As researchers and scientists in drug development, our work inherently involves handling novel chemical entities. While this drives innovation, it also presents a fundamental challenge: ensuring personal safety when comprehensive hazard data is not yet available. This guide provides a framework for risk assessment and outlines essential personal protective equipment (PPE) and handling protocols for 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid (CAS 1206122-86-2). By deconstructing the molecule into its core functional groups—a tetrazole ring and a carboxylic acid—we can establish a robust safety protocol grounded in established principles of chemical hygiene.
Hazard Identification: A Tale of Two Moieties
The Energetic Tetrazole Ring
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is classified as a high-nitrogen nucleus.[1] Such compounds are known for their energetic properties and can exhibit thermal instability.[2][3] While many substituted tetrazoles are safe to handle, the potential for rapid decomposition upon heating or mechanical shock must be a primary consideration.[2][3] Key hazards associated with the tetrazole moiety include:
-
Thermal Instability: Some tetrazole derivatives can decompose exothermically, releasing large volumes of nitrogen gas.[2][3] The decomposition temperature can vary widely depending on the substituents.[4][5]
-
Flammability: Tetrazoles are often classified as flammable solids.[1]
-
Explosive Potential: Although less common in non-annulated, substituted tetrazoles without specific "explosophoric" groups (like -NO2 or -N3), the potential for forming explosive compounds, especially with metal salts, should not be discounted.[1][2]
The Corrosive Carboxylic Acid Group
The cyclohexanecarboxylic acid portion of the molecule introduces hazards typical of organic acids.[6] Based on data for the parent compound, cyclohexanecarboxylic acid, we can anticipate the following:
-
Irritation: Causes skin and serious eye irritation.[6][7][8]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[7][9]
-
Harmful if Swallowed: The compound is likely harmful if ingested.
Risk Assessment and PPE Selection Workflow
A systematic approach is crucial for selecting the appropriate level of protection. The following workflow illustrates the decision-making process for establishing safe handling procedures.
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE) Protocol
Based on the hazard analysis, the following table summarizes the minimum required PPE for various laboratory operations. Always consult your institution's specific safety guidelines.[10][11]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid (<1g) | Safety glasses with side shields | Single pair of nitrile gloves | Flame-resistant lab coat | Not required if handled in a fume hood |
| Weighing/Handling Solid (>1g) | Chemical splash goggles | Double-layered nitrile gloves[10] | Flame-resistant lab coat | Not required if handled in a fume hood |
| Preparing Solutions (Ambient Temp) | Chemical splash goggles | Double-layered nitrile gloves | Flame-resistant lab coat | Not required if handled in a fume hood |
| Running Reactions (Heating) | Chemical splash goggles AND a face shield | Double-layered nitrile gloves | Flame-resistant lab coat | Not required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor/acid gas cartridges may be necessary depending on spill size |
Step-by-Step Handling Procedures
Adherence to standardized procedures minimizes risk. Always handle this compound within a certified chemical fume hood.
Handling the Solid Compound
-
Preparation: Designate a specific area within the fume hood for handling. Ensure all required PPE is donned correctly.
-
Dispensing: Use spark-free tools (e.g., copper-beryllium or plastic spatulas) to handle the solid.[1][12] Avoid creating dust.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Store away from incompatible materials, particularly strong oxidizing agents and metal salts.[1]
Emergency First Aid
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][13]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, call a physician.[7][13]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[12][13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[12]
Spill and Disposal Management
Accidental Release Measures
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation. Remove all sources of ignition.[12]
-
Contain: Use a non-combustible absorbent material like sand or earth to contain the spill. Do not use combustible materials like paper towels for the initial containment.
-
Collect: Carefully collect the material using spark-free tools and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste containing this compound is classified as hazardous and must be disposed of accordingly.[13]
-
Waste Collection: Collect waste residues in a clearly labeled, sealed container. Do not mix with other waste streams, especially those containing heavy metal salts.
-
Disposal Route: The waste must be handled by a licensed chemical waste disposal company. Controlled incineration at an approved facility is a common disposal method for such compounds.[12] Do not empty into drains or sewers.[12][13]
Conclusion
The safe handling of this compound is predicated on a conservative risk assessment that respects the potential hazards of both the tetrazole and carboxylic acid functionalities. By implementing stringent engineering controls, adhering to the detailed PPE and operational protocols outlined in this guide, researchers can confidently and safely advance their work.
References
- Fisher Scientific. (2024, February 17). Safety Data Sheet: 5-(3-Pyridyl)-1H-tetrazole.
- Bio-Fine. Safety Data Sheet: 1-H-TETRAZOLE.
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- ChemicalBook. (2026, January 10). Safety Data Sheet: 1H-TETRAZOLE.
- TCI Chemicals. (2024, November 21). Safety Data Sheet: 5-Amino-1H-tetrazole.
- Pharmaffiliates. This compound.
- S. M. Timofeev, et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. DOI:10.1039/D5MA00150A.
- Sigma-Aldrich. (2025, July 8). Safety Data Sheet: Cyclohexanecarboxylic acid.
- CHEMM. Personal Protective Equipment (PPE).
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- ACS Publications. (2019, November 13). Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework.
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- Carl ROTH. Safety Data Sheet: Cyclohexane.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
